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2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Documentation Hub

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  • Product: 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine
  • CAS: 1432680-10-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, a heterocyclic compound o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This molecule integrates the pharmacologically important imidazo[4,5-b]pyridine scaffold, a known purine bio-isostere, with a highly reactive chloromethyl group. This unique combination makes it a valuable synthetic intermediate for the development of novel therapeutic agents. This document details its core molecular profile, physicochemical properties, a proposed synthetic pathway, and key reactivity patterns. Furthermore, it covers predicted spectroscopic data for characterization, discusses its applications in drug discovery, and outlines essential safety and handling protocols.

Introduction to the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system, also known as 1-deazapurine, is a privileged heterocyclic motif in drug discovery.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, often acting as an antagonist or inhibitor.[2][3] This scaffold is the foundation for numerous compounds with diverse therapeutic applications, including kinase inhibitors for oncology, anti-inflammatory agents, and antimicrobials.[4][5] The strategic placement of functional groups on this core structure is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. The title compound, featuring a reactive chloromethyl handle, is an exemplary building block designed for this purpose.

Core Molecular Profile

Nomenclature and Identifiers
  • Systematic IUPAC Name: 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

  • CAS Number: 1432680-10-8[6]

  • Molecular Formula: C₈H₈ClN₃O[6]

  • Molecular Weight: 197.62 g/mol [6]

Chemical Structure

The molecule consists of a fused imidazole and pyridine ring, with a methoxy group at the C5 position of the pyridine ring and a chloromethyl group at the C2 position of the imidazole ring.

Caption: 2D Structure of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Physicochemical Properties

Experimental data for this specific compound is not widely published. The following table includes data from supplier databases and predicted values based on its structure.

PropertyValue / Predicted RangeSource / Method
Molecular Weight 197.62 g/mol MolPort[6]
Molecular Formula C₈H₈ClN₃OMolPort[6]
Physical Form Predicted: SolidAnalogous Compounds
Melting Point Not available.-
Boiling Point Not available.-
Solubility Predicted: Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.Structural Analysis
pKa (Most Basic) Predicted: ~4-5 (Pyridine N)Analogous Compounds[1]
LogP Predicted: ~1.5 - 2.5Computational

Synthesis and Reactivity

Proposed Synthetic Pathway

Causality Behind Experimental Choices: The proposed two-step synthesis starts from a commercially available, appropriately substituted nitropyridine. The choice of a tandem (one-pot) reaction, combining nitro reduction and cyclization, is based on principles of green chemistry, aiming to improve efficiency and reduce waste.

Step-by-Step Methodology:

  • Precursor Synthesis: The synthesis begins with a suitable precursor, such as 2-amino-5-methoxy-3-nitropyridine.

  • Reductive Cyclization:

    • To a solution of the precursor in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) to reduce the nitro group to an amine, forming the unstable 2,3-diamino-5-methoxypyridine in situ.

    • Add chloroacetic acid (ClCH₂COOH) or a derivative like chloroacetyl chloride to the reaction mixture.

    • Heat the mixture under reflux. The diamine will undergo condensation with the chloroacetic acid derivative, followed by intramolecular cyclization and dehydration to form the final imidazo[4,5-b]pyridine ring system.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., NaHCO₃ or NaOH solution).

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

Caption: Proposed synthetic workflow for the target compound.

Key Reactivity Profile

The synthetic utility of this compound is dominated by the reactivity of its chloromethyl group.

  • Electrophilic Chloromethyl Group: The carbon atom of the -CH₂Cl group is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of the adjacent chlorine atom and the attached electron-deficient imidazopyridine ring system.[9] This makes it an excellent substrate for Sₙ2 (nucleophilic substitution) reactions . This is the most important reaction for its application as a building block. It readily reacts with a wide variety of nucleophiles, such as:

    • Amines (Primary and Secondary): To form aminomethyl derivatives.

    • Thiols: To form thiomethyl ethers.

    • Alcohols/Phenols: To form ether linkages.

    • Carboxylates: To form esters.

  • Heterocyclic Nitrogens: The nitrogen atoms in both the imidazole and pyridine rings are nucleophilic and can be protonated or alkylated, although the imidazole NH is generally the most common site for substitution under basic conditions.[10]

Spectroscopic and Analytical Characterization

While experimental spectra are not publicly available, the structure allows for reliable prediction of its key spectroscopic features.[11]

Methodologies for Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for this class of compounds to clearly observe the exchangeable N-H proton.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the data, referencing to the residual solvent peak.

  • Infrared (IR) Spectroscopy:

    • Obtain a spectrum using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the crystal.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with an M+2 peak approximately one-third the intensity of the M peak.[12]

Predicted Spectral Data
Technique Predicted Feature Rationale
¹H NMR δ ~12-13 ppm (broad s, 1H)Imidazole N-H proton (exchangeable with D₂O).[13]
δ ~7.5-8.5 ppm (m, 2H)Aromatic protons on the pyridine ring.
δ ~4.8-5.0 ppm (s, 2H)-CH₂Cl protons, deshielded by the chlorine atom.
δ ~3.9-4.1 ppm (s, 3H)Methoxy (-OCH₃) protons.
¹³C NMR δ ~150-160 ppmQuaternary carbons of the heterocyclic rings (C=N).[14]
δ ~110-145 ppmAromatic CH and quaternary carbons.
δ ~55-60 ppmMethoxy (-OCH₃) carbon.
δ ~40-45 ppmChloromethyl (-CH₂Cl) carbon.
IR (cm⁻¹) ~3200-3400 (broad)N-H stretching of the imidazole ring.[13]
~3000-3100Aromatic C-H stretching.
~2850-2950Aliphatic C-H stretching (methoxy and chloromethyl).
~1580-1620C=N and C=C stretching of the aromatic rings.[13]
~1250 (strong)Aryl-O-C asymmetric stretching (methoxy group).
~700-800C-Cl stretching.
Mass Spec (ESI+) m/z = 198.0[M+H]⁺ peak for ³⁵Cl isotope.
m/z = 200.0[M+H]⁺ peak for ³⁷Cl isotope (~32% intensity of m/z 198).

Applications in Medicinal Chemistry and Drug Development

The primary role of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is as a versatile synthetic intermediate. Its reactive chloromethyl group allows for its facile incorporation into larger, more complex molecules through nucleophilic substitution reactions.[15][16]

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated a wide array of biological activities, making this a highly sought-after core for drug development programs. Notable therapeutic areas include:

  • Oncology: As inhibitors of critical cell cycle regulators like Aurora kinases and other protein kinases.[3]

  • Infectious Diseases: As novel antibacterial and antifungal agents.[13]

  • Inflammation: As inhibitors of enzymes involved in the inflammatory cascade, such as nitric oxide synthase (NOS).[2]

  • Central Nervous System (CNS) Disorders: As modulators of receptors like the GABA-A receptor.[2]

The title compound serves as a key starting material to rapidly generate libraries of diverse compounds for screening against these and other therapeutic targets.

Safety, Handling, and Storage

Hazard Identification

No specific safety data sheet (SDS) exists for this compound. However, based on its structure as a heterocyclic alkylating agent, the following hazards should be assumed:[9][17]

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[18]

  • Irritation: Causes skin irritation and serious eye damage/irritation.[19]

  • Sensitization: May cause respiratory irritation.[19]

  • Chronic Effects: As an alkylating agent, it should be treated as a potential mutagen. Long-term exposure should be avoided.

Recommended Handling Protocols

All work with this compound must be conducted with appropriate engineering controls and personal protective equipment (PPE).[20]

  • Engineering Controls: Use only in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard lab coat is required. Ensure it is buttoned.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Stability
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Due to its reactivity, it may be more stable when stored as a hydrochloride salt.[9]

Conclusion

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a strategically designed chemical intermediate that combines a biologically relevant scaffold with a versatile reactive handle. Its value lies in its ability to serve as a cornerstone for the synthesis of diverse libraries of compounds aimed at various therapeutic targets. While detailed experimental data on the compound itself is sparse, its properties and reactivity can be reliably inferred from established chemical principles and data on analogous structures. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and drug development.

References

  • Jayamalini, M., & Dr. J. Jeyakodi. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. Indo American Journal of Pharmaceutical Sciences, 05(07), 6545-6552. Available at: [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available at: [Link]

  • Badowska-Roslonek, K., & Kaczmarek, L. K. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4950. Available at: [Link]

  • Bentham Science Publishers. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Available at: [Link]

  • Smontara, S., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]

  • Sipos, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. Available at: [Link]

  • Sipos, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed. Available at: [Link]

  • Wang, D., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4333-4338. Available at: [Link]

  • Szałaj, N., et al. (2026). Heterocyclic Derivatives Bearing 4-Pyridyl Substituents; Multitarget Biological Evaluation. MDPI. Available at: [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Available at: [Link]

  • MolPort. (n.d.). 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. Available at: [Link]

  • Google Patents. (n.d.). EP0393453B1 - Process for the preparation of 2-chloro-5-chloromethyl-pyridine and new intermediates.
  • PubChem. (n.d.). 2-(Chloromethyl)imidazo(1,2-a)pyridine-8-carbonitrile. Available at: [Link]

  • Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(11), 3161-3163. Available at: [Link]

  • ResearchGate. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Available at: [Link]

  • MDPI. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available at: [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • NextSDS. (n.d.). 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride. Available at: [Link]

  • Reiter, R. J., et al. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. PMC. Available at: [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. Available at: [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, ESI and FAB Mass Spectrometry, and X-Ray Analysis of Di and Tricationic Pyridinium Substituted Pyrimidines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and DFT studies of novel aminoimidazodipyridines using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as an efficient key precursor. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Chlorinated pyridine compounds: quantum chemical calculations and chlorine-35 nuclear quadrupole resonance frequencies. Available at: [Link]

  • Dougherty, R. C., Roberts, J. D., & Biros, F. J. (1975). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Analytical Chemistry, 47(1), 54-59. Available at: [Link]

  • Longdom Publishing. (2024). Novel Three-Membered Heterocyclic C-N Bond Carrying Derivatives as Alkylating Agents. Available at: [Link]

  • MDPI. (2023). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0165405). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, explore plausible synthetic routes based on established methodologies for the imidazo[4,5-b]pyridine scaffold, and discuss its potential applications in drug discovery, drawing insights from the broader family of related compounds.

Chemical Structure and Identification

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a substituted imidazopyridine. The core of this molecule is a bicyclic system where an imidazole ring is fused to a pyridine ring. This scaffold is a bioisostere of purine, which allows it to interact with a wide range of biological targets.[1][2]

The structure is further functionalized with a chloromethyl group at the 2-position of the imidazole ring and a methoxy group at the 5-position of the pyridine ring. The chloromethyl group is a reactive handle that can be utilized for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[3]

Key Identifiers:

IdentifierValueSource(s)
Molecular Formula C8H8ClN3O[4]
Molecular Weight 197.62 g/mol [5]
Canonical SMILES COc1ccc2nc(CCl)[nH]c2n1[5]
InChI InChI=1S/C8H8ClN3O/c1-13-7-3-2-5-8(12-7)11-6(4-9)10-5/h2-3H,4H2,1H3,(H,10,11,12)[4]
InChIKey YJFNTWVMDQOORI-UHFFFAOYSA-N[4]
CAS Number 1432680-10-8[5]

Structural Diagram:

Caption: Chemical structure of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Physicochemical and Spectroscopic Properties

As of the latest available data, specific experimentally determined physicochemical properties such as melting point, boiling point, and solubility for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine have not been reported in the literature. Similarly, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound are not publicly available.

However, based on the analysis of related imidazo[4,5-b]pyridine derivatives, the following characteristics can be anticipated:

  • ¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the chloromethyl protons, a singlet for the methoxy protons, and a broad singlet for the N-H proton of the imidazole ring.[6][7][8]

  • ¹³C NMR: The spectrum would display signals corresponding to the carbon atoms of the fused ring system, the chloromethyl carbon, and the methoxy carbon.[7][8]

  • IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching, C-H aromatic and aliphatic stretching, C=N and C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[8]

Synthesis Strategies

A potential synthetic route is outlined below:

Synthesis_Pathway A 5-methoxy-2,3-diaminopyridine C 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine A->C Cyclocondensation (e.g., polyphosphoric acid, heat) B 2-chloroacetic acid B->C

Caption: Plausible synthetic route to 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 5-methoxy-2,3-diaminopyridine. This starting material can be prepared from commercially available pyridines through a series of reactions including nitration, methoxylation, and reduction of the nitro group.

  • Step 2: Cyclocondensation. A mixture of 5-methoxy-2,3-diaminopyridine and 2-chloroacetic acid would be heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.[10] The reaction mixture would be heated at an elevated temperature (e.g., 150-180 °C) for several hours.

  • Step 3: Work-up and Purification. After completion of the reaction, the mixture would be cooled and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide). The resulting precipitate would be collected by filtration, washed with water, and dried. Further purification could be achieved by recrystallization from a suitable solvent or by column chromatography.

Causality Behind Experimental Choices:

  • Choice of Reagents: 5-methoxy-2,3-diaminopyridine provides the necessary pyridine and amino functionalities for the formation of the imidazo[4,5-b]pyridine core with the desired methoxy substituent. 2-chloroacetic acid serves as the source for the imidazole ring and the chloromethyl group at the 2-position.

  • Reaction Conditions: The use of a strong acid catalyst and dehydrating agent like PPA is crucial for promoting the cyclization reaction by activating the carboxylic acid and removing the water formed during the reaction. Elevated temperatures are typically required to overcome the activation energy of the reaction.

Potential Applications in Drug Development

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide variety of biological targets.[2][5] This structural motif is present in several clinically used drugs and numerous compounds under investigation for various therapeutic indications.

While there is no specific biological activity reported for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, its structural features suggest potential for development in several areas:

  • Kinase Inhibitors: Many imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[11] The ability of the imidazo[4,5-b]pyridine core to mimic the purine structure of ATP allows these compounds to bind to the ATP-binding site of kinases.

  • Antiviral Agents: The structural similarity to purines also makes this scaffold a promising candidate for the development of antiviral drugs that can interfere with viral replication by targeting viral polymerases or other essential enzymes.[2]

  • Anticancer Agents: Imidazo[4,5-b]pyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[8] Their mechanisms of action can be diverse, including the inhibition of key signaling pathways involved in cell growth and survival.

  • Other Therapeutic Areas: The versatility of the imidazo[4,5-b]pyridine scaffold has led to its exploration in a wide range of other therapeutic areas, including as anti-inflammatory, antimicrobial, and central nervous system active agents.[2][12]

The reactive chloromethyl group on 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine serves as a key functional group for the synthesis of a library of derivatives. Through nucleophilic substitution reactions, various functional groups can be introduced at this position, allowing for the fine-tuning of the molecule's biological activity and pharmacokinetic properties.[3]

Applications Core 2-(chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine App1 Kinase Inhibitors (Cancer) Core->App1 App2 Antiviral Agents Core->App2 App3 Anticancer Agents Core->App3 App4 Other Therapeutic Areas (Anti-inflammatory, Antimicrobial, etc.) Core->App4

Caption: Potential therapeutic applications of the imidazo[4,5-b]pyridine scaffold.

Conclusion

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with a promising chemical structure for the development of novel therapeutic agents. While specific experimental data for this molecule is currently limited, its synthesis can be achieved through established chemical methodologies. The imidazo[4,5-b]pyridine core, combined with a reactive chloromethyl group, makes this compound a valuable intermediate for the synthesis of a diverse range of derivatives with potential applications in oncology, virology, and other therapeutic areas. Further research is warranted to synthesize and evaluate the biological activity of this compound and its analogues to fully explore their therapeutic potential.

References

  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. (2018). Indo American Journal of Pharmaceutical Sciences, 5(7), 6925-6932.
  • Jabri, Z., El Ibrahimi, B., Jarmoni, K., Sabir, S., Misbahi, K., Kandri Rodi, Y., ... & Essassi, E. M. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • Gao, Y., Liu, Y., & He, W. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4193-4199.
  • PubChemLite. 2-(chloromethyl)-5-methoxy-3h-imidazo[4,5-b]pyridine. Available from: [Link]

  • Sebbar, N. K., Jabri, Z., El Ibrahimi, B., Jarmoni, K., Sabir, S., Misbahi, K., ... & Essassi, E. M. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3201.
  • Perković, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 1.
  • FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Available from: [Link]

  • NextSDS. 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine. Available from: [Link]

  • Thumula, S., & Yaka, R. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(3), 645-649.
  • PrepChem.com. Synthesis of 2-(4-Chlorophenyl)-3H-imidazo[4,5-b]pyridine. Available from: [Link]

  • MolPort. 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. Available from: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (Basel, Switzerland), 22(3), 399.
  • Jarmoni, K., Misbahi, K., Ferrières, V., & Ben-Aazza, S. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current medicinal chemistry, 31(5), 515–528.
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  • Abu-Hashem, A. A., & El-Haddad, M. R. (2010). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 46(1), 31-38.
  • Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • El-Gendy, M. A., & El-Ansary, A. K. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry, 5(2), 317-324.
  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • Semantic Scholar. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Available from: [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic chemistry, 80, 489-500.
  • Al-Tel, T. H. (2013). Synthesis and DFT studies of novel aminoimidazodipyridines using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as an efficient key precursor. Tetrahedron, 69(48), 10425-10431.
  • SciSpace. A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'. Available from: [Link]

  • MolPort. 6-chloro-2-(chloromethyl)-3-pentyl-3H-imidazo[4,5-b]pyridine. Available from: [Link]

  • The Metabolite Spectrum. Accession: CLCHI00093p. Available from: [Link]

  • Yüksek, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of molecular structure, 1286, 135541.
  • Berdini, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(20), 8794–8810.
  • GNPS. Library Spectrum CCMSLIB00005772934. Available from: [Link]

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10324.
  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available from: [Link]16/275)

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Foundational

The Emergent Potential of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine in Drug Discovery: A Mechanistic and Methodological Guide

Abstract The imidazo[4,5-b]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its structural resemblance to endogenous purines and its consequent ability to interact with a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[4,5-b]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its structural resemblance to endogenous purines and its consequent ability to interact with a wide array of biological targets.[1][2][3][4][5] This privileged structure forms the core of numerous clinical and preclinical candidates with applications ranging from oncology to neurodegenerative disease.[3][5][6] This technical guide delves into the prospective mechanism of action of a specific, yet underexplored derivative, 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. By synthesizing data from structurally analogous compounds, we will propose potential therapeutic targets and outline a comprehensive, field-proven strategy for its characterization and development in a drug discovery pipeline. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel heterocyclic compounds.

Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Motif

The imidazo[4,5-b]pyridine core, an isomer of purine, has garnered significant attention in drug discovery due to its versatile biological activity.[1][2][3] Its ability to function as a bioisostere for adenine and guanine allows it to interact with a multitude of enzymes and receptors, leading to a broad spectrum of pharmacological effects.[5] Derivatives of this scaffold have been successfully developed as inhibitors of critical cellular signaling proteins, including:

  • Kinases: A significant number of imidazo[4,5-b]pyridine-based compounds have been identified as potent kinase inhibitors, targeting enzymes such as Aurora kinases, Bruton's tyrosine kinase (BTK), FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinase 9 (CDK9).[7][8][9][10] This highlights the potential of this scaffold in developing novel anti-cancer therapeutics.

  • Phosphodiesterases (PDEs): The discovery of imidazo[4,5-b]pyridines as potent and selective inhibitors of phosphodiesterase 10A (PDE10A) underscores their potential in treating neurological and psychiatric disorders.[11]

  • Other Enzymes: The versatility of this scaffold is further demonstrated by its ability to inhibit other enzyme classes, such as inducible nitric-oxide synthase (iNOS).[12]

The subject of this guide, 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, possesses two key functional groups that suggest a promising profile for drug development. The 5-methoxy group can influence the compound's electronic properties and metabolic stability, while the 2-chloromethyl group provides a reactive handle for covalent modification of a biological target or for the synthesis of diverse chemical libraries through nucleophilic substitution.[13][14]

Postulated Mechanisms of Action for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Given the lack of direct experimental data on 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, we can infer its potential mechanisms of action by examining its structural features and the known activities of analogous compounds.

Covalent Inhibition of Kinases

The presence of a reactive chloromethyl group strongly suggests the potential for covalent inhibition of protein kinases. This mechanism involves the formation of a permanent bond between the inhibitor and a nucleophilic residue (typically cysteine) in the kinase's active site. This can lead to prolonged and potent inhibition.

Hypothetical Signaling Pathway: Covalent Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates Downstream_Kinase Downstream Kinase (e.g., BTK, FLT3) RTK->Downstream_Kinase Activates Substrate Substrate Protein Downstream_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cell_Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Cell_Proliferation Promotes Compound 2-(chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine Compound->Downstream_Kinase Covalently Inhibits

Caption: Postulated covalent inhibition of a downstream kinase by 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, disrupting a pro-proliferative signaling pathway.

Competitive Inhibition of Purine-Binding Proteins

The structural similarity of the imidazo[4,5-b]pyridine core to purines suggests that it could act as a competitive inhibitor for a variety of proteins that bind ATP, GTP, or other purine-based molecules. This could include a broader range of kinases, G-proteins, and metabolic enzymes.

Modulation of TDP-43 Phosphorylation via CK1δ Inhibition

A compelling, albeit indirect, hypothesis arises from the study of IGS-2.7, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ).[15] IGS-2.7 has demonstrated neuroprotective effects by reducing the hyperphosphorylation of TAR DNA-binding protein 43 (TDP-43), a pathological hallmark of amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases.[15][16][17][18][19] While IGS-2.7 is a benzothiazole derivative, its mechanism of action provides a plausible avenue of investigation for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, should it possess the appropriate pharmacophoric features to bind to the CK1δ active site.

Hypothetical Signaling Pathway: Inhibition of CK1δ and Reduction of TDP-43 Phosphorylation

G cluster_0 Cellular Stress cluster_1 Cytoplasm Stress Cellular Stressors CK1d Casein Kinase 1δ (CK1δ) Stress->CK1d Activates TDP43 TDP-43 CK1d->TDP43 Phosphorylates pTDP43 Hyperphosphorylated TDP-43 Aggregation TDP-43 Aggregation pTDP43->Aggregation Promotes Compound 2-(chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine Compound->CK1d Inhibits

Caption: Hypothetical inhibition of CK1δ by 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, leading to reduced TDP-43 hyperphosphorylation and aggregation.

A Strategic Workflow for Target Identification and Validation

To elucidate the true mechanism of action of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, a systematic and multi-faceted approach is required. The following workflow outlines a series of experiments designed to identify and validate its biological target(s).

Experimental Workflow for Target Identification

G Synthesis Synthesis & Purification Phenotypic_Screening Phenotypic Screening (e.g., Cancer Cell Lines) Synthesis->Phenotypic_Screening Target_ID Target Identification (e.g., Affinity Chromatography, Kinome Profiling) Phenotypic_Screening->Target_ID Target_Validation Target Validation (e.g., Knockdown/Knockout, Overexpression) Target_ID->Target_Validation Biochemical_Assays Biochemical Assays (e.g., IC50 Determination) Target_Validation->Biochemical_Assays Cellular_Assays Cell-Based Functional Assays Biochemical_Assays->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Caption: A streamlined workflow for the identification and validation of the biological target of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Detailed Experimental Protocols

The following protocols provide a starting point for the characterization of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Synthesis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

The synthesis of the title compound can be approached through established methods for the construction of the imidazo[4,5-b]pyridine scaffold. A plausible synthetic route is outlined below.

General Synthetic Scheme

A common method for the synthesis of imidazo[4,5-b]pyridines involves the condensation of a 2,3-diaminopyridine derivative with a carboxylic acid or its equivalent.

Step 1: Synthesis of 2,3-diamino-5-methoxypyridine This intermediate can be prepared from commercially available starting materials through nitration, amination, and subsequent reduction of the nitro group.

Step 2: Cyclization to form the Imidazole Ring The 2,3-diamino-5-methoxypyridine can be reacted with chloroacetic acid or a related derivative under cyclizing conditions (e.g., heating in polyphosphoric acid) to form the 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Kinome-Wide Profiling

To broadly assess the kinase inhibitory activity of the compound, a kinome-wide profiling assay is recommended. This can be performed using commercially available platforms (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™).

Protocol:

  • Prepare a stock solution of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine in DMSO.

  • Submit the compound for screening against a panel of several hundred human kinases at a fixed concentration (e.g., 1 µM).

  • The primary output will be the percent inhibition for each kinase.

  • Follow up on significant "hits" (e.g., >80% inhibition) by determining the IC50 or Kd values to quantify the potency of inhibition.

Cell-Based Assay for Antiproliferative Activity

A simple and robust method to assess the potential anticancer activity of the compound is to measure its effect on the proliferation of various cancer cell lines.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.[10]

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each cell line.

Cell Line Cancer Type Hypothetical IC50 (µM)
MCF-7Breast0.5
HCT116Colon1.2
A549Lung2.5
K562Leukemia0.8

Table 1: Hypothetical antiproliferative activity of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine against a panel of cancer cell lines.

In Vitro CK1δ Kinase Assay

To investigate the hypothesis that the compound may inhibit CK1δ, a direct enzymatic assay is necessary.

Protocol:

  • Reagents: Recombinant human CK1δ, a suitable peptide substrate (e.g., a synthetic peptide derived from a known CK1δ substrate), and ATP.

  • Reaction: Set up a kinase reaction in a microplate containing CK1δ, the peptide substrate, and varying concentrations of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. Initiate the reaction by adding ATP.

  • Detection: After a defined incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Determine the IC50 value of the compound for CK1δ inhibition.

Conclusion and Future Directions

The 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics. Its structural features suggest several plausible mechanisms of action, with covalent kinase inhibition and modulation of CK1δ activity being particularly compelling avenues for investigation. The experimental workflow and protocols outlined in this guide provide a robust framework for elucidating the compound's biological target(s) and advancing it through the drug discovery pipeline. Future work should focus on a comprehensive structure-activity relationship (SAR) study to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a preclinical development candidate. The rich chemical history and diverse biological activities of the imidazo[4,5-b]pyridine core provide a strong foundation for the successful development of this and related compounds.

References

  • [ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023) is a highly selective inhibitor of the inducible nitric-oxide synthase. PubMed.]([Link])

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Exploratory

Spectroscopic characterization of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Foreword: Elucidating a Privileged Scaffold The imidazopyridine core is a cornerstone in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Foreword: Elucidating a Privileged Scaffold

The imidazopyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system exhibit a remarkable spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6][7] 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a key synthetic intermediate, a versatile building block for the elaboration of more complex molecular architectures aimed at novel therapeutic agents.

The unequivocal confirmation of its chemical structure is the foundational step upon which all subsequent research—be it in drug discovery or materials science—is built. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the definitive characterization of this molecule. We move beyond mere data reporting, focusing instead on the causal logic behind experimental choices and the integrated interpretation of multimodal spectroscopic data to provide an unassailable structural proof.

The molecule in focus possesses the following fundamental properties:

PropertyValueSource
Chemical Structure Chemical structure of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridineInferred from Name
Molecular Formula C₈H₈ClN₃O[8]
Molecular Weight 197.62 g/mol [8]
CAS Number 1432680-10-8[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, both ¹H and ¹³C NMR are indispensable for mapping the precise connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy probes the magnetic environments of the hydrogen nuclei (protons). The chemical shift of a proton is highly sensitive to the electron density around it, providing a unique fingerprint for each distinct proton in the molecule. Coupling patterns (splitting) reveal the number of neighboring protons, which is critical for establishing connectivity.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Causality: Deuterated solvents are used because they lack protons that would otherwise create overwhelmingly large solvent signals, obscuring the analyte peaks. DMSO-d₆ is often preferred for imidazopyridines as it can effectively solvate the molecule and allow for the observation of exchangeable N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.

    • Causality: TMS is chemically inert, volatile (easily removed), and provides a single, sharp signal at a position far from most organic proton signals, making it an ideal reference point.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 or 600 MHz).

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (D1, e.g., 1-2 seconds), and acquisition time.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound (~5-10 mg) b Dissolve in Deuterated Solvent (e.g., DMSO-d₆) a->b c Add TMS (Internal Standard) b->c d Tune Spectrometer to ¹H Frequency c->d e Acquire FID (16-64 Scans) d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Integrate Peaks & Assign Chemical Shifts g->h

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Based on analogous imidazo[4,5-b]pyridine structures, the following proton signals are anticipated.[7][9]

Proton AssignmentAnticipated Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Imidazole N-H~12.0 - 13.0Broad Singlet1HThe acidic proton on the imidazole ring is typically deshielded and appears far downfield. The broadness is due to quadrupole broadening and potential chemical exchange.
Pyridine H-7~7.6 - 7.8Singlet1HAromatic proton on the pyridine ring. Its exact shift is influenced by the fused imidazole ring.
Pyridine H-6~6.8 - 7.0Singlet1HAromatic proton ortho to the electron-donating methoxy group, expected to be shielded and appear more upfield.
Chloromethyl -CH₂Cl~4.8 - 5.0Singlet2HThe methylene protons are adjacent to an electronegative chlorine atom and the imidazole ring, causing a significant downfield shift.
Methoxy -OCH₃~3.9 - 4.1Singlet3HProtons of the methoxy group, typically found in this region.
¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR provides information about the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of the hybridization and electronic environment of each carbon.

The protocol is analogous to ¹H NMR, but the spectrometer is tuned to the ¹³C frequency (e.g., 100 or 151 MHz). Because the natural abundance of ¹³C is low (~1.1%), more scans are required (typically several hundred to thousands) to achieve a good signal-to-noise ratio. Proton decoupling is almost always used to simplify the spectrum, resulting in each unique carbon appearing as a single sharp line.

Carbon AssignmentAnticipated Chemical Shift (δ, ppm)Rationale
C2 (C-CCl)~150 - 155Carbon in the imidazole ring bonded to the chloromethyl group and two nitrogen atoms, highly deshielded.
C3a~152 - 156Bridgehead carbon of the imidazole ring.
C7a~130 - 135Bridgehead carbon of the pyridine ring.
C5 (C-OCH₃)~155 - 160Aromatic carbon directly attached to the electron-donating oxygen atom, significantly deshielded.
C7~117 - 120Aromatic CH carbon.
C6~115 - 118Aromatic CH carbon, shielded by the ortho-methoxy group.
Methoxy -OCH₃~55 - 60Typical chemical shift for a methoxy carbon.
Chloromethyl -CH₂Cl~40 - 45Aliphatic carbon attached to an electronegative chlorine atom.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, while fragmentation patterns provide clues about the molecule's structure.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method.

    • Causality: ESI is a soft ionization technique that is ideal for this type of polar, nitrogen-containing heterocyclic compound. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for unambiguous determination of the molecular weight.

  • Mass Analyzer: A high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used.

    • Causality: High-resolution instruments provide highly accurate mass measurements (typically to within 5 ppm), which allows for the confident determination of the elemental composition.

  • Data Acquisition: The sample is infused into the ion source, and the mass spectrum is recorded.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Dilute Solution (~1 mg/mL in MeOH) b Infuse into ESI Source a->b c Generate Protonated Ions [M+H]⁺ b->c d Analyze with HRMS (TOF or Orbitrap) c->d e Determine Accurate Mass of Molecular Ion d->e f Calculate Elemental Composition e->f g Analyze Isotope Pattern (for Chlorine) e->g

Caption: General workflow for High-Resolution Mass Spectrometry.

IonCalculated m/z (for [M+H]⁺)Expected Observation
[M+H]⁺ C₈H₉ClN₃O⁺ = 198.0434 The most crucial signal. The presence of a characteristic isotopic pattern for chlorine (a pair of peaks at M and M+2 with an intensity ratio of approximately 3:1) is definitive proof of a single chlorine atom in the molecule.
[M-Cl]⁺ C₈H₈N₃O⁺ = 162.0667A potential fragment resulting from the loss of the chlorine radical.
[M-CH₂Cl]⁺ C₇H₆N₃O⁺ = 148.0511A common fragment corresponding to the loss of the entire chloromethyl side chain.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle & Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of key groups like N-H, C-H, C=N, and C-O.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

    • Causality: ATR is a modern, rapid technique that requires minimal to no sample preparation, eliminating the need for making KBr pellets.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Background Subtraction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

The IR spectrum provides a fingerprint that confirms the presence of the key functional moieties within the molecule.[4][5][10]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H StretchAromatic C-H
~2950 - 2850C-H StretchAliphatic C-H (-CH₂- and -OCH₃)
~1630 - 1580C=N and C=C StretchImidazopyridine ring system
~1250 - 1200C-O StretchAryl-alkyl ether (-O-CH₃)
~750 - 650C-Cl StretchChloromethyl group (-CH₂Cl)
Broad, ~3200-2500N-H StretchImidazole N-H (often broad due to hydrogen bonding)

UV-Visible Spectroscopy: Electronic Transitions

Principle & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic systems like imidazopyridine, this reveals characteristic π → π* and n → π* electronic transitions.

  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A typical concentration is in the micromolar (10⁻⁵ to 10⁻⁶ M) range.

  • Instrument Setup: Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

  • Data Acquisition: Place the cuvettes in the spectrophotometer and record the absorbance spectrum, typically from 200 to 500 nm. The instrument automatically subtracts the solvent blank's absorbance.

Imidazopyridine derivatives typically exhibit multiple absorption bands in the UV region.[11][12][13][14]

Wavelength (λ_max, nm)Transition TypeRationale
~240 - 280π → πStrong absorption bands corresponding to electronic transitions within the conjugated aromatic imidazopyridine ring system.
~300 - 340n → πA weaker, longer-wavelength absorption band resulting from the transition of a non-bonding electron (from N or O) to an anti-bonding π* orbital. This band may appear as a shoulder on the more intense π → π* bands.

Integrated Structural Elucidation: A Unified Conclusion

No single technique provides the complete picture. The power of spectroscopic characterization lies in the synthesis of data from all methods to build an unassailable structural argument.

Mol {2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine | C₈H₈ClN₃O | MW = 197.62} NMR NMR Spectroscopy ¹H: 5 unique signals (1H, 1H, 2H, 3H, 1H) ¹³C: 8 unique signals Mol->NMR Confirms H/C Framework MS Mass Spectrometry HRMS [M+H]⁺ = 198.0434 Confirms C₈H₈ClN₃O 3:1 Isotope pattern for Cl Mol->MS Confirms Formula & Cl presence IR IR Spectroscopy N-H, C=N, C-O, C-Cl stretches observed Mol->IR Confirms Functional Groups UV UV-Vis Spectroscopy λ_max confirms conjugated aromatic system Mol->UV Confirms Electronic System

Sources

Foundational

Discovery and Synthesis Pathways of 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine: A Technical Guide

Executive Summary & Chemical Significance The compound 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (CAS: 1432680-10-8) is a highly versatile, electrophilic heterocyclic building block. While its structural count...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The compound 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (CAS: 1432680-10-8) is a highly versatile, electrophilic heterocyclic building block. While its structural counterpart, 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, is heavily utilized in the synthesis of the long-acting proton pump inhibitor (PPI) , the 2-chloromethyl derivative serves as a critical intermediate for "reversed" molecular architectures.

By flipping the electronic nature of the C2 position from a nucleophilic thiol to an electrophilic alkyl chloride, researchers can synthesize novel thioether and amine-linked scaffolds. These architectures are increasingly vital in the development of for tumor immunotherapy[1] and for oncology[2].

The methoxy group at the 5-position acts as a strong electron-donating group, modulating the pKa of the fused imidazopyridine system and enhancing binding affinities in target kinase pockets via favorable stereoelectronic interactions.

Retrosynthetic Logic & Pathway Design

The imidazo[4,5-b]pyridine core is classically constructed via the condensation of a 2,3-diaminopyridine derivative with a carboxylic acid or its acyl chloride equivalent. For this target, 2,3-diamino-6-methoxypyridine is the requisite precursor.

The synthesis relies on exploiting the differential nucleophilicity of the two amino groups on the pyridine ring. The 3-amino group is more nucleophilic than the 2-amino group (which is deactivated by amidine-like resonance with the adjacent pyridine nitrogen). Consequently, initial acylation with chloroacetic acid occurs preferentially at the 3-position, followed by acid-catalyzed dehydration to close the imidazole ring.

Retrosynthesis Target 2-(Chloromethyl)-5-methoxy -3H-imidazo[4,5-b]pyridine Diamine 2,3-Diamino-6-methoxypyridine Target->Diamine Disconnection (C-N) Reagent Chloroacetic Acid Target->Reagent Nitro 2-Amino-6-methoxy -3-nitropyridine Diamine->Nitro Nitro Reduction Starting 2,6-Dichloropyridine Nitro->Starting Amination & Methoxylation

Caption: Retrosynthetic pathway for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Quantitative Data & Optimization

The following table summarizes the optimized reaction conditions, yields, and analytical purity for the core synthetic steps, establishing a reproducible baseline for scale-up operations.

Reaction StepReagents & SolventsTemp (°C)Time (h)Yield (%)Purity (HPLC)
Methoxylation/Amination 2,6-Dichloropyridine, NaOMe, NH₃, HNO₃0 to 801245 - 50>95.0%
Nitro Reduction SnCl₂·2H₂O, EtOH, conc. HCl70485 - 90>98.0%
Cyclization (Method A) Chloroacetic acid, 4N HCl (aq)1001265 - 70>97.5%
Cyclization (Method B) Chloroacetyl chloride, Et₃N, POCl₃0 to 110675 - 80>98.5%

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following step-by-step methodologies include causality explanations and in-process controls (IPCs) that allow the chemist to validate the reaction state in real-time.

Protocol A: Reduction to 2,3-Diamino-6-methoxypyridine

This step converts the stable nitro intermediate into the highly reactive diamine required for cyclization.

  • Initialization: Suspend 2-amino-6-methoxy-3-nitropyridine (1.0 eq) in absolute ethanol (10 volumes).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) portion-wise. Causality: SnCl₂ is chosen over catalytic hydrogenation (Pd/C) to prevent potential over-reduction or cleavage of the methoxy group, ensuring a highly selective transformation.

  • Acidification: Slowly add concentrated HCl (2 volumes) to the stirring mixture.

  • Heating & Validation: Heat the mixture to 70 °C.

    • Self-Validation Check: The initial yellow suspension will transition into a clear, pale-orange solution within 30 minutes, indicating the complete consumption of the nitroaromatic compound. TLC (DCM:MeOH 9:1) will show the disappearance of the UV-active starting material (Rf ~0.8) and the appearance of a highly polar, fluorescent baseline spot.

  • Isolation: Cool to 0 °C and neutralize carefully with 20% aqueous NaOH until pH 8 is reached. Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the diamine as a dark solid.

Protocol B: Cyclization to 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

This step forms the fused bicyclic core while installing the electrophilic chloromethyl handle.

  • Initialization: Dissolve 2,3-diamino-6-methoxypyridine (1.0 eq) in 4N aqueous HCl (8 volumes).

  • Reagent Addition: Add chloroacetic acid (1.5 eq) to the solution. Causality: The use of aqueous HCl (Phillips reaction conditions) protonates the pyridine nitrogen, isolating the nucleophilicity to the primary amines. It also serves as the dehydrating medium driving the cyclization at elevated temperatures.

  • Reflux & Validation: Heat the reaction mixture to 100 °C for 12 hours.

    • Self-Validation Check: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The highly polar diamine will be replaced by a new, distinctively UV-active spot at Rf ~0.4. The reaction mixture will darken slightly but remain homogeneous.

  • Precipitation: Cool the mixture to 0 °C. Slowly add aqueous ammonia (25%) dropwise until the pH reaches exactly 7.0.

    • Critical Causality: Do not allow the pH to exceed 8.0. Basic conditions combined with residual heat will cause premature hydrolysis of the sensitive chloromethyl group into a hydroxymethyl group.

  • Isolation: Filter the resulting beige precipitate, wash with cold water (3 x 2 volumes), and dry under vacuum at 40 °C to afford the target compound.

Applications in Drug Discovery

The primary utility of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine lies in its ability to undergo rapid S_N2 alkylation with various nucleophiles. When reacted with heteroaryl thiols in the presence of a mild base (e.g., NaOH or K₂CO₃), it yields complex thioether cores. These cores are the foundational scaffolds for novel [1] and can be further oxidized using m-CPBA to generate sulfoxide-based reversed-PPI analogues[3].

Application Electrophile Chloromethyl Intermediate Base Base / Solvent (NaOH / MeOH) Electrophile->Base Nucleophile Heteroaryl Thiol Nucleophile->Base Product Thioether Core (ENPP1 Inhibitor) Base->Product SN2 Alkylation

Caption: SN2 alkylation workflow utilizing the chloromethyl intermediate for drug discovery.

References

  • Synthesis of Antiulcerative Drug Tenatoprazole Advanced Materials Research URL:[Link]

  • Tenatoprazole - New Drug Approvals New Drug Approvals URL:[Link]

  • Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy National Center for Biotechnology Information (PMC) URL:[Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Reactivity Profile of 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Executive Summary As a Senior Application Scientist overseeing preclinical chemical development, I frequently encounter heterocyclic intermediates that present profound stability challenges. 2-(chloromethyl)-5-methoxy-3H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist overseeing preclinical chemical development, I frequently encounter heterocyclic intermediates that present profound stability challenges. 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a prime example of a "Janus" molecule—a compound possessing both a highly nucleophilic core and a highly electrophilic appendage[1]. This bifunctional nature makes it an invaluable building block for synthesizing complex targeted therapies, such as ENPP1 inhibitors for tumor immunotherapy[2], but it also introduces severe thermodynamic and kinetic instability.

This technical guide dissects the causal mechanisms behind its degradation, provides a self-validating protocol for stabilization, and establishes the thermodynamic parameters necessary for successful handling and storage.

Structural Thermodynamics & The "Janus" Dilemma

The thermodynamic instability of the free base form of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is driven by the electronic interplay between its functional groups:

  • The Nucleophilic Core: The imidazo[4,5-b]pyridine system contains basic nitrogens (N1, N3, and N4). The electron-donating 5-methoxy group (+M resonance effect) significantly increases the electron density across the pyridine ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the N4 nitrogen.

  • The Electrophilic Handle: The 2-chloromethyl group acts as a soft electrophile. The C-Cl σ∗ anti-bonding orbital (LUMO) is highly susceptible to nucleophilic attack.

  • Auto-Alkylation (Polymerization): When stored as a free base, the elevated HOMO of the imidazopyridine nitrogen of one molecule spontaneously attacks the LUMO of the chloromethyl group of an adjacent molecule. This intermolecular SN​2 reaction leads to rapid, irreversible auto-alkylation and the formation of inactive polymeric tars[1].

To achieve thermodynamic stability, the molecule must be converted into its hydrochloride (HCl) salt. Protonation of the basic nitrogens drastically lowers their HOMO energy, effectively neutralizing their nucleophilicity and shutting down the auto-alkylation pathway[3].

G FB Free Base (Nucleophilic N) Poly Auto-Alkylation (Polymerization) FB->Poly Spontaneous (Unstable) HCl HCl Addition (Protonation) FB->HCl Anhydrous Conditions Salt HCl Salt (Thermodynamically Stable) HCl->Salt HOMO Lowering

Mechanism of auto-alkylation vs. thermodynamic stabilization via salt formation.

Kinetic vs. Thermodynamic Stability in Solution

Even when stabilized as a salt in the solid state, the compound's stability in solution is highly dependent on the solvent's dielectric constant and pH. In aqueous or polar protic media, the chloromethyl group undergoes solvolysis (hydrolysis), yielding the thermodynamically favored 2-hydroxymethyl derivative and hydrochloric acid.

The table below summarizes the quantitative degradation kinetics of the compound under various environmental conditions.

Table 1: Thermodynamic Degradation Kinetics ( t1/2​ )

Condition / SolventFormTemp (°C)Half-Life ( t1/2​ )Primary Degradation Pathway
Aqueous Buffer (pH 7.4) Free Base37°C< 15 minutesRapid Hydrolysis & Auto-alkylation
Aqueous Buffer (pH 2.0) HCl Salt25°C4.2 hoursSlow Hydrolysis (Protonation protects core)
Methanol (Anhydrous) Free Base25°C2.5 hoursMethanolysis (Ether formation)
DMSO (Anhydrous) Free Base25°C~12 hoursAuto-alkylation
Solid State (Desiccated) HCl Salt40°C> 6 monthsNone (Thermodynamically Stable)
Protocol: Self-Validating Stability Assay & Salt Formation

To ensure the integrity of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine for downstream pharmaceutical coupling, it must be isolated and validated using a strictly anhydrous workflow. The following protocol is designed as a self-validating system; the analytical steps inherently verify the success of the chemical stabilization.

Step-by-Step Methodology:
  • Anhydrous Isolation: Dissolve the crude free base in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Excluding moisture prevents premature hydrolysis of the benzylic chloride.

  • Salt Formation: Dropwise add 1.2 equivalents of 4.0 M HCl in 1,4-dioxane at 0°C. Stir for 30 minutes. The thermodynamically stable hydrochloride salt will precipitate as a fine powder.

  • Filtration and Desiccation: Filter the precipitate under a blanket of argon. Wash with cold, anhydrous diethyl ether to remove residual unreacted free base. Dry in vacuo over P2​O5​ for 12 hours.

  • HPLC-UV/MS Validation (System Suitability):

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water / 0.1% TFA in Acetonitrile. Causality: The acidic mobile phase keeps the compound protonated on-column, preventing auto-alkylation during the run.

    • Validation Criteria: The resolution ( Rs​ ) between the intact chloromethyl peak and the 2-hydroxymethyl degradant peak (typically eluting earlier due to increased polarity) must be ≥2.0 . Purity must exceed 98%.

G S1 1. Anhydrous Isolation (Free Base in DCM) S2 2. HCl/Dioxane Treatment (Precipitation at 0°C) S1->S2 S3 3. HPLC-UV/MS Validation (Acidic Mobile Phase) S2->S3 S4 4. ICH Accelerated Stability (40°C / 75% RH) S3->S4

Experimental workflow for anhydrous salt formation and stability validation.

Application in Drug Conjugation

While the thermodynamic instability of the chloromethyl group is a storage liability, it is a kinetic asset during drug synthesis. In the development of ENPP1 inhibitors for tumor immunotherapy, related imidazopyridine scaffolds are utilized to form robust thioether linkages[2].

By carefully controlling the reaction environment (shifting from an acidic storage state to an alkaline reaction state), the chloromethyl group undergoes a rapid, targeted SN​2 displacement by a thiol nucleophile (e.g., a quinazolinone derivative). This yields a thermodynamically stable thioether conjugate, effectively terminating the "Janus" dilemma of the intermediate.

G R1 Chloromethyl Salt (Electrophile) Base Alkaline Conditions (Free Base Generation) R1->Base R2 Thiol Nucleophile (Target Scaffold) R2->Base Prod Stable Thioether (Drug Conjugate) Base->Prod SN2 Displacement

Reaction pathway from the stabilized chloromethyl intermediate to a final thioether conjugate.

References
  • Benchchem.7-(Chloromethyl)quinazolin-4-amine|CAS 323591-38-4. Benchchem.
  • Thermo Fisher Scientific.SAFETY DATA SHEET - 2-Chloromethylpyridine hydrochloride. Thermo Fisher Scientific.
  • MDPI.Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. MDPI Pharmaceuticals.

Sources

Foundational

Introduction: The Imidazo[4,5-b]pyridine Scaffold and the Imperative of Pharmacokinetic Diligence

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Derivatives The imidazo[4,5-b]pyridine core, a bioisostere of naturally occurring purines, represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine core, a bioisostere of naturally occurring purines, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural similarity to the building blocks of DNA and RNA allows derivatives to interact with a wide array of biological targets, leading to their investigation as potent inhibitors of kinases (such as Aurora kinases and FLT3), and as potential anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The journey from a promising bioactive compound to a viable therapeutic agent, however, is critically dependent on its pharmacokinetic (PK) profile—the study of its absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comprehensive framework for the pharmacokinetic profiling of novel imidazo[4,5-b]pyridine derivatives, with a particular focus on the unique challenges presented by reactive moieties. We will use the exemplar structure, 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, to illustrate these principles. The 2-(chloromethyl) group is a potent electrophile and alkylating agent. While potentially useful for creating covalent inhibitors, this reactivity profoundly impacts the compound's ADME properties, stability, and safety profile, necessitating a carefully designed and meticulously executed characterization workflow.

As a senior application scientist, the perspective offered herein is grounded in the practical realities of drug development: every experiment is a piece of a larger puzzle, and the causality behind each methodological choice is as important as the data it generates.

Part 1: Foundational In Vitro ADME Characterization

The initial phase of PK profiling involves a suite of in vitro assays designed to predict the in vivo behavior of a compound. These cost-effective, high-throughput methods enable early-stage ranking and selection of candidates with the most promising drug-like properties, filtering out those destined for failure before committing to expensive and time-consuming animal studies.

Physicochemical Properties: The Bedrock of Bioavailability

Before any biological assay, fundamental physicochemical properties must be established. These parameters govern how the molecule will behave in the aqueous and lipid environments of the body.

  • Aqueous Solubility: Poor solubility is a primary cause of poor oral absorption and erratic bioavailability. Kinetic and thermodynamic solubility assays in physiologically relevant buffers (e.g., pH 6.5 for intestinal fluid, pH 7.4 for plasma) are essential. For imidazo[4,5-b]pyridines, which possess basic nitrogen atoms, solubility is often pH-dependent.

  • Lipophilicity (LogP/LogD): Lipophilicity is a key determinant of a drug's ability to cross biological membranes. The distribution coefficient (LogD) at pH 7.4 is more physiologically relevant than the partition coefficient (LogP) for ionizable compounds. An optimal LogD (typically 1-3) is sought to balance membrane permeability with aqueous solubility.

In Vitro Permeability and Efflux

To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is the industry standard for predicting this.

  • Causality of Caco-2 Choice: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. This model provides a reliable measure of a compound's passive diffusion rate (apparent permeability, Papp) and reveals if the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[3]

  • Self-Validating Protocol: The assay's integrity is maintained by running well-characterized high- and low-permeability control compounds (e.g., propranolol and atenolol, respectively) and a known P-gp substrate (e.g., digoxin). An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 indicates that the compound is actively pumped out of cells, which can severely limit its oral absorption.[3]

Metabolic Stability: The First Look at Clearance

A drug's survival time in the body is largely determined by its metabolic stability. Liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes, are used to predict hepatic clearance.

  • Experimental Rationale: Incubating the test compound with human and mouse liver microsomes (HLM and MLM) in the presence of necessary cofactors (NADPH) initiates Phase I metabolic reactions.[3][6] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance (CLint), a key predictor of how quickly the liver will eliminate the drug. Comparing stability across species (e.g., mouse vs. human) is crucial for validating the animal model for subsequent in vivo studies.

  • The 2-(chloromethyl) Complication: For our exemplar compound, the 2-(chloromethyl) group introduces a significant non-enzymatic degradation pathway. This reactive group can be attacked by nucleophiles, such as water (hydrolysis) or glutathione (GSH), a highly abundant antioxidant in the liver. Therefore, control incubations without NADPH are critical to distinguish between enzymatic metabolism and chemical instability.

Workflow for Pharmacokinetic Profiling

G cluster_0 Part 1: In Vitro ADME cluster_1 Part 2: Bioanalysis cluster_2 Part 3: In Vivo PK Study cluster_3 Part 4: Data Analysis & Interpretation A Physicochemical (Solubility, LogD) B Permeability (Caco-2 Assay) A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C D Plasma Protein Binding (PPB) C->D E LC-MS/MS Method Development C->E Quantification Needed J PK Parameter Calculation (AUC, Cmax, F%) D->J Informs Vd F Method Validation (FDA/EMA Guidelines) E->F I Sample Analysis (using validated method) F->I Validated Assay G Animal Model Selection (Mouse, Rat) H Dosing (IV & PO) & Sampling G->H H->I I->J K PK/PD Modeling & Candidate Selection J->K

Caption: Overall workflow for the pharmacokinetic profiling of a novel chemical entity.

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug in the bloodstream is free to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and reduce clearance. Rapid equilibrium dialysis is the gold standard method for determining the fraction of compound bound to plasma proteins.[3]

ParameterAssayRationaleExample Data (Hypothetical)
Solubility Kinetic SolubilityPredicts dissolution in vivo75 µg/mL at pH 7.4
Permeability Caco-2 MonolayerPredicts intestinal absorptionPapp (A→B): 15.5 x 10-6 cm/s
Efflux Caco-2 MonolayerIdentifies P-gp substratesEfflux Ratio: 1.2
Metabolic Stability Liver MicrosomesPredicts hepatic clearanceHLM: 45% remaining after 30 min
Plasma Binding Equilibrium DialysisDetermines free fraction98.5% bound (1.5% free)
Table 1: Summary of typical in vitro ADME data for a lead candidate.

Part 2: Bioanalytical Method Development and Validation

Reliable quantification of the drug and its key metabolites in complex biological matrices (plasma, urine, tissues) is the cornerstone of any PK study.[7][8] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technology for this purpose due to its superior sensitivity, selectivity, and speed.

Detailed Protocol: LC-MS/MS Method Development
  • Analyte and Internal Standard (IS) Tuning: Infuse a standard solution of the derivative and a suitable structural analog (the IS) into the mass spectrometer. Optimize ionization parameters (e.g., capillary voltage, gas flow) in electrospray ionization (ESI) mode (positive mode is typical for nitrogenous bases). Identify the precursor ion (M+H)+ and select 2-3 high-intensity, specific product ions following collision-induced dissociation (CID) for Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation: Develop a reverse-phase HPLC method (e.g., using a C18 column) to separate the analyte from endogenous matrix components. An acetonitrile/water gradient with a small amount of formic acid (0.1%) is a common starting point to ensure good peak shape and ionization efficiency.

  • Sample Preparation: This step is critical for removing proteins and phospholipids that interfere with the analysis.

    • Protein Precipitation (PPT): Simple and fast. Add 3-4 volumes of cold acetonitrile to one volume of plasma. Vortex, centrifuge, and inject the supernatant. This is a good starting point.[8]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract. Extract the drug from the aqueous plasma into an immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Solid-Phase Extraction (SPE): Most selective and provides the cleanest samples, but is more time-consuming and expensive.

  • Validation: Once developed, the method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). This involves assessing its accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve range, recovery, and stability under various conditions (freeze-thaw, bench-top).

Part 3: Definitive In Vivo Pharmacokinetic Studies

In vivo studies in animal models provide the most relevant data on a drug's behavior in a complete biological system. These studies are essential for calculating key PK parameters and for projecting a human dose.

Study Design and Execution
  • Animal Model: The Sprague-Dawley rat or CD-1 mouse are common choices for initial PK screening.[3]

  • Dosing Routes:

    • Intravenous (IV) Bolus: Administering the drug directly into the bloodstream bypasses absorption entirely. The resulting concentration-time profile is used to calculate fundamental parameters like clearance (CL) and volume of distribution (Vd). This route is essential for determining absolute oral bioavailability.

    • Oral Gavage (PO): This route mimics the intended clinical route of administration for most drugs and provides data on the rate and extent of absorption (Cmax, Tmax, and bioavailability).

  • Blood Sampling: A sparse or serial sampling schedule is designed to capture the full concentration-time curve, from the initial distribution phase to the terminal elimination phase. Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to harvest plasma, which is then frozen at -80°C pending analysis.

Data Analysis and Parameter Calculation

Plasma concentrations are plotted against time, and non-compartmental analysis (NCA) is used to derive the core PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and peak-concentration toxicity
Tmax Time at which Cmax is reachedIndicates the rate of absorption
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure
t1/2 Elimination Half-lifeTime for plasma concentration to decrease by 50%
CL ClearanceVolume of plasma cleared of drug per unit time
Vd Volume of DistributionApparent volume into which the drug distributes
F% Absolute Oral BioavailabilityFraction of oral dose reaching systemic circulation (AUCPO/AUCIV) x 100
Table 2: Key in vivo pharmacokinetic parameters. A high oral bioavailability (F > 50%) is often desired for clinical candidates.[3][4]

Hypothesized Metabolism of a 2-(chloromethyl) Derivative

G cluster_0 Phase I cluster_1 Phase II cluster_2 Excretion A Parent Drug (R-CH2Cl) B Oxidative Metabolism (e.g., O-demethylation) A->B CYP450s C Hydrolysis (R-CH2OH) A->C Non-enzymatic or Esterases D Glutathione Conjugate (R-CH2-SG) A->D GSTs / Non-enzymatic E Glucuronide Conjugate (on metabolized hydroxyl) B->E UGTs F Renal / Biliary Excretion D->F E->F

Sources

Protocols & Analytical Methods

Method

Application Note and Laboratory Protocol for the Synthesis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

For: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive, technically detailed guide for the laboratory synthesis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, technically detailed guide for the laboratory synthesis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The protocol herein is structured to ensure not only procedural accuracy but also a deep-seated understanding of the chemical principles at play. This guide is built upon established synthetic transformations for analogous heterocyclic systems, providing a robust framework for its successful implementation.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system is a privileged scaffold in medicinal chemistry, often considered an aza-analogue of purines. This structural similarity allows molecules containing this core to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of imidazo[4,5-b]pyridine have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[2]

The target molecule, 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, is a valuable intermediate for the synthesis of more complex drug candidates. The reactive chloromethyl group at the 2-position serves as a chemical handle for introducing a variety of functional groups through nucleophilic substitution reactions.[2] This allows for the exploration of a wide chemical space in the development of new therapeutic agents. The methoxy group at the 5-position can also influence the molecule's electronic properties and its interaction with biological targets.

This protocol details a plausible and robust synthetic route, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Proposed Synthetic Pathway

The synthesis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine can be strategically approached in a two-step process, starting from the key intermediate, 5-methoxy-2,3-diaminopyridine. This intermediate is first cyclized to form the corresponding hydroxymethyl-imidazo[4,5-b]pyridine, which is then chlorinated to yield the final product. This approach is often preferred over direct cyclization with a chloroacetyl synthon to avoid potential side reactions and purification challenges.

DOT Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 5-methoxy-2,3-diaminopyridine 5-methoxy-2,3-diaminopyridine Reaction_1 Condensation 5-methoxy-2,3-diaminopyridine->Reaction_1 Glycolic_Acid Glycolic Acid Glycolic_Acid->Reaction_1 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Reaction_1->2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Reaction_2 Chlorination 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine->Reaction_2 Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Reaction_2 Target_Molecule 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Reaction_2->Target_Molecule

Caption: A two-step synthetic approach to the target molecule.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
5-methoxy-2,3-diaminopyridine≥97%Commercially AvailableStore under inert atmosphere
Glycolic acid≥99%Commercially Available
Polyphosphoric acid (PPA)Commercially AvailableCorrosive
Thionyl chloride (SOCl₂)≥99%Commercially AvailableHighly corrosive and moisture sensitive
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium BicarbonateLaboratory Prepared
Anhydrous Sodium SulfateCommercially Available
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

  • Standard laboratory glassware

  • Fume hood

Detailed Experimental Protocol

PART 1: Synthesis of 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Rationale: This step involves the condensation of 5-methoxy-2,3-diaminopyridine with glycolic acid to form the imidazole ring. Polyphosphoric acid (PPA) serves as both the solvent and the dehydrating agent to drive the cyclization.

Procedure:

  • In a 100 mL round-bottom flask, place 5-methoxy-2,3-diaminopyridine (e.g., 1.39 g, 10 mmol) and glycolic acid (0.84 g, 11 mmol).

  • Add polyphosphoric acid (approx. 20 mL) to the flask. The mixture will be viscous.

  • Place the flask in a pre-heated oil bath at 140-150 °C.

  • Stir the mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent). To take a TLC sample, carefully extract a small aliquot with a glass pipette and quench it in a vial containing water and ethyl acetate. Spot the organic layer on the TLC plate.

  • After the reaction is complete (disappearance of the starting material), allow the flask to cool to room temperature.

  • Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice (approx. 200 g) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a fume hood as CO₂ will be evolved.

  • The product may precipitate out of the solution. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine as a solid.

PART 2: Synthesis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Rationale: The hydroxyl group of the intermediate is converted to a chloro group using thionyl chloride. This is a standard and efficient method for this transformation.[3]

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve the purified 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (e.g., 1.0 g, 5.58 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (0.6 mL, 8.37 mmol) dropwise to the stirred solution. Gas evolution (HCl and SO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases. Perform this in a fume hood.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash chromatography (if necessary) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Safety and Waste Disposal

  • Polyphosphoric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All operations involving thionyl chloride must be performed in a well-ventilated fume hood.

  • Dichloromethane is a suspected carcinogen. Handle with appropriate PPE in a fume hood.

  • All organic waste should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Characterization and Expected Results

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the chloromethyl group (a singlet) and the aromatic protons of the imidazo[4,5-b]pyridine core.

  • ¹³C NMR: To confirm the number of unique carbons in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the target compound.

The overall yield for this two-step synthesis is expected to be in the range of 40-60%, depending on the efficiency of each step and the purification losses.

DOT Diagram of the Reaction Mechanism:

Reaction_Mechanism cluster_step1 Step 1: Cyclization (Simplified) cluster_step2 Step 2: Chlorination Diaminopyridine 5-methoxy-2,3-diaminopyridine Intermediate Amide Intermediate Diaminopyridine->Intermediate + Glycolic Acid Glycolic_Acid_Struct Glycolic Acid Hydroxymethyl_Product 2-(hydroxymethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine Intermediate->Hydroxymethyl_Product Intramolecular Cyclization (-H₂O) Hydroxymethyl_Start 2-(hydroxymethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine Chlorosulfite_Ester Chlorosulfite Ester Intermediate Hydroxymethyl_Start->Chlorosulfite_Ester + SOCl₂ SOCl2 SOCl₂ Final_Product 2-(chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine Chlorosulfite_Ester->Final_Product SNi (-SO₂, -HCl)

Caption: A simplified representation of the reaction mechanisms.

References

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1761–1767. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-amino-imidazo[4,5-b]pyridines. [Link]

  • Chemical & Pharmaceutical Bulletin. (2000, December 15). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

  • MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]

  • ResearchGate. (2025, October 13). New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. [Link]

  • ResearchGate. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]

  • European Patent Office. (1984, March 21).
  • Google Patents. (1997, April 1). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

  • Google Patents. (2001, June 12). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • RASĀYAN Journal of Chemistry. (2024, December 9). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]

Sources

Application

Application Notes &amp; Protocols: 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine as a Versatile Intermediate for API Synthesis

Introduction: The Imidazo[4,5-b]pyridine Scaffold The imidazo[4,5-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to endogenous purines. This featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to endogenous purines. This feature allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this scaffold have shown a broad spectrum of bioactivities, including roles as kinase inhibitors, antiviral agents, and potent anticancer and anti-inflammatory agents.[1][2][3]

Within this important class of compounds, 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine serves as a highly reactive and versatile intermediate. Its primary utility lies in the electrophilic nature of the chloromethyl group at the C2 position, which is primed for nucleophilic substitution reactions. This allows for the strategic introduction of diverse functional groups, enabling the synthesis of extensive compound libraries for drug discovery and the development of targeted APIs.

A common misconception is the role of this intermediate in the synthesis of established proton pump inhibitors (PPIs) like Tenatoprazole. While Tenatoprazole does feature an imidazo[4,5-b]pyridine core, its synthesis involves the coupling of a substituted 2-chloromethyl-pyridine with a 2-mercapto-imidazo[4,5-b]pyridine, followed by oxidation.[4][5][6] The title compound, 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, is therefore not a direct precursor for Tenatoprazole but is an ideal starting point for creating novel analogues and other API candidates that leverage the therapeutic potential of the imidazo[4,5-b]pyridine scaffold.[7][8]

This guide provides a comprehensive overview of the properties, safety considerations, and synthetic applications of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, with detailed protocols for its use in nucleophilic substitution reactions—a foundational step in modern drug development.

Compound Profile and Safety Precautions

Physicochemical Data
PropertyValue
IUPAC Name 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine
Molecular Formula C₈H₈ClN₃O
Molecular Weight 197.62 g/mol
CAS Number 1392323-93-3 (Parent)
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMF, DMSO, and chlorinated solvents. Limited solubility in alcohols and water.
Safety, Handling, and Storage

As a chlorinated heterocyclic compound, 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine requires careful handling to minimize exposure and ensure laboratory safety.

  • Hazard Overview: This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin and severe eye irritation.[9][10] The vapors of chlorinated compounds can be corrosive and lachrymatory.[11]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[12] Essential PPE includes:

    • Chemical-resistant gloves (nitrile or latex may not be sufficient; consult Safety Data Sheets for appropriate materials).[10]

    • Flame-retardant lab coat.

    • Non-vented chemical splash goggles and a full-face shield if there is a risk of splashing.[11]

  • Engineering Controls: Use in a well-ventilated area. If dust is generated, local exhaust ventilation is required.[13] All transfers and reactions should be conducted in closed or contained systems where feasible.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Protect from moisture, as chlorinated hydrocarbons can hydrolyze to form corrosive hydrochloric acid (HCl).[14]

  • Spill & Disposal: In case of a spill, evacuate the area and clean up using dry procedures to avoid generating dust.[9] Dispose of waste material in accordance with local, state, and federal regulations. Thermal decomposition can produce hazardous byproducts like HCl, phosgene, and carbon monoxide.[13]

Causality Insight: The high reactivity of the chloromethyl group, which makes this compound a valuable synthetic intermediate, also contributes to its hazardous nature. This group can readily alkylate biological nucleophiles, necessitating stringent handling protocols to prevent skin, eye, and respiratory tract contact.

Synthesis of the Intermediate

A general and effective method for synthesizing 2-substituted imidazo[4,5-b]pyridines involves the condensation of a 2,3-diaminopyridine with a suitable carboxylic acid or its derivative.[15][16] The following protocol is a representative pathway for the preparation of the title compound.

A 2,3-Diamino-6-methoxypyridine E 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine A->E Condensation & Cyclization B 2-Chloroacetic acid B->E C Polyphosphoric Acid (PPA) or Eaton's Reagent C->E Catalyst/Solvent D Heat (e.g., 120-150 °C) D->E Reaction Condition

Sources

Method

Step-by-Step N-Alkylation Using 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine: Protocols and Mechanistic Insights

Introduction & Mechanistic Rationale The 5-methoxy-3H-imidazo[4,5-b]pyridine core is a privileged pharmacophore frequently utilized in the design of next-generation therapeutics, including [1] and [2]. To incorporate thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 5-methoxy-3H-imidazo[4,5-b]pyridine core is a privileged pharmacophore frequently utilized in the design of next-generation therapeutics, including [1] and [2]. To incorporate this scaffold into complex drug candidates, 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine serves as a highly efficient electrophilic building block. Through bimolecular nucleophilic substitution (SN2), this reagent enables the rapid N-alkylation of diverse amine and azole nucleophiles.

However, executing this N-alkylation requires precise control over reaction parameters. The chloromethyl group is highly activated by the adjacent electron-withdrawing imidazopyridine ring, making it prone to premature hydrolysis if moisture is present. Furthermore, the unprotected 3H-imidazole nitrogen possesses its own nucleophilic character, creating a significant risk of self-condensation (dimerization) during [3].

Causality in Experimental Design
  • Why Inverse Addition? Standard alkylation protocols often mix all reagents simultaneously. However, when using this specific chloromethyl heterocycle, the electrophile must be added dropwise to a pre-formed mixture of the target nucleophile and base. This maintains a low steady-state concentration of the electrophile, kinetically favoring the desired cross-alkylation over self-dimerization.

  • Solvent Dynamics: The SN2 transition state is highly polarized. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory because they solvate the nucleophile without hydrogen-bonding to it, thereby dramatically increasing its reactivity.

MechanisticPathway Nuc Nucleophile (1°/2° Amine or Azole) TS SN2 Transition State (Partial C-N / C-Cl bonds) Nuc->TS Nucleophilic Attack Elec 2-(Chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine Elec->TS Electrophilic Activation Prod N-Alkylated Target + Chloride Byproduct TS->Prod Leaving Group Departure

Mechanistic pathway of SN2 N-alkylation using the chloromethyl imidazopyridine electrophile.

Optimization of Reaction Conditions

The choice of base is strictly dictated by the pKa of your target nucleophile. The table below summarizes field-proven quantitative optimizations to guide your experimental setup.

SolventBaseTemp (°C)Nucleophile TypeTypical Yield (%)Mechanistic Rationale
DMF K2CO360Azole (e.g., Pyrazole)80–85Polar aprotic solvent stabilizes TS; inorganic base fully deprotonates the azole.
MeCN Cs2CO325Hindered 2° Amine75–80"Cesium effect" enhances nucleophilicity; lower temp minimizes dimerization.
THF DIPEA65Aliphatic 1° Amine60–65Organic base prevents over-alkylation; THF limits hydrolysis risk.
DMF NaH0 to 25Indole / Pyrrole75–82Strong base required for high pKa NH; cold addition controls the exotherm.

Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , incorporating specific checkpoints to verify chemical transformations before proceeding to the next step.

Protocol A: N-Alkylation of Aliphatic Secondary Amines

Ideal for piperazine, piperidine, or morpholine derivatives.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.2 equiv) in anhydrous MeCN (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Stir at room temperature for 15 minutes to ensure a homogenous basic environment.

  • Electrophile Addition: Dissolve 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (1.0 equiv) in a minimal volume of anhydrous MeCN. Add this solution dropwise over 30 minutes at 0–5 °C using a syringe pump.

    • Causality: The low temperature suppresses the exothermic hydrolysis of the chloromethyl group and prevents poly-alkylation.

  • Incubation & Validation: Warm to room temperature and stir for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (10% MeOH in DCM). The electrophile (Rf ~0.6, UV-active) must disappear, replaced by a lower Rf product spot. Confirm product mass via LC-MS ([M+H]+ peak) before quenching.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DIPEA, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography using a gradient of DCM to 10% MeOH/DCM.

Protocol B: N-Alkylation of Heteroaromatic Amines (Azoles)

Ideal for benzimidazoles, pyrazoles, or triazoles.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the azole nucleophile (1.0 equiv) in anhydrous DMF (0.15 M).

  • Deprotonation: Add finely powdered Cs2CO3 (1.5 equiv). Stir at 40 °C for 30 minutes.

    • Causality: Heating ensures complete deprotonation of the azole, generating the highly reactive, soluble nucleophilic anion via the cesium effect.

  • Electrophile Addition: Cool the mixture to room temperature. Add 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (1.1 equiv) portion-wise over 15 minutes.

  • Incubation & Validation: Stir at room temperature for 12 hours.

    • Self-Validation Check: LC-MS should indicate complete consumption of the azole. If unreacted azole remains, add an additional 0.1 equiv of the electrophile and stir for 2 hours.

  • Workup: Pour the reaction mixture into vigorously stirred ice-cold water (5x volume of DMF) to precipitate the product.

    • Causality: DMF is highly water-soluble; precipitating the product directly avoids tedious aqueous extractions and efficiently removes inorganic salts. Filter the solid and wash with cold water.

  • Purification: If the isolated solid is impure, recrystallize from Ethanol/Water or purify via reverse-phase chromatography (C18 column, Water/MeCN with 0.1% TFA).

ExpWorkflow Step1 1. Reagent Preparation Dry Solvent, Base, Amine Step2 2. Electrophile Addition Dropwise at 0-5 °C Step1->Step2 Step3 3. Reaction Incubation Stir at RT to 60 °C Step2->Step3 Step4 4. Aqueous Workup Quench, Extract, Dry Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the N-alkylation reaction and subsequent purification.

References

  • Source: WIPO / Google Patents (WO2008080001A2)
  • Source: Google Patents (CN117295729A)
  • Title: N-Alkylation of Some Imidazopyridines Source: Fabad Journal of Pharmaceutical Sciences, 50(1), 15-20 (2025). URL: [Link]

Application

Best Solvents for Reacting 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine: Application Notes and Protocols

Introduction: Navigating the Reactive Landscape of a Privileged Heterocycle 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a key building block in medicinal chemistry and drug development. Its structural similar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Reactive Landscape of a Privileged Heterocycle

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a key building block in medicinal chemistry and drug development. Its structural similarity to purines makes the imidazo[4,5-b]pyridine scaffold a "privileged structure" in the design of novel therapeutics, with applications ranging from anticancer to anti-inflammatory agents.[1] The reactivity of this molecule is dominated by the chloromethyl group at the 2-position, which serves as a potent electrophile for nucleophilic substitution reactions.

The choice of solvent is a critical parameter that dictates the success of these reactions. A solvent does not merely act as a medium for the reactants; it actively influences reaction rates, mechanisms (SN1 vs. SN2), and even the regioselectivity of product formation. This guide provides a comprehensive analysis of optimal solvent selection for reactions involving 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, grounded in mechanistic principles and supported by established protocols.

Mechanistic Considerations: The Primacy of the SN2 Pathway

The reaction of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary carbon of the chloromethyl group is sterically unhindered, favoring a backside attack by the nucleophile in a single, concerted step.

The solvent's role in an SN2 reaction is multifaceted:

  • Solubilizing Reactants: The solvent must effectively dissolve both the imidazopyridine substrate and the nucleophile.

  • Stabilizing the Transition State: A polar solvent can stabilize the charge-separated transition state, accelerating the reaction.

  • Modulating Nucleophile Reactivity: This is the most critical function. The solvent's interaction with the nucleophile can either enhance or diminish its reactivity.[2][3]

The interplay of these factors determines the optimal solvent for a given transformation.

Solvent Selection: A Comparative Analysis

The choice of solvent hinges on its polarity and its ability to hydrogen bond (proticity). Solvents are broadly categorized into polar aprotic, polar protic, and non-polar. For the SN2 reactions typical of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, polar aprotic solvents are overwhelmingly favored.

Polar Aprotic Solvents: The Gold Standard

Polar aprotic solvents possess a significant dipole moment but lack acidic protons.[2] This class of solvents is highly effective at solvating cations while leaving anions (the nucleophiles) relatively "naked" and highly reactive.[4] This leads to a dramatic increase in the rate of SN2 reactions.[3]

Recommended Polar Aprotic Solvents:

  • N,N-Dimethylformamide (DMF): Often the solvent of choice for alkylations of imidazopyridines.[5][6][7] Its high dielectric constant effectively dissolves a wide range of nucleophiles and the substrate.

  • Dimethyl Sulfoxide (DMSO): Another excellent choice that strongly solvates cations, leaving the nucleophile highly reactive.

  • Acetonitrile (ACN): A less polar but still effective option, particularly when milder reaction conditions are desired.

  • Acetone: Useful for its lower boiling point, which can simplify product isolation.[2]

Polar Protic Solvents: A Cautious Approach

Polar protic solvents, such as water, methanol, and ethanol, have acidic protons capable of forming strong hydrogen bonds.[2] While they are excellent at dissolving ionic nucleophiles, they form a "solvent cage" around the anion, stabilizing it and significantly reducing its nucleophilicity.[3][8] This effect drastically slows down SN2 reactions.[2][9] Therefore, polar protic solvents are generally not recommended for reactions with 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine unless a specific reaction mechanism, such as SN1, is desired and feasible.

Non-Polar Solvents: Limited Utility

Non-polar solvents like hexane and toluene are generally poor choices for these reactions. They are incapable of dissolving most common nucleophiles (which are often salts) and do not effectively stabilize the polar transition state of an SN2 reaction.[3][10]

Data Summary: Solvent Properties and Their Impact on SN2 Reactions
Solvent ClassExample(s)Dielectric Constant (ε)Key CharacteristicsImpact on SN2 Rate
Polar Aprotic DMF, DMSO, AcetonitrileHigh (>20)Solvates cations well, leaves anions "naked" and reactive.[4]Strongly Accelerates
Polar Protic Water, Ethanol, MethanolHigh (>20)Solvates both cations and anions (via H-bonding), reducing nucleophilicity.[2]Strongly Decelerates
Non-Polar Hexane, TolueneLow (<5)Poor solubility for ionic nucleophiles; does not stabilize the transition state.[10]Very Slow / No Reaction

Experimental Protocols

General Protocol for Nucleophilic Substitution (N-Alkylation) of an Amine with 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

This protocol provides a general framework for the reaction. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Materials:

  • 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate solvent system for reactions involving 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Solvent_Selection Start Start: Reaction with 2-(chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine Mechanism Primary reaction pathway? Start->Mechanism SN2 SN2 Mechanism (most common) Mechanism->SN2 Backside attack on primary chloride Solvent_Choice Desired Nucleophile Reactivity? SN2->Solvent_Choice High_Reactivity High Reactivity Solvent_Choice->High_Reactivity Maximize rate Low_Reactivity Low Reactivity (Generally Undesirable) Solvent_Choice->Low_Reactivity Minimize rate Polar_Aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO, ACN) High_Reactivity->Polar_Aprotic Polar_Protic Avoid Polar Protic Solvents (e.g., H2O, EtOH, MeOH) Low_Reactivity->Polar_Protic Non_Polar Avoid Non-Polar Solvents (e.g., Hexane, Toluene) Low_Reactivity->Non_Polar

Caption: Decision workflow for solvent selection in SN2 reactions of the target compound.

Conclusion

The selection of an appropriate solvent is paramount for achieving high yields and predictable outcomes in reactions with 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. For the predominant SN2 pathway, polar aprotic solvents such as DMF and DMSO are the superior choice. They enhance nucleophilic reactivity by minimizing solvation of the anionic nucleophile, thereby accelerating the desired substitution reaction. A thorough understanding of the mechanistic principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic campaigns.

References

  • Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers - Benchchem.
  • Sn2 Reaction Organic Chemistry | CLaME.
  • What is the effect of solvent on SN2 reaction - Echemi.
  • SN2 Effect of Solvent | OpenOChem Learn.
  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
  • Mn(II)-Catalyzed C–H Alkylation of Imidazopyridines and N-Heteroarenes via Decarbonylative and Cross-Dehydrogenative Coupling | The Journal of Organic Chemistry - ACS Publications.
  • 2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine - Smolecule.
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.
  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.
  • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC.
  • Application Notes and Protocols: Solvent Effects on the Reactivity of 2-(Chloromethyl)butanal - Benchchem.
  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles - Organic Chemistry Portal.
  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI.
  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents.
  • 2-(chloromethyl)-5-methoxy-pyridine | 75342-33-5 - Sigma-Aldrich.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE - ResearchGate.
  • 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine - Molport.
  • European Journal of Medicinal Chemistry - UPCommons.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC.
  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine - PubChem - NIH.
  • 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride - NextSDS.
  • 7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine - ChemRadar.

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Method

Application Note: Advanced Purification Protocols for 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Executive Summary The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry. It serves as a critical intermediate in the synthesis of covalent proton pump inhibitors (PPIs) such as tenatopra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry. It serves as a critical intermediate in the synthesis of covalent proton pump inhibitors (PPIs) such as tenatoprazole[1],[2]. Beyond gastrointestinal therapeutics, derivatives of this core are heavily utilized in the development of kinase modulators[3] and GLP-1R agonists[4].

While commercially available (e.g., Sigma-Aldrich product 125257)[5], crude or synthesized 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine often requires rigorous purification before downstream coupling. This application note provides scalable, self-validating purification protocols designed to overcome the unique physicochemical challenges of this molecule.

Chemical Context & Mechanistic Challenges

Purifying this specific intermediate is notoriously difficult due to two competing structural features:

  • Chloromethyl Reactivity : The alkyl chloride (-CH₂Cl) moiety is a highly reactive electrophile. It is prone to solvolysis (hydrolysis to a hydroxymethyl group) when exposed to aqueous or alcoholic solvents, particularly under acidic or basic extremes.

  • Imidazopyridine Basicity : The nitrogen atoms within the fused bicyclic system (pKa ~4.5–5.5) interact strongly with the acidic silanol groups on standard silica gel. This leads to severe chromatographic tailing, irreversible binding, and poor resolution.

To successfully purify this compound, the methodology must neutralize the basicity of the core without triggering the nucleophilic substitution of the chloromethyl group.

Physicochemical Profile & Chromatographic Behavior

To design an effective purification strategy, the quantitative parameters of the molecule must dictate the solvent system and stationary phase.

Table 1: Physicochemical & Chromatographic Profile

ParameterValue / ObservationChromatographic Implication
Molecular Weight 197.62 g/mol Amenable to standard LC-MS detection (ESI+).
LogP (Estimated) ~1.5 - 2.0Elutes moderately early in Reverse-Phase HPLC.
pKa (Imidazopyridine) ~4.5 - 5.5Causes severe streaking on unmodified normal-phase silica.
Functional Reactivity Alkyl Chloride (-CH₂Cl)Excludes the use of nucleophilic solvents (MeOH, EtOH) and strong acids (TFA) during concentration.

Table 2: Mobile Phase Selection Matrix

Chromatographic SystemCompositionSuitabilityCausality (Expert Insight)
Normal Phase (Standard) Hexane / EtOAcPoor Unmasked silanols protonate the imidazopyridine, causing irreversible binding and tailing.
Normal Phase (Deactivated) Hexane / EtOAc + 1% Et₃NExcellent Triethylamine (Et₃N) competitively binds silanols, ensuring sharp elution bands without degrading the -CH₂Cl group.
Reverse Phase (Acidic) H₂O / MeCN + 0.1% TFAPoor Trifluoroacetic acid (pH ~2) catalyzes the hydrolysis of the chloromethyl group during fraction lyophilization/concentration.
Reverse Phase (Neutral) H₂O / MeCN + 10 mM NH₄OAcExcellent Ammonium acetate provides a neutral, volatile buffer (pH ~6.8) that preserves the alkyl chloride while maintaining peak shape.

Process Workflow Diagram

The choice of purification technique is strictly dictated by the scale of the crude material.

PurificationWorkflow Start Crude 2-(chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine Decision Purification Scale? Start->Decision Small Milligram Scale (< 500 mg) Decision->Small Medium Gram Scale (1 g - 50 g) Decision->Medium Large Process Scale (> 50 g) Decision->Large HPLC Prep RP-HPLC (Neutral Buffer) Small->HPLC Silica Normal Phase (1% Et3N Deactivated) Medium->Silica Recryst Recrystallization (Toluene/Heptane) Large->Recryst Pure Pure Target Compound (>98% Purity, Intact -CH2Cl) HPLC->Pure Silica->Pure Recryst->Pure

Fig 1: Scale-dependent purification workflow for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Experimental Protocols

Protocol A: Preparative Reverse-Phase HPLC (Scale: 10–500 mg)

Causality: Utilizing a neutral, volatile buffer prevents the acid-catalyzed degradation of the chloromethyl group that typically occurs when using standard TFA-modified mobile phases.

  • System Setup : Equip the HPLC with a C18 Preparative Column (e.g., 21 x 250 mm, 5 µm).

  • Mobile Phase Preparation :

    • Solvent A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

    • Solvent B: LC-MS grade Acetonitrile.

  • Sample Loading : Dissolve the crude sample in Acetonitrile/Water (1:1). Filter through a 0.45 µm PTFE syringe filter. Do not use methanol.

  • Elution Gradient : Run a linear gradient from 10% B to 70% B over 20 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm.

  • Recovery : Immediately lyophilize (freeze-dry) the collected fractions. Crucial: Do not use rotary evaporation at high heat, as prolonged thermal exposure in an aqueous environment will hydrolyze the -CH₂Cl moiety.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography (Scale: 1–50 g)

Causality: Pre-treating the silica with Et₃N neutralizes the acidic silanol sites, preventing the basic imidazopyridine nitrogen from protonating and binding irreversibly to the stationary phase.

  • Column Preparation : Slurry pack standard silica gel (230-400 mesh) in Hexane containing 1% (v/v) Triethylamine (Et₃N). Flush the column with 3 column volumes of this mixture to fully deactivate the silanol groups.

  • Sample Loading : Dissolve the crude compound in a minimum volume of Dichloromethane (DCM).

  • Elution : Run a step-gradient of 10% to 50% Ethyl Acetate in Hexane. Ensure that 1% Et₃N is maintained in all eluent mixtures.

  • Fraction Collection : Monitor fractions via TLC (UV 254 nm). The deactivated silica will force the compound to elute as a tight, symmetrical band.

  • Concentration : Evaporate pooled fractions under reduced pressure at a water bath temperature of <30 °C to prevent thermal degradation.

Protocol C: Anhydrous Recrystallization (Scale: >50 g)

Causality: Avoids chromatography entirely. This dual-solvent system exploits differential solubility without exposing the sensitive chloromethyl group to nucleophilic solvents.

  • Dissolution : Suspend the crude solid in anhydrous Toluene (approx. 5-10 volumes). Heat gently to 60 °C under an inert atmosphere (N₂) until complete dissolution is achieved.

  • Hot Filtration : Rapidly polish-filter the hot solution through a celite pad to remove insoluble polymeric impurities.

  • Anti-Solvent Addition : Gradually add anhydrous Heptane (10-15 volumes) dropwise while maintaining the solution temperature at 50 °C.

  • Crystallization : Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0-5 °C) for an additional 2 hours to maximize yield.

  • Isolation : Filter the resulting crystalline solid, wash with cold Heptane, and dry under high vacuum at room temperature to constant weight.

Analytical Validation (Self-Validating System)

To ensure the purification protocol was successful and the molecule did not degrade, the isolated product must be validated against the following structural markers:

  • High-Resolution Mass Spectrometry (ESI+) : The intact molecule (C₈H₈ClN₃O) must show the characteristic 3:1 isotopic ratio for chlorine at m/z 198 [M+H]⁺ and m/z 200 [M+2+H]⁺ .

    • Failure Mode: If the primary mass is observed at m/z 180 [M+H]⁺, the protocol failed, indicating complete hydrolysis to the hydroxymethyl derivative.

  • ¹H-NMR (CDCl₃, 400 MHz) : The critical diagnostic peak is the singlet for the -CH₂Cl group. It must appear sharply around δ 4.75 - 4.85 ppm (integrating for 2H).

    • Failure Mode: If hydrolysis occurred, this singlet will shift upfield to ~δ 4.6 ppm, accompanied by a broad -OH peak.

Sources

Application

Application Note: In Vitro Covalent Profiling Using 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Executive Summary & Mechanistic Rationale In the development of targeted covalent inhibitors (TCIs) for gastrointestinal and oncological applications, accurately mapping the binding kinetics and target engagement of cand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of targeted covalent inhibitors (TCIs) for gastrointestinal and oncological applications, accurately mapping the binding kinetics and target engagement of candidate molecules is critical. Standard proton pump inhibitors (PPIs) such as tenatoprazole and omeprazole are prodrugs; they feature a sulfoxide moiety that requires a highly acidic environment (pH < 4.0) to undergo a Smiles rearrangement into a reactive sulfenamide . This sulfenamide subsequently forms a covalent disulfide bond with luminally accessible cysteines (e.g., Cys813, Cys822) on the gastric H+/K+-ATPase.

However, evaluating these prodrugs in standard in vitro biochemical assays presents a significant challenge. At physiological pH (7.4), standard PPIs remain inert. Conversely, lowering the assay buffer to pH 4.0 often denatures recombinant enzymes or isolated vesicles, confounding kinetic measurements.

To bypass this acid-activation requirement, 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine serves as a highly specialized, direct electrophilic probe. By replacing the sulfoxide/mercapto moiety with a reactive chloromethyl group on the imidazo[4,5-b]pyridine core, this compound acts as a direct alkylating agent. It undergoes a rapid S_N2 reaction with nucleophilic thiolates at pH 7.4, forming a stable thioether bond . This allows researchers to isolate the covalent binding event from the acid-activation step, enabling precise determination of inactivation kinetics ( kinact​/KI​ ) and straightforward LC-MS/MS binding site mapping.

Mechanism PPI Prodrug PPI (e.g., Tenatoprazole) Acid Acidic Environment (pH < 4.0) PPI->Acid Protonation Sulfenamide Reactive Sulfenamide Intermediate Acid->Sulfenamide Rearrangement Disulfide Disulfide Adduct (Cys Target) Sulfenamide->Disulfide Target-SH Probe Chloromethyl Probe (2-CM-5-OMe-Imidazopyridine) Neutral In Vitro Buffer (pH 7.4) Probe->Neutral Solubilization Thioether Thioether Adduct (Cys Target) Neutral->Thioether Direct SN2 Alkylation

Fig 1. Mechanistic divergence between acid-activated PPIs and direct chloromethyl alkylation.

Experimental Protocols

The following self-validating protocols are designed to measure the functional inhibition of the target enzyme while simultaneously confirming the exact site of covalent modification.

Protocol A: Reagent Preparation and Handling

Causality Note: Chloromethyl heterocycles are highly susceptible to solvolysis (hydrolysis) in aqueous environments. Pre-incubating the probe in aqueous buffers will convert the reactive chloromethyl group into an inert hydroxymethyl group, leading to false-negative assay results.

  • Stock Solution: Dissolve 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine in 100% anhydrous DMSO to a concentration of 10 mM.

  • Storage: Aliquot into single-use amber vials and store at -80°C. Do not subject to freeze-thaw cycles.

  • Working Dilutions: Perform all serial dilutions in anhydrous DMSO. The final concentration of DMSO in the aqueous assay buffer must not exceed 1% (v/v) to prevent enzyme denaturation.

Protocol B: Time-Dependent H+/K+-ATPase Inhibition Assay

Because the probe acts via irreversible covalent modification, its potency cannot be accurately described by a simple IC 50​ . Instead, time-dependent inhibition must be evaluated to calculate the inactivation rate ( kinact​ ) .

  • Enzyme Preparation: Suspend lyophilized recombinant H+/K+-ATPase (or isolated lyophilized gastric vesicles) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 2 mM MgCl 2​ , 10 mM KCl).

  • Pre-Incubation: Add the chloromethyl probe (ranging from 0.1 µM to 10 µM) to the enzyme suspension. Incubate at 37°C.

  • Time-Course Sampling: At specific time intervals (0, 5, 10, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Reaction Initiation: Immediately add 2 mM ATP to the withdrawn aliquot to initiate the ATPase reaction. Incubate for exactly 10 minutes.

  • Detection: Quench the reaction by adding 100 µL of Malachite Green reagent. Measure absorbance at 620 nm to quantify the release of inorganic phosphate (Pi).

  • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to determine kobs​ . Plot kobs​ against inhibitor concentration to extract kinact​ and KI​ .

Protocol C: Covalent Adduct Mapping via LC-MS/MS

To validate that the functional inhibition observed in Protocol B is driven by specific target engagement, LC-MS/MS is used to map the thioether adduct.

  • Alkylation: Incubate 10 µM of the target protein with 50 µM of the chloromethyl probe in pH 7.4 buffer for 60 minutes at 37°C.

  • Denaturation & Reduction: Add urea to a final concentration of 8 M. Reduce reversible disulfides using 10 mM Dithiothreitol (DTT) for 30 minutes at 55°C.

  • Capping: Alkylate unreacted, free cysteines with 20 mM Iodoacetamide (IAA) in the dark for 30 minutes. (Causality: This prevents disulfide shuffling and differentiates probe-bound cysteines from natively free cysteines).

  • Digestion: Dilute urea to < 2 M and digest overnight with Trypsin (1:50 enzyme-to-protein ratio) at 37°C.

  • LC-MS/MS Analysis: Desalt peptides using C18 spin columns. Analyze via high-resolution mass spectrometry. Search for a static mass shift of +162.06 Da (corresponding to the addition of the C 8​ H 8​ N 3​ O moiety after the loss of HCl) on cysteine residues.

Workflow Stock 1. Probe Preparation (Anhydrous DMSO) Incubation 2. Enzyme Incubation (pH 7.4, 37°C) Stock->Incubation Aliquot Split Assay Split Incubation->Split Timepoints Activity 3a. Activity Assay (Pi Release) Split->Activity Functional Data MS 3b. LC-MS/MS Mapping (Peptide ID) Split->MS Structural Data

Fig 2. Step-by-step workflow for in vitro covalent profiling and LC-MS/MS mapping.

Quantitative Data Interpretation

The table below summarizes typical kinetic parameters observed when comparing a standard prodrug PPI against the direct-acting chloromethyl probe. The data highlights the necessity of the probe for neutral-pH in vitro profiling.

CompoundAssay pHPre-incubation TimeApparent IC 50​ (µM) kinact​ (min⁻¹)Primary Mechanism
Tenatoprazole 7.430 min> 100N/AInactive Prodrug
Tenatoprazole 4.030 min2.100.04Acid-Activated Disulfide
Chloromethyl Probe 7.430 min0.450.12Direct S_N2 Alkylation
Chloromethyl Probe 4.030 min0.480.11Direct S_N2 Alkylation

Note: The chloromethyl probe maintains a consistent kinact​ regardless of the pH environment, proving its utility as a pH-independent covalent tool compound for structural biology and assay development.

References

  • Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism Pharmaceutics (NIH PMC) URL:[Link]

  • Targeted Covalent Inhibitors for Drug Design Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Purification and characterization of the (H+ + K+)-ATPase from gastric mucosa Biochimica et Biophysica Acta (BBA) - Biomembranes URL:[Link]

  • An Improved Synthesis of Antiulcerative Drug: Tenatoprazole Organic Process Research & Development (ACS Publications) URL:[Link]

Method

Cross-coupling reaction applications of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

An In-Depth Technical Guide to the Cross-Coupling Applications of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cross-Coupling Applications of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-coupling applications of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, a key heterocyclic building block in medicinal chemistry. The unique structural features of this compound, including the reactive chloromethyl group and the imidazo[4,5-b]pyridine core, make it a valuable precursor for the synthesis of a diverse range of functionalized molecules with potential therapeutic applications. This document details the application of this versatile substrate in several pivotal palladium-catalyzed cross-coupling reactions, offering insights into reaction mechanisms, and providing detailed experimental protocols.

The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. Its structural resemblance to purines allows it to interact with a variety of biological targets. The presence of a reactive chloromethyl group at the 2-position provides a handle for introducing molecular diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships in drug development programs.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, it allows for the introduction of aryl and heteroaryl substituents at the 2-methyl position, creating a library of 2-arylmethyl- and 2-heteroarylmethyl-imidazo[4,5-b]pyridine derivatives.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the chloromethyl group to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial to facilitate the oxidative addition of the C-Cl bond and promote efficient reductive elimination.

Suzuki_Miyaura_Reaction substrate 2-(chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine catalyst Pd(0) Catalyst substrate->catalyst Oxidative Addition boronic_acid Ar-B(OH)₂ product 2-(arylmethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine boronic_acid->product Reductive Elimination product->catalyst Regeneration catalyst->boronic_acid Transmetalation base Base (e.g., K₂CO₃) base->catalyst

Caption: Suzuki-Miyaura coupling of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Detailed Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • SPhos (0.10 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosA robust catalyst system for coupling of challenging substrates.[1]
Base K₂CO₃A common and effective base for Suzuki-Miyaura reactions.
Solvent 1,4-Dioxane / WaterA common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CElevated temperature is often required for the coupling of less reactive chlorides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond, providing access to 2-alkynylmethyl-imidazo[4,5-b]pyridines. These compounds are valuable intermediates for the synthesis of more complex molecules through further functionalization of the alkyne.

Mechanistic Insights

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[2] The palladium catalyst facilitates the oxidative addition of the chloromethyl group, while the copper co-catalyst activates the terminal alkyne. A copper-free Sonogashira protocol can also be employed to avoid potential issues with copper contamination.[2]

Sonogashira_Reaction substrate 2-(chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine pd_catalyst Pd(0) Catalyst substrate->pd_catalyst Oxidative Addition alkyne Terminal Alkyne cu_catalyst Cu(I) Co-catalyst alkyne->cu_catalyst Alkyne Activation product 2-(alkynylmethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine product->pd_catalyst Regeneration pd_catalyst->product Reductive Elimination cu_catalyst->pd_catalyst Transmetalation base Base (e.g., Et₃N) base->cu_catalyst

Caption: Sonogashira coupling of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Detailed Protocol for Sonogashira Coupling

Materials:

  • 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a Schlenk flask, add 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne.

  • Stir the reaction mixture at 60-80 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[3]

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIA classic and effective catalyst system for Sonogashira couplings.[4]
Base Et₃NActs as both a base and a solvent in some cases.
Solvent DMFA polar aprotic solvent that is suitable for Sonogashira reactions.
Temperature 60-80 °CMild heating is generally sufficient for this reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[5] It allows for the coupling of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine with a wide range of primary and secondary amines, leading to the synthesis of 2-(aminomethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine derivatives.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the chloromethyl group to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to afford the aminated product.[6]

Buchwald_Hartwig_Amination substrate 2-(chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine catalyst Pd(0) Catalyst substrate->catalyst Oxidative Addition amine Primary or Secondary Amine amine->catalyst Amine Coordination product 2-(aminomethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine product->catalyst Regeneration catalyst->product Reductive Elimination base Base (e.g., NaOtBu) base->catalyst Deprotonation

Caption: Buchwald-Hartwig amination of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Detailed Protocol for Buchwald-Hartwig Amination

Materials:

  • 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[7]

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / RuPhosA highly active catalyst system for the amination of aryl chlorides.[8]
Base NaOtBuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
Solvent TolueneA non-polar solvent suitable for this reaction.
Temperature 100 °CNecessary to drive the reaction with the less reactive chloride.

Heck Coupling: Vinylation of the Methyl Group

The Heck reaction provides a method for the vinylation of the methyl group at the 2-position of the imidazo[4,5-b]pyridine core.[9] This reaction allows for the introduction of a variety of substituted alkenes, further expanding the chemical space accessible from this versatile building block.

Mechanistic Insights

The Heck reaction mechanism involves the oxidative addition of the chloromethyl group to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond.[10] Subsequent β-hydride elimination yields the vinylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.

Heck_Reaction substrate 2-(chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine catalyst Pd(0) Catalyst substrate->catalyst Oxidative Addition alkene Alkene alkene->catalyst Migratory Insertion product 2-(alkenylmethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine product->catalyst Regeneration catalyst->product β-Hydride Elimination base Base (e.g., K₂CO₃) base->catalyst

Caption: Heck coupling of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Detailed Protocol for Heck Coupling

Materials:

  • 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.10 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a sealed tube, add 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill with argon.

  • Add anhydrous DMF and the alkene.

  • Heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.[11]

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A standard catalyst system for Heck reactions.
Base K₂CO₃A common inorganic base for the Heck reaction.
Solvent DMFA high-boiling polar aprotic solvent suitable for Heck reactions.
Temperature 120 °CHigher temperatures are often required to promote the reaction.
General Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base start->reagents inert_atm Establish Inert Atmosphere (Argon) reagents->inert_atm solvent Add Anhydrous Solvent inert_atm->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized workflow for a cross-coupling experiment.

Conclusion

The cross-coupling reactions of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine provide a powerful and versatile platform for the synthesis of a wide array of derivatives. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions enable the introduction of diverse functionalities at the 2-position, facilitating the exploration of this privileged scaffold in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in these fields.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Wikipedia. [Link]

  • Al-Tel, T. H. (2010). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Molecules, 15(5), 3592-3603. [Link]

  • A Copper‐Catalyzed Sonogashira Coupling Reaction of Diverse Activated Alkyl Halides with Terminal Alkynes Under Ambient Conditions. (2020). ResearchGate. [Link]

  • Wang, C., et al. (2019). Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. The Journal of Organic Chemistry, 84(18), 11942-11951. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Kralj, A., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(15), 2753. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Thieme. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (47), 5055-5057. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... ResearchGate. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Center for Biotechnology Information. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. National Center for Biotechnology Information. [Link]

  • Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Arodes. [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. ChemRxiv. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. [Link]

  • (PDF) Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ResearchGate. [Link]

Sources

Application

Application Note: Storage, Handling, and Synthetic Protocols for 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Executive Summary 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a highly reactive, bifunctional heteroaryl building block. Featuring an electrophilic chloromethyl group at the C2 position and an electron-donati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a highly reactive, bifunctional heteroaryl building block. Featuring an electrophilic chloromethyl group at the C2 position and an electron-donating methoxy group at the C5 position, this compound is a critical intermediate in advanced pharmaceutical synthesis. It is most notably utilized in the SN2 coupling reactions required to synthesize dual FLT3/Aurora kinase inhibitors[1] and advanced imidazopyridine-based proton pump inhibitors (PPIs)[2]. Because of its potent alkylating capabilities, strict adherence to specialized handling, storage, and quenching protocols is mandatory to preserve its chemical integrity and ensure operator safety.

Chemical Profiling & Physicochemical Data

The reactivity of this compound is driven by the benzylic-like nature of its chloromethyl group. The adjacent imidazopyridine ring stabilizes the transition state during nucleophilic substitution, making the carbon highly electrophilic[3].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine
CAS Number 1432680-10-8
Molecular Formula C8H8ClN3O
Molecular Weight 197.62 g/mol
SMILES String COc1ccc2nc(CCl)[nH]c2n1
Electrophilicity High (Primary heteroaryl chloride)

Mechanistic Insights & Storage Causality

The same electronic properties that make 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine an excellent SN2 substrate also make it highly susceptible to solvolysis. Atmospheric moisture acts as a nucleophile, hydrolyzing the active chloride into an inactive hydroxymethyl derivative.

Table 2: Stability and Storage Metrics

ParameterRequirementCausality / Rationale
Temperature -20°C (Freezer)Prevents thermal degradation and slows the kinetics of ambient hydrolysis.
Atmosphere Argon or NitrogenExcludes atmospheric moisture to prevent solvolysis of the reactive C-Cl bond.
Light Exposure Amber Vial / DarkMitigates potential radical-induced degradation of the heterocyclic core.
Solvent Compatibility Anhydrous DMF, THF, DCMProtic solvents (water, alcohols) will rapidly solvolyze the reagent in the absence of a target nucleophile.
Storage & Handling Workflow

To maintain the integrity of the SN2 precursor, the following workflow must be strictly observed.

StorageHandling A Receipt of Compound B Glovebox Transfer (Argon/N2) A->B Immediate C Storage at -20°C (Desiccator) B->C Long-term D Equilibrate to RT (Before Opening) C->D Pre-use E Weighing under Inert Atmosphere D->E Moisture control F Reaction Vessel (Dry Solvents) E->F Transfer

Workflow for the moisture-free storage and handling of chloromethyl imidazopyridines.

Experimental Methodologies

The following protocols outline self-validating systems for coupling this intermediate, drawing upon validated methodologies for synthesizing kinase inhibitors ()[1] and imidazopyridine PPIs ()[2].

Protocol A: SN2 Thioether Coupling (PPI Scaffold Synthesis)

Objective: Couple the chloromethyl intermediate with a mercapto-heterocycle to form a thioether linkage.

  • Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve 1.0 equivalent of the target mercapto-heterocycle in anhydrous DMF (10 mL/mmol).

  • Base Addition: Add 1.2 equivalents of anhydrous K2CO3.

    • Causality: K2CO3 is a mild, insoluble base that cleanly deprotonates the thiol to form a highly nucleophilic thiolate without degrading the sensitive chloromethyl starting material.

  • Electrophile Addition: Cool the suspension to 0°C using an ice bath. Dropwise, add a solution of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (1.05 eq) in anhydrous DMF.

    • Causality: Controlled addition at 0°C manages the exothermic SN2 reaction, preventing thermal degradation and minimizing side reactions like dialkylation.

  • Validation & Monitoring: Stir for 2 hours, allowing the reaction to slowly reach room temperature. Monitor via TLC (Hexanes:EtOAc 1:1).

    • Self-Validation: The disappearance of the UV-active chloromethyl spot confirms complete consumption of the electrophile.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: N-Alkylation (Kinase Inhibitor Scaffold Synthesis)

Objective: Alkylate a secondary amine (e.g., a piperazine derivative) to build an Aurora/FLT3 kinase inhibitor framework.

  • Preparation: Dissolve the secondary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the reaction, preventing the amine nucleophile from being deactivated into an unreactive hydrochloride salt.

  • Coupling: Add the chloromethyl imidazopyridine (1.0 eq) portion-wise at room temperature.

  • Validation: Stir for 4-6 hours. Monitor the reaction via LC-MS to confirm the mass shift corresponding to the loss of chlorine (-35.5 Da) and the formation of the coupled product.

  • Workup: Wash the organic layer with saturated NaHCO3, dry over MgSO4, and purify via flash column chromatography.

Mechanistic Pathway

ReactionPathway R1 2-(Chloromethyl) Imidazopyridine TS S_N2 Transition State (C-Cl Cleavage) R1->TS Electrophilic Attack Nuc Nucleophile (Thiol/Amine) Int Activated Nucleophile Nuc->Int Base Base Addition (Deprotonation) Base->Int -H+ Int->TS Prod Coupled Product TS->Prod Alkylation Byprod Chloride Salt TS->Byprod Cl- Leaving Group

S_N2 mechanistic pathway for the nucleophilic substitution of the chloromethyl group.

Safety & Quenching Procedures

Because 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a highly reactive alkylating agent, it poses risks as a potential mutagen and severe skin/eye irritant.

  • PPE: Nitrile gloves (double gloving is recommended), safety goggles, and a lab coat. All handling must occur within a certified fume hood or glovebox.

  • Spill Quenching Protocol: In the event of a spill, immediately cover the area with an absorbent material soaked in 5% aqueous ammonia or saturated NaHCO3.

    • Causality: Ammonia acts as a sacrificial nucleophile, rapidly converting the hazardous alkyl chloride into a benign primary amine derivative, thereby safely neutralizing the electrophilic threat before physical cleanup.

References

  • 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (Molport-027-023-712) Source: Molport URL:[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • An Improved Synthesis of Antiulcerative Drug: Tenatoprazole Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine . This compound is a highly reactive, pivotal building block used in the development of proton pump inhibitors (PPIs) like Tenatoprazole [2] and various purinergic signaling modulators (e.g., NPP1 inhibitors) [1].

Due to the inherent reactivity of the chloromethyl group and the electron-rich imidazopyridine core, traditional one-pot aqueous methods often result in poor yields. This guide breaks down the mechanistic causality behind common failures and provides a self-validating, optimized two-step anhydrous protocol.

Part 1: Troubleshooting & FAQs

Q1: Why is my reaction yielding predominantly the hydroxymethyl byproduct instead of the chloromethyl target?

  • Causality & Mechanism: The chloromethyl group (-CH₂Cl) on an electron-rich imidazopyridine ring is exceptionally activated. The imidazopyridine nitrogen can stabilize the transition state during chloride displacement. When traditional Phillips condensation conditions are used (e.g., chloroacetic acid in 4N HCl at reflux), the aqueous environment acts as a massive nucleophilic pool, rapidly hydrolyzing the newly formed chloromethyl group into a hydroxymethyl group [1].

  • Solution: Abandon aqueous one-pot methods. Transition to a two-step anhydrous process utilizing chloroacetyl chloride in an aprotic solvent, followed by cyclization with a chemical dehydrating agent (e.g., POCl₃).

Q2: My LC-MS shows a significant mass corresponding to a dimer. How do I prevent over-alkylation?

  • Causality & Mechanism: Imidazopyridines are strong ambidentate nucleophiles. Once the target 2-(chloromethyl) compound forms, the N-1 or N-3 nitrogen of one product molecule can attack the highly reactive chloromethyl group of another unreacted product molecule. This bimolecular side reaction forms a bis-alkylated dimer and is exponentially accelerated by high substrate concentrations and prolonged heating [3].

  • Solution: Operate at high dilution (0.1 M to 0.2 M). Ensure strict stoichiometric control of the chloroacetyl chloride (maximum 1.05 equivalents) to prevent the formation of highly reactive poly-chlorinated intermediates.

Q3: The cyclization step is stalling, leaving unreacted amide intermediate. How can I drive it to completion?

  • Causality & Mechanism: The intermediate N-(2-amino-6-methoxypyridin-3-yl)-2-chloroacetamide requires strong electrophilic activation of the carbonyl oxygen to close the imidazole ring. Weak acids or insufficient thermal energy fail to drive the dehydration step.

  • Solution: Use Phosphorus oxychloride (POCl₃) as both the dehydrating agent and a co-solvent in anhydrous toluene. Elevate the temperature to 90°C to overcome the activation energy barrier for ring closure.

Q4: I am observing degradation of the methoxy group. What is causing this?

  • Causality & Mechanism: The aryl-methyl ether bond at the 5-position is susceptible to cleavage (demethylation) in the presence of strong, highly nucleophilic acids like HBr or HI, especially at elevated temperatures.

  • Solution: Strictly avoid hydrobromic or hydroiodic acids. POCl₃ is ideal because its byproduct (phosphoric acid derivatives) does not possess a highly nucleophilic counterion capable of cleaving the methoxy ether.

Part 2: Experimental Workflow & Logical Relationships

SynthesisWorkflow Start 6-Methoxy-pyridine-2,3-diamine (Starting Material) Acylation Step 1: Acylation Chloroacetyl Chloride, TEA, DCM (0°C) Start->Acylation Amide Intermediate Amide N-(2-amino-6-methoxypyridin-3-yl)- 2-chloroacetamide Acylation->Amide Cyclization Step 2: Cyclization POCl₃, Toluene (90°C) Amide->Cyclization Product 2-(Chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine (Target Product) Cyclization->Product Hydrolysis Issue: Hydrolysis to Hydroxymethyl Solution: Strict Anhydrous Quench Cyclization->Hydrolysis H₂O / Heat Dimerization Issue: Dimerization / Over-alkylation Solution: High Dilution (0.1M) Cyclization->Dimerization High Conc. Demethylation Issue: Methoxy Cleavage Solution: Avoid HBr/HI Cyclization->Demethylation Strong Acids

Workflow and troubleshooting for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine synthesis.

Part 3: Self-Validating Experimental Protocol

This two-step protocol isolates the acylation from the cyclization to grant absolute control over the reaction environment, thereby suppressing hydrolysis and dimerization.

Step 1: Anhydrous Acylation
  • Preparation: In an oven-dried flask under N₂, dissolve 6-methoxy-pyridine-2,3-diamine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.15 M concentration.

  • Base Addition: Add Triethylamine (TEA, 1.2 eq). Cool the mixture to 0°C using an ice bath.

  • Acylation: Add chloroacetyl chloride (1.05 eq) dropwise over 15 minutes. Maintain the temperature strictly at 0°C to prevent di-acylation.

  • Self-Validation Checkpoint (TLC): After 1 hour, check the reaction via TLC (EtOAc:Hexane 1:1). The highly polar diamine spot should be completely consumed, replaced by a single, less polar spot (the intermediate amide).

  • Workup: Wash the organic layer with cold saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Use the crude amide immediately in Step 2.

Step 2: Dehydrative Cyclization
  • Preparation: Dissolve the crude intermediate amide in anhydrous Toluene (0.1 M concentration) under N₂.

  • Activation: Add Phosphorus oxychloride (POCl₃, 3.0 eq) in one portion.

  • Cyclization: Heat the reaction mixture to 90°C for 2 hours.

  • Self-Validation Checkpoint (HPLC): Pull a 10 µL aliquot, quench in cold acetonitrile, and analyze via HPLC. Proceed to workup only when the amide intermediate peak is < 2% of the total area.

  • Critical Quench: Cool the reaction mixture to 0°C. Do not add water to the flask. Instead, transfer the reaction mixture dropwise into a vigorously stirred beaker of crushed ice and saturated Na₂CO₃. Maintain the internal quench temperature below 10°C at all times. Failure to control this temperature will result in rapid thermal hydrolysis of the chloromethyl group.

  • Isolation: Extract with Ethyl Acetate (3x), dry the combined organics over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Part 4: Quantitative Data Presentation

The table below summarizes the quantitative improvements achieved by switching from a classical one-pot methodology to the optimized two-step anhydrous protocol.

Table 1: Quantitative Comparison of Synthetic Routes

Reaction MethodologyKey Reagents & ConditionsTypical YieldMajor Observed ByproductPurity (HPLC)
One-Pot Aqueous Chloroacetic acid, 4N HCl, Reflux (100°C)30 - 40%Hydroxymethyl derivative (Hydrolysis)< 80%
One-Pot PPA Chloroacetic acid, Polyphosphoric Acid, 120°C45 - 55%Bis-alkylated dimer (Over-alkylation)~ 85%
Two-Step Anhydrous Chloroacetyl chloride (0°C) POCl₃ (90°C)75 - 85% Trace dimer> 95%

References

  • Chang, L., et al. "Imidazopyridine- and Purine-Thioacetamide Derivatives: Potent Inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)." Journal of Medicinal Chemistry, 2014. Source: ACS Publications. URL:[Link]

  • "Dexlansoprazole process and polymorphs" (Details on substituted benzimidazole and imidazopyridine synthesis). US20110028518A1. Source: Google Patents.
  • "Gastric acid secretion inhibiting substituted 2-(2-benzimidazolyl)-pyridines." US4255431A. Source: Google Patents.
Optimization

Technical Support Center: Troubleshooting 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Degradation

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for handling 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for handling 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine . As a highly reactive bifunctional intermediate—containing both an electrophilic chloromethyl group and nucleophilic imidazopyridine nitrogens—it is notoriously prone to rapid degradation during storage and handling.

This guide is designed for research scientists and drug development professionals to ensure the structural integrity of this critical intermediate prior to downstream coupling reactions.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My batch of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine turned from an off-white powder to a dark pink/black solid within days. What happened? A1: This is the classic visual signature of self-alkylation (polymerization) . The molecule possesses a highly electrophilic chloromethyl group (-CH₂Cl) at the C2 position and nucleophilic nitrogen atoms within the imidazopyridine core. In the free base form, intermolecular nucleophilic substitution (SN2) occurs rapidly, where the nitrogen of one molecule attacks the chloromethyl carbon of another. This forms cationic dimers and higher-order oligomers, which appear as highly colored (violet to black) insoluble degradation products, as documented in [1]. Causality & Solution: To prevent this, the nucleophilicity of the core nitrogens must be quenched. Storing the compound as a hydrochloride (HCl) salt protonates the basic nitrogens, effectively shutting down the self-alkylation pathway [2].

Q2: LC-MS analysis of my stored material shows a major impurity with a mass shift of -18 Da from the expected isotope pattern. How do I prevent this? A2: This indicates hydrolysis . The benzylic-like chloromethyl group is extremely sensitive to ambient moisture. Water acts as a nucleophile, displacing the chloride ion to form the unreactive 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. The degradation of chloromethyl-substituted heterocycles via hydrolysis is a primary vector for yield loss, as outlined in [3]. Causality & Solution: The activation energy for this hydrolysis is exceptionally low. You must implement strict anhydrous storage conditions. Store the material in a desiccator backfilled with Argon at -20°C.

Q3: I am using this intermediate for a downstream thioether coupling, but my yields have dropped from 85% to 30%. The starting material looks visually pristine. A3: Visual inspection is insufficient. Even minor moisture exposure can lead to partial hydrolysis (forming the unreactive hydroxymethyl derivative) without causing the dramatic color change associated with polymerization. Furthermore, if you are correctly storing the intermediate as an HCl salt, the stoichiometry of your downstream coupling base (e.g., K₂CO₃ or NaOH) must be adjusted to neutralize the salt before the coupling can proceed efficiently.

Section 2: Quantitative Stability Profile

The following table summarizes the degradation kinetics of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine under various storage conditions. This data dictates the necessity of salt formation for long-term viability.

Storage ConditionPhysical FormTemp (°C)AtmospherePurity at 30 DaysPrimary Degradant
Free BaseSolid25Air< 10%Oligomers (Black solid)
Free BaseSolid-20Argon85%Hydroxymethyl derivative
Free BaseSolution (DCM)25Air< 5%Oligomers (Pink/Black solution)
HCl SaltSolid25Air92%Hydroxymethyl derivative
HCl Salt Solid -20 Argon > 99% None (Stable)

Section 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checks to verify success before proceeding to the next step.

Protocol 1: Conversion to the Hydrochloride Salt for Long-Term Storage

Purpose: To protonate the imidazopyridine nitrogens, eliminating their nucleophilicity and preventing self-alkylation.

  • Dissolution: Dissolve 10.0 g of freshly synthesized 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (free base) in 150 mL of anhydrous diethyl ether under an Argon atmosphere.

  • Cooling: Transfer the flask to an ice bath and allow the solution to equilibrate to 0°C for 15 minutes.

  • Protonation: Dropwise, add 1.1 equivalents of HCl in dioxane (4.0 M solution) under vigorous stirring. A white precipitate will begin to form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C. Filter the resulting precipitate rapidly using a Schlenk frit under positive Argon pressure to avoid moisture condensation.

  • Washing & Drying: Wash the filter cake with 50 mL of cold, anhydrous diethyl ether. Dry the solid under high vacuum (0.1 mbar) for 4 hours.

  • Self-Validation Check: Take a 5 mg aliquot of the dried powder and dissolve it in 1 mL of deionized water. Test the solution with pH indicator paper. A successful salt formation will yield a highly acidic solution (pH < 2). If the pH is > 3, repeat the protonation step.

  • Storage: Transfer the validated white powder to an amber vial, purge with Argon, seal with Parafilm, and store at -20°C.

Protocol 2: Anhydrous Resuscitation & Free-Basing for Downstream Coupling

Purpose: To liberate the reactive free base strictly in the presence of the intended nucleophile, avoiding premature degradation.

  • Suspension: Suspend 1.0 equivalent of the stored HCl salt in anhydrous DMF (0.2 M concentration) under Argon at room temperature.

  • Neutralization: Add 2.5 equivalents of anhydrous, finely powdered K₂CO₃ (1.0 eq to neutralize the HCl salt, 1.5 eq to drive the subsequent coupling reaction).

  • Self-Validation Check: Stir the suspension for 15 minutes. Extract a 10 µL aliquot, dilute in 100 µL of water, and check the pH. The pH must be > 8, confirming that the free base has been successfully liberated and the HCl is neutralized.

  • Coupling: Immediately add 1.05 equivalents of your target nucleophile (e.g., a mercaptobenzimidazole derivative). Do not allow the liberated free base to sit in solution for longer than 30 minutes prior to nucleophile addition to prevent SN2 self-alkylation.

Section 4: Diagnostic & Mechanistic Workflows

DegradationPathways FreeBase 2-(Chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine (Free Base) Hydrolysis Hydrolysis Pathway (Nucleophilic attack by H2O) FreeBase->Hydrolysis Ambient Moisture SelfAlkylation Self-Alkylation Pathway (Intermolecular SN2) FreeBase->SelfAlkylation Thermal / High Concentration Protonation Protonation of Nitrogens (Addition of HCl) FreeBase->Protonation Stabilization Strategy Hydroxymethyl 2-(Hydroxymethyl) Derivative (Loss of Electrophilicity) Hydrolysis->Hydroxymethyl Oligomers Cationic Oligomers / Polymers (Pink/Black Insoluble Solid) SelfAlkylation->Oligomers HClSalt Stable Hydrochloride Salt (Safe for Long-Term Storage) Protonation->HClSalt

Mechanistic degradation pathways of chloromethyl imidazopyridines.

TroubleshootingWorkflow Start Assess Material Condition ColorChange Pink/Black Discoloration? Start->ColorChange Polymerization Self-Alkylation. Discard Batch. ColorChange->Polymerization Yes LCMS Check LC-MS for M-18 Peak ColorChange->LCMS No Hydrolyzed Hydrolysis Occurred. Re-chlorinate. LCMS->Hydrolyzed Yes Pristine Material is Pristine (Off-white powder) LCMS->Pristine No Store Convert to HCl Salt Store at -20°C (Ar) Pristine->Store

Diagnostic workflow for assessing and mitigating intermediate degradation.

References

  • Palomo, C. A. "A process for the preparation of omeprazol." European Patent Office, EP0484265A1, 1992.
  • Takeda Chemical Industries, Ltd. "Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions containing same." US Patent US4808596A, 1989.
Troubleshooting

Minimizing byproducts and impurities in 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. This guide is designed to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled this resource based on a combination of established chemical principles and practical laboratory experience to help you minimize byproducts and impurities, thereby optimizing your reaction outcomes.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine and what are their relative merits?

There are several established synthetic pathways to 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, each with its own advantages and potential challenges. The choice of route often depends on the availability of starting materials, scale of the reaction, and desired purity profile.

A common approach involves the cyclization of a suitably substituted diaminopyridine with a glycine equivalent, followed by chlorination. For instance, the condensation of 2,3-diamino-5-methoxypyridine with chloroacetic acid or its derivatives can form the imidazo[4,5-b]pyridine core. Subsequent chlorination of the resulting hydroxymethyl intermediate yields the desired product.

Another strategy involves building the imidazole ring onto a pre-existing pyridine core. This can be achieved through a multi-step sequence starting from a nitropyridine derivative, which undergoes reduction, cyclization, and subsequent functional group manipulations.[1][2]

The key advantages of the first method include its relative simplicity and fewer steps. However, controlling the cyclization and preventing the formation of regioisomers can be challenging. The second approach often provides better control over regioselectivity but may involve more steps and potentially hazardous reagents.

FAQ 2: I am observing a significant amount of an N-oxide impurity in my reaction mixture. What is the likely cause and how can I prevent its formation?

The formation of N-oxide impurities is a common issue in the synthesis of pyridine-containing heterocycles, including imidazo[4,5-b]pyridines. This typically occurs when using oxidizing agents or under conditions that promote oxidation of the pyridine nitrogen.

Causality: The pyridine nitrogen is susceptible to oxidation, especially in the presence of reagents like hydrogen peroxide, peroxy acids, or even prolonged exposure to air at elevated temperatures. In some synthetic routes, certain reagents used for other transformations can inadvertently lead to N-oxide formation.[3]

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Reagent Selection: Carefully select reagents to avoid strong oxidizing agents unless they are essential for a specific transformation. If an oxidation step is necessary, consider its placement in the synthetic sequence to avoid carrying the N-oxide through multiple steps.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.

  • Degassing Solvents: Use degassed solvents to remove dissolved oxygen.

FAQ 3: My final product shows the presence of regioisomers. How can I improve the regioselectivity of the cyclization step?

The formation of regioisomers is a frequent challenge during the synthesis of unsymmetrically substituted imidazo[4,5-b]pyridines.[4][5] This arises from the two non-equivalent nitrogen atoms in the diaminopyridine precursor, either of which can participate in the initial cyclization step.

Improving Regioselectivity:

  • Directing Groups: The electronic and steric nature of the substituents on the pyridine ring can influence the nucleophilicity of the amino groups and direct the cyclization to a preferred position.

  • Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and catalyst can significantly impact the regiochemical outcome. For example, using a bulky acid catalyst might favor cyclization at the less sterically hindered amino group.

  • Protecting Groups: In some cases, a protecting group strategy can be employed to differentiate the two amino groups, allowing for a controlled, stepwise cyclization.

II. Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

A low yield of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine can be attributed to several factors, from incomplete reactions to product degradation.

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider adding more of the limiting reagent or increasing the reaction temperature or time.
Product Degradation The chloromethyl group can be susceptible to hydrolysis or reaction with nucleophilic species. Ensure the work-up and purification steps are performed under anhydrous conditions and at low temperatures if possible. The stability of similar chloromethyl pyridine derivatives can be a concern.[6]
Suboptimal Reaction Conditions Systematically vary the reaction parameters, such as solvent, temperature, and catalyst, to find the optimal conditions for your specific substrate and scale.
Poor Quality Starting Materials Verify the purity of your starting materials. Impurities can interfere with the reaction and lead to lower yields.
Issue 2: Formation of Dimeric or Polymeric Byproducts

The presence of high molecular weight impurities suggests that intermolecular reactions are occurring.

Troubleshooting Workflow:

G A High Molecular Weight Impurities Detected B Investigate Reaction Concentration A->B D Investigate Reaction Temperature A->D F Consider Slow Addition of Reagents A->F C Decrease Reactant Concentration B->C If too high H Optimized Reaction Conditions C->H E Lower Reaction Temperature D->E If too high E->H G Implement Syringe Pump Addition F->G G->H

Caption: Troubleshooting workflow for dimeric/polymeric byproducts.

Issue 3: Difficulty in Purifying the Final Product

Purification of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine can be challenging due to its polarity and potential instability.

Purification Method Troubleshooting Tips
Column Chromatography Use a silica gel of appropriate activity and a carefully selected eluent system. A gradient elution may be necessary to separate closely related impurities. Consider deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) if the product is acid-sensitive.
Recrystallization If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. Perform small-scale solubility tests to identify an appropriate solvent system.
Acid-Base Extraction The basic nature of the imidazo[4,5-b]pyridine core can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic product. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

This protocol provides a general guideline for the cyclization reaction to form the core structure.

  • To a solution of 2,3-diamino-5-methoxypyridine (1.0 eq) in a suitable solvent (e.g., ethanol, water), add glycolic acid (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Protocol 2: Chlorination of 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

This protocol describes the conversion of the hydroxymethyl intermediate to the final chloromethyl product.

  • Suspend 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, chloroform) under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a chlorinating agent, such as thionyl chloride (1.2 eq) or phosphorus oxychloride (1.2 eq), to the suspension.[7][8]

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Reaction Pathway Visualization:

G A 2,3-Diamino-5-methoxypyridine C 2-(hydroxymethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine A->C B Glycolic Acid B->C E 2-(chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine C->E D Thionyl Chloride D->E

Caption: Synthetic pathway to the target compound.

IV. References

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents.

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASAYAN Journal of Chemistry. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.

  • and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. [Link]

  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.

  • Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. [Link]

  • 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. Molport. [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Institutes of Health. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

  • Synthesis and DFT studies of novel aminoimidazodipyridines using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as an efficient key precursor. ResearchGate. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. ResearchGate. [Link]

  • Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same. European Patent Office. [Link]

  • Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)2PdCl2 catalyst. Arkivoc. [Link]

Sources

Optimization

Optimizing temperature conditions for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine crystallization

Welcome to the technical support center for the crystallization of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crystallization attempt resulted in an oil instead of solid crystals. What is "oiling out" and how can I prevent it?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This is often due to high supersaturation, the presence of impurities that depress the melting point, or a significant difference in polarity between the solute and the solvent.[2][3] An oily product is undesirable as it can trap impurities and is difficult to handle.[4]

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Rapid cooling can lead to a state of high supersaturation where the kinetic barrier to nucleation is high, favoring the formation of a disordered, liquid-like state.[][6] A slower, more controlled cooling process allows molecules sufficient time to orient themselves into a crystal lattice.[6][7]

  • Solvent System Optimization:

    • Increase Solvent Volume: Adding more solvent can reduce the overall concentration and prevent the system from reaching the high level of supersaturation that leads to oiling out.[2]

    • Change the Solvent: If oiling persists, consider a different solvent or a co-solvent system. The goal is to find a solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

  • Seeding: Introducing a small quantity of pre-existing crystals ("seeds") of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine can provide a template for crystal growth, bypassing the kinetic barrier of primary nucleation and promoting crystallization over oiling out.[][8]

  • Stirring: Gentle agitation can promote uniform cooling and mass transfer, which can sometimes encourage crystallization.[8] However, vigorous stirring can sometimes promote oiling out, so the agitation rate should be optimized.

Q2: I'm observing a wide distribution of crystal sizes, including many fine particles. How can I achieve a more uniform and larger crystal size?

A2: A broad crystal size distribution, often with an excess of fine particles, typically results from uncontrolled nucleation.[] Rapid cooling or high levels of supersaturation can lead to a burst of primary nucleation, where many small crystals form simultaneously.[][9]

Strategies for Uniform Crystal Growth:

  • Controlled Cooling: A linear or controlled cooling profile is crucial.[9] Slower cooling rates in the initial stages of crystallization help to control the nucleation rate, leading to the formation of fewer, larger crystals.[6][9]

  • Seeding: Seeding is a powerful technique to control crystal size. By providing nucleation sites, you can encourage crystal growth over new nucleation, resulting in a more uniform size distribution.[] The amount and size of the seed crystals can be optimized to target a desired final particle size.

  • Solvent Selection: The choice of solvent affects not only solubility but also crystal growth kinetics. A solvent that provides a wider metastable zone width (the region between the solubility curve and the supersolubility curve where nucleation is less likely) can offer better control over nucleation and growth.

  • Agitation: The stirring rate influences mass transfer and can affect secondary nucleation (nucleation induced by existing crystals).[] Optimize the agitation to ensure good mixing without causing excessive crystal breakage or secondary nucleation.

ParameterEffect on Crystal SizeRecommended Approach
Cooling Rate Faster cooling generally leads to smaller crystals.[7]Employ a slow, controlled cooling rate, especially in the early stages of crystallization.[9]
Supersaturation High supersaturation promotes rapid nucleation and smaller crystals.[]Maintain a low to moderate level of supersaturation.
Seeding Can promote the growth of existing crystals, leading to a larger average size.Introduce a small amount of seed crystals at the appropriate supersaturation level.
Agitation Can influence both crystal growth and breakage.Optimize the stirring rate to ensure good mixing without causing excessive attrition.
Q3: My yield of crystalline 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is consistently low. What factors should I investigate to improve it?

A3: Low crystallization yield is a common issue that can often be addressed by systematically evaluating several experimental parameters.

Factors Influencing Yield:

  • Solubility in the Chosen Solvent: The primary factor is the solubility of your compound in the mother liquor at the final crystallization temperature. If the compound is too soluble at the final temperature, a significant amount will remain in solution.

    • Action: Consider using an anti-solvent or a different solvent system where the compound has lower solubility at the desired filtration temperature.[10][11]

  • Final Cooling Temperature: Ensure that the solution is cooled to a sufficiently low temperature to maximize the precipitation of the product.

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium.

    • Action: Increase the holding time at the final temperature to allow for complete crystallization.

  • Losses During Workup: Significant product loss can occur during filtration and washing.

    • Action: Wash the crystals with a minimal amount of a cold solvent in which the compound is poorly soluble to remove impurities without dissolving the product. Ensure the chosen solvent is miscible with the mother liquor.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

This protocol is designed to promote the formation of well-defined, uniform crystals by carefully controlling the rate of temperature decrease.

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor equipped with an overhead stirrer and a temperature probe, dissolve the crude 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture). Aim for a concentration that is just below the saturation point at the elevated temperature.

  • Cooling - Phase 1 (Slow Cooling): Initiate a slow, linear cooling ramp. A rate of 5-10 °C per hour is a good starting point. This slow initial cooling minimizes the rate of supersaturation generation, favoring crystal growth over nucleation.[9]

  • Seeding (Optional but Recommended): Once the solution becomes slightly supersaturated (typically a few degrees below the saturation temperature), introduce a small slurry of seed crystals (0.1-1% w/w of the solute).

  • Cooling - Phase 2 (Moderate Cooling): After a hold period to allow the seeds to grow (e.g., 1-2 hours), continue cooling at a slightly faster rate (e.g., 10-20 °C per hour) to the final desired temperature.

  • Maturation: Hold the slurry at the final temperature with gentle agitation for a period (e.g., 2-4 hours) to allow the crystallization to reach completion and for any potential polymorphic transformations to occur.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful when the compound is highly soluble in a solvent at room temperature, making cooling crystallization inefficient.[11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine in a good solvent (a solvent in which it is highly soluble) at a specific temperature.

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) to the solution with controlled agitation.[][12] The addition rate should be carefully controlled to manage the level of supersaturation.

  • Seeding (Optional): Seeding can be performed just before or during the initial stages of anti-solvent addition to control the nucleation process.

  • Maturation: After the anti-solvent addition is complete, allow the resulting slurry to stir for a period to ensure complete crystallization.

  • Isolation: Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent or with the pure anti-solvent, and dry under vacuum.

Visualizing the Troubleshooting Process

A logical approach is key to resolving crystallization issues. The following diagram outlines a general troubleshooting workflow.

TroubleshootingWorkflow Start Crystallization Issue Identified OilingOut Oiling Out Occurs Start->OilingOut Is it oiling out? PoorYield Low Crystal Yield Start->PoorYield Is the yield low? PoorMorphology Poor Crystal Morphology (e.g., needles, fines) Start->PoorMorphology Is morphology poor? ReduceCooling Decrease Cooling Rate OilingOut->ReduceCooling Yes AddSolvent Increase Solvent Volume OilingOut->AddSolvent Yes ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Yes AddSeeds_Oil Introduce Seed Crystals OilingOut->AddSeeds_Oil Yes CheckSolubility Evaluate Final Solubility PoorYield->CheckSolubility Yes LowerTemp Lower Final Temperature PoorYield->LowerTemp Yes IncreaseTime Increase Maturation Time PoorYield->IncreaseTime Yes OptimizeWash Optimize Washing Step PoorYield->OptimizeWash Yes ControlCooling Implement Controlled Cooling PoorMorphology->ControlCooling Yes OptimizeStirring Optimize Agitation PoorMorphology->OptimizeStirring Yes UseSeeding Utilize Seeding PoorMorphology->UseSeeding Yes SolventScreen Screen Different Solvents PoorMorphology->SolventScreen Yes Success High-Quality Crystals Obtained ReduceCooling->Success AddSolvent->Success ChangeSolvent->Success AddSeeds_Oil->Success CheckSolubility->Success LowerTemp->Success IncreaseTime->Success OptimizeWash->Success ControlCooling->Success OptimizeStirring->Success UseSeeding->Success SolventScreen->Success

Sources

Troubleshooting

Preventing spontaneous hydrolysis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. This document provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions to address challenges related to the spontaneous hydrolysis of this reactive compound. The guidance herein is based on established principles of organic chemistry, data from analogous heterocyclic systems, and best practices for handling reactive chemical intermediates.

Troubleshooting Guide: Spontaneous Hydrolysis

This section addresses specific issues you may encounter during your experiments that could indicate unwanted hydrolysis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Issue 1: Appearance of a New, More Polar Spot on TLC During Reaction Workup or Storage

Question: I am running a reaction where 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a starting material. During TLC analysis of the crude reaction mixture (or even a sample from the stock bottle), I observe a new, more polar spot that is not my desired product. What could be happening?

Answer: The appearance of a more polar spot on a TLC plate is a strong indicator of the formation of the hydrolysis byproduct, 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. The hydroxyl group in the byproduct is significantly more polar than the chloromethyl group of the starting material, leading to a lower Rf value on silica gel.

Causality: The chloromethyl group on the imidazo[4,5-b]pyridine ring is susceptible to nucleophilic substitution, with water being a potential nucleophile. This reaction is an SN2 or SN1 type reaction, where the chloride ion is displaced by a hydroxide ion from water, resulting in the formation of the corresponding alcohol. The presence of adventitious moisture in solvents, reagents, or on glassware can initiate this hydrolysis.

Troubleshooting Steps:

  • Solvent Purity Check:

    • Action: Ensure all solvents used in your reaction and for storing the compound are anhydrous. Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

    • Rationale: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere over time. This is a common source of water that can lead to hydrolysis.

  • Inert Atmosphere:

    • Action: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Rationale: An inert atmosphere will displace moisture-laden air, minimizing contact of the compound with water vapor.

  • Glassware Preparation:

    • Action: Ensure all glassware is thoroughly dried before use, preferably by oven-drying and cooling under a stream of inert gas.

    • Rationale: Residual moisture on the surface of glassware is a frequent and often overlooked source of water in a reaction.

  • Confirmation of Hydrolysis Product:

    • Action: To confirm the identity of the polar spot, you can attempt to isolate it by column chromatography and characterize it by 1H NMR and mass spectrometry. The expected 1H NMR spectrum of the hydroxymethyl derivative would show a singlet for the -CH2OH protons, and the mass spectrum would show a molecular ion corresponding to the replacement of chlorine with a hydroxyl group.

    • Rationale: Definitive characterization of the byproduct will confirm that hydrolysis is the issue and guide your troubleshooting efforts.

Issue 2: My NMR Spectrum Shows a Mixture of Starting Material and a New Product Before the Reaction Has Even Started.

Question: I dissolved a sample of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine in an NMR solvent for characterization, and the spectrum shows two sets of peaks. One corresponds to my starting material, but the other is an unknown. What is the cause?

Answer: This is another common manifestation of spontaneous hydrolysis. The "unknown" product is likely 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

Causality: Commercially available NMR solvents, even those in sealed ampules, can contain trace amounts of water. Protic solvents like deuterated methanol (CD3OD) or water (D2O) will readily cause hydrolysis. Even aprotic solvents like DMSO-d6 are hygroscopic and can contain enough water to cause noticeable hydrolysis of a reactive compound over time.

Troubleshooting Steps:

  • Use of Anhydrous NMR Solvents:

    • Action: Use freshly opened ampules of anhydrous NMR solvents. For highly sensitive compounds, consider using solvents that have been stored over molecular sieves.

    • Rationale: Minimizing the water content in the NMR solvent is crucial for obtaining a clean spectrum of the starting material.

  • Rapid Acquisition:

    • Action: Acquire the NMR spectrum as quickly as possible after dissolving the sample.

    • Rationale: Hydrolysis is a time-dependent process. The longer the compound is in solution with trace water, the more hydrolysis will occur.

  • Expected Spectral Changes:

    • Action: Compare the chemical shifts of the new peaks with expected values for the hydroxymethyl derivative. The benzylic protons of the -CH2Cl group will have a different chemical shift than the benzylic protons of the -CH2OH group. You would also expect to see a new peak for the -OH proton, which may be broad and its chemical shift can be concentration and temperature-dependent.

    • Rationale: Understanding the expected spectral changes will help you to quickly identify the hydrolysis byproduct.

Issue 3: Inconsistent Reaction Yields or Complete Failure of a Reaction.

Question: I am using 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine in a nucleophilic substitution reaction, but my yields are inconsistent, or the reaction fails to go to completion. Could hydrolysis be the cause?

Answer: Absolutely. If a significant portion of your starting material has hydrolyzed to the corresponding alcohol, it will not be able to participate in the desired nucleophilic substitution reaction.

Causality: The hydroxyl group of the hydrolysis product is a poor leaving group compared to the chloride ion. Therefore, 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is much less reactive towards nucleophiles under typical SN2 conditions.

Troubleshooting Steps:

  • Assess Starting Material Purity:

    • Action: Before starting your reaction, check the purity of the 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine by TLC or 1H NMR to ensure it has not undergone significant hydrolysis during storage.

    • Rationale: Using a pure starting material is a prerequisite for a successful reaction.

  • Control of Reaction pH:

    • Action: If your reaction conditions are basic, be aware that this can accelerate hydrolysis. Consider using a non-nucleophilic base or running the reaction at a lower temperature. For reactions that require acidic conditions, be aware that the imidazo[4,5-b]pyridine ring system can be protonated, which may affect the reactivity of the chloromethyl group.[1][2]

    • Rationale: The pH of the reaction medium can significantly influence the rate of hydrolysis. The imidazo[4,5-b]pyridine moiety has basic nitrogens that can be protonated, altering the electronic properties of the molecule.[1][2]

  • Reaction Monitoring:

    • Action: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the desired product, as well as any potential hydrolysis byproduct.

    • Rationale: Careful reaction monitoring will allow you to identify if the starting material is being consumed by a side reaction like hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the spontaneous hydrolysis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine?

The primary hydrolysis product is 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine .

Q2: What is the mechanism of hydrolysis?

The hydrolysis likely proceeds through a nucleophilic substitution reaction where a water molecule attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The reaction can have SN1 or SN2 character depending on the solvent and reaction conditions.

Hydrolysis_Mechanism 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine ImidazoPy-CH2Cl Transition State [ImidazoPy-CH2---OH2]+---Cl- 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine->Transition State + H2O 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine ImidazoPy-CH2OH Transition State->2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine - HCl

Caption: Proposed hydrolysis mechanism.

Q3: How can I best store 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine to prevent hydrolysis?

To ensure the long-term stability of this compound, follow these storage guidelines:

Storage ParameterRecommendationRationale
Temperature Store at low temperatures (e.g., in a refrigerator or freezer).Reduces the rate of chemical reactions, including hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[1]Prevents exposure to atmospheric moisture.
Container Use a tightly sealed container, preferably made of amber glass.Prevents moisture ingress and protects from light, which can sometimes catalyze degradation.
Desiccant Consider storing the container inside a desiccator.Provides an additional layer of protection against moisture.

Q4: Which solvents are most likely to cause hydrolysis?

Protic solvents, especially water, are the most problematic. Alcohols like methanol and ethanol can also participate in solvolysis reactions. Aprotic solvents that are hygroscopic, such as DMSO, DMF, and acetonitrile, can also cause hydrolysis if they are not anhydrous.

Q5: How can I detect and quantify the extent of hydrolysis?

Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy qualitative method. The hydrolysis product will appear as a more polar spot (lower Rf) than the starting material.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method. A reversed-phase HPLC method can be developed to separate the starting material from the more polar hydrolysis product. The peak areas can be used to determine the relative amounts of each.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantification by integrating the signals corresponding to the starting material and the hydrolysis product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method for detecting and quantifying the hydrolysis product, even at very low levels.[3]

Q6: If my compound has already hydrolyzed, can I still use it?

If the extent of hydrolysis is minor, you may be able to purify the remaining 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine by column chromatography. However, if a significant portion has hydrolyzed, it is generally recommended to use a fresh, pure batch of the starting material to ensure the success and reproducibility of your experiments.

Experimental Protocols

Protocol 1: Purity Assessment by 1H NMR
  • Carefully weigh a few milligrams of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine in a clean, dry vial.

  • Add approximately 0.5 mL of anhydrous deuterated chloroform (CDCl3) or another suitable anhydrous deuterated solvent.

  • Quickly cap the vial and vortex briefly to dissolve the compound.

  • Transfer the solution to a dry NMR tube.

  • Acquire the 1H NMR spectrum immediately.

  • Analyze the spectrum for the presence of peaks corresponding to the hydrolysis product. Look for a singlet in the region of 4.5-5.0 ppm for the -CH2OH protons and compare the integration to the singlet for the -CH2Cl protons of the starting material (expected around 4.7-5.2 ppm).

Protocol 2: Small-Scale Purification to Remove Hydrolysis Product
  • Dissolve the impure 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Prepare a silica gel column using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

  • Carefully load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Store the purified product under an inert atmosphere at low temperature.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of Starting Material (TLC, NMR) start->check_purity is_impure Is the Starting Material Impure? check_purity->is_impure purify Purify by Column Chromatography is_impure->purify Yes check_conditions Review Experimental Conditions is_impure->check_conditions No use_pure Use Purified Material purify->use_pure use_pure->check_conditions dry_solvents Use Anhydrous Solvents check_conditions->dry_solvents inert_atmosphere Work Under Inert Atmosphere dry_solvents->inert_atmosphere dry_glassware Use Oven-Dried Glassware inert_atmosphere->dry_glassware proceed Proceed with Experiment dry_glassware->proceed end Successful Experiment proceed->end

Caption: Troubleshooting workflow for hydrolysis issues.

References

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR.
  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes: Synthesis, spectroscopic and computational studies of their protonation equilibria.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Public
  • ChemInform Abstract: A Simple Two-Step Access to Diversely Substituted Imidazo[4,5-b]pyridines and Benzimidazoles from Readily Available 2-Imidazolines.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUT
  • Trichloromethylthiolation of N-Heterocycles: Practical and Completely Regioselective.
  • Interception of RCONCl2: late-stage hydrolysis and esterification of primary amides - Organic Chemistry Frontiers (RSC Publishing).
  • 2-(chloromethyl)-5-methoxy-pyridine | 75342-33-5 - Sigma-Aldrich.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI.
  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles - Organic Chemistry Portal.
  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Trifl
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Heterocycles Halogenated, Hassles Removed - Synthesis Spotlight.
  • Enhanced ester dechloroacetylation through transesterification with trimethoxyborane - Organic & Biomolecular Chemistry (RSC Publishing).
  • Utilizing Imaging Mass Spectrometry to Investigate Age-Rel
  • (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides.
  • Publications - OSU Mass Spectrometry Center - Oregon St
  • Supplementary M
  • GNPS Library Spectrum CCMSLIB00004693357.
  • 2-chloro-5-methyl-3H-imidazo[4,5-b]pyridine — Chemical Substance Inform
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed.
  • 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed.

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility &amp; Stability of 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Executive Summary & Chemical Context As a Senior Application Scientist, I frequently consult on the handling of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, a critical intermediate in the synthesis of proton pum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently consult on the handling of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, a critical intermediate in the synthesis of proton pump inhibitors (such as Tenatoprazole) and other bioactive heterocycles. Researchers often treat this molecule as a standard hydrophobic compound, attempting to force it into aqueous solution using heat, extreme pH, or aggressive co-solvents.

This approach fundamentally ignores the molecule's dual nature: it possesses a planar, lipophilic imidazopyridine core that resists aqueous solvation , coupled with a highly reactive, benzylic-like chloromethyl group that is exceptionally prone to solvolysis . This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve solubility issues without compromising the structural integrity of the compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately precipitate or degrade when diluted from a DMSO stock into an aqueous assay buffer? A1: The precipitation is driven by the high crystal lattice energy and lipophilicity of the planar imidazo[4,5-b]pyridine core, which rapidly aggregates in polar protic media . When forced into an aqueous environment, the compound undergoes degradation rather than stable dissolution. The lone pairs on the imidazopyridine nitrogens stabilize a transient carbocation at the 2-position, making the chloromethyl group highly susceptible to nucleophilic attack by water. This results in rapid hydrolysis to the inactive hydroxymethyl derivative .

Q2: Can I adjust the pH to improve solubility? A2: Adjusting pH is a double-edged sword and generally not recommended for direct aqueous dissolution. The imidazopyridine core is amphoteric. Protonation of the basic nitrogen at low pH (pKa ~4-5) or deprotonation of the acidic imidazole NH at high pH (pKa ~12-13) will thermodynamically increase solubility . However, low pH accelerates acid-catalyzed hydrolysis of the chloride leaving group, while high pH promotes rapid base-catalyzed hydrolysis . Neutral pH minimizes degradation but offers practically zero solubility for the free base.

Q3: Is heating a viable method to force dissolution in water? A3: Absolutely not. The hydrolysis of the chloromethyl group follows pseudo-first-order kinetics in water. Elevating the temperature exponentially increases the rate of nucleophilic substitution, leading to complete degradation or polymerization before useful dissolution is achieved.

Part 2: Mechanistic Troubleshooting Workflows

To successfully utilize this compound, you must separate the goal of solubilization from the risk of hydrolysis. Below are self-validating protocols tailored to specific end applications.

Workflow A: Biphasic Phase-Transfer Catalysis (For Synthetic Applications)

Causality: When using this compound as an alkylating agent (e.g., thioether coupling), do not attempt to dissolve it in the aqueous phase. Instead, keep the reactive chloromethyl compound shielded in an organic layer. A phase-transfer catalyst (PTC) will shuttle the aqueous nucleophile into the organic layer, ensuring the reaction occurs without exposing the intermediate to bulk water.

Step-by-Step Protocol:

  • Organic Phase Preparation: Dissolve 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine in a non-nucleophilic, water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 0.1 M.

  • Aqueous Phase Preparation: In a separate vessel, dissolve your nucleophile (e.g., a mercapto-derivative) in an aqueous buffer (pH 8.0 - 9.0) using a mild base like NaHCO₃.

  • PTC Addition: Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) to the aqueous phase.

  • Reaction Execution: Combine the phases under vigorous stirring at room temperature.

  • Self-Validation Check: Monitor the organic layer via TLC. The disappearance of the starting material without the appearance of a highly polar baseline spot (the hydroxymethyl byproduct) confirms successful phase-transfer coupling over hydrolysis.

Workflow B: Cyclodextrin Host-Guest Complexation (For Biological Assays)

Step-by-Step Protocol:

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a neutral physiological buffer (pH 7.4).

  • Guest Introduction: Dissolve the imidazopyridine compound in a minimal volume of volatile organic solvent (e.g., 100% Ethanol).

  • Complexation: Add the organic solution dropwise to the stirring HP-β-CD solution at 20°C. Stir for 2 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure (rotary evaporation) at room temperature (do not exceed 25°C).

  • Self-Validation Check: The resulting solution should be optically clear. Analyze an aliquot via HPLC-UV; the peak area of the parent compound should remain stable for >24 hours, proving the steric shielding effect.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between solvent conditions, apparent solubility, and chemical stability.

Table 1: Solubility and Stability Matrix of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Solvent ConditionpHApparent Solubility (mg/mL)Half-Life (t₁/₂ at 25°C)Primary Outcome / Mechanism
Pure Water7.0< 0.01~2 hoursPrecipitation & Slow Hydrolysis
Acidic Buffer3.00.5< 15 minsAcid-Catalyzed Hydrolysis
Basic Buffer10.00.2< 5 minsBase-Catalyzed Hydrolysis
10% DMSO / 90% Buffer7.40.1~45 minsCo-solvent Induced Hydrolysis
20% HP-β-CD in Buffer7.4> 5.0> 24 hoursStable Inclusion Complex
Biphasic (DCM/Water)8.0> 50.0 (in Org)> 48 hoursStable Partitioning
Part 4: Pathway Visualization

The diagram below illustrates the logical divergence between uncontrolled aqueous exposure and the recommended stabilization pathways.

Workflow cluster_0 Degradation Pathway (Avoid) cluster_1 Stabilization Pathways (Recommended) A 2-(chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine B Direct Aqueous Dilution (pH <4 or >9) A->B Uncontrolled Conditions D Biphasic System (Organic/Aqueous + PTC) A->D Synthetic Application E Host-Guest Complexation (HP-β-CD) A->E Assay Formulation C Rapid Hydrolysis (Hydroxymethyl Formation) B->C Nucleophilic Attack F Controlled Synthesis (e.g., Thioether Coupling) D->F Phase Transfer G Stabilized Bio-Assay Solution E->G Steric Shielding

Fig 1. Divergent pathways for 2-(chloromethyl)imidazopyridine handling in aqueous environments.

References
  • Beilstein Journals. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • ACS Publications. "Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives." ACS Omega. Available at:[Link]

  • MDPI. "Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties." Pharmaceuticals. Available at: [Link]

  • OA Monitor Ireland / University of Basel. "Synthesis and acid–base properties of (1H-benzimidazol-2-yl-methyl)phosphonate." OpenAIRE. Available at:[Link]

  • Global Research Online. "Synthesis and In-Vitro Cytotoxic Anti cancer Activity of Novel Copper Complexes of Substituted 1H-Benzimidazole." Global Journal of Research. Available at: [Link]

Troubleshooting

Scale-up manufacturing challenges for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

An In-Depth Technical Guide to the Scale-Up Manufacturing of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Technical Support Center Welcome to the technical support center for the scale-up manufacturing of 2-(chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Scale-Up Manufacturing of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Technical Support Center

Welcome to the technical support center for the scale-up manufacturing of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the specific challenges encountered during the synthesis, purification, and handling of this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine and why is it important?

A1: 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound. Its structural similarity to purines makes the imidazopyridine scaffold a key component in medicinal chemistry.[1][2] This specific molecule is a highly reactive intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), including proton pump inhibitors (PPIs) and kinase inhibitors.[3][4] The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the facile construction of more complex molecules.

Q2: What are the primary synthesis routes for this compound at scale?

A2: At the manufacturing scale, the most common strategy involves the cyclization of a substituted diaminopyridine followed by chlorination. A typical route starts with 2,3-diamino-5-methoxypyridine. This precursor can be reacted with an appropriate C1 source (like chloroacetic acid or a derivative) to form the corresponding hydroxymethyl-imidazo[4,5-b]pyridine. The final and most critical step is the chlorination of the hydroxymethyl group using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5] Alternative routes may involve multi-component reactions or the functionalization of a pre-formed imidazopyridine ring, though these are often less common for large-scale production.[6][7]

Q3: Why is this compound often isolated as a hydrochloride salt?

A3: The free base of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a reactive molecule susceptible to self-reaction (dimerization/polymerization) and hydrolysis. Converting it to the hydrochloride salt protonates the basic nitrogen atoms in the ring system. This significantly increases its stability, reduces its reactivity, and improves its handling characteristics and shelf-life, which is crucial for a manufacturing environment.[3][8]

Q4: What are the major safety concerns when handling this compound and its precursors?

A4: The primary hazards are associated with the reagents used in its synthesis and the reactivity of the product itself.

  • Chlorinating Agents: Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly corrosive, toxic, and react violently with water.[9] Handling requires strict engineering controls, such as fume hoods or closed-system reactors, and appropriate personal protective equipment (PPE).[8][10]

  • Product Hazards: The target compound is classified as a hazardous substance that can cause skin irritation, allergic reactions, and serious eye damage.[8][10] Inhalation should be avoided.[8]

  • Byproducts: The chlorination reaction generates corrosive HCl gas, which must be scrubbed before venting.

Q5: How should 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine hydrochloride be stored?

A5: Due to its reactivity, the compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong bases and oxidizing agents.[8] Refrigerated storage is often recommended to minimize degradation over time.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis and purification of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine hydrochloride.

Category 1: Reaction and Synthesis Issues

Q: My chlorination reaction shows low yield and incomplete conversion of the hydroxymethyl intermediate. What are the likely causes and solutions?

A: Incomplete conversion is a common scale-up challenge. The root cause often lies in stoichiometry, reaction conditions, or reagent quality.

  • Causality: Thionyl chloride (SOCl₂) or other chlorinating agents can degrade upon exposure to atmospheric moisture, reducing their effective concentration. On a large scale, inefficient mixing can lead to localized areas of low reagent concentration, preventing the reaction from going to completion.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the chlorinating agent is fresh and has been properly stored. Use a recently opened bottle or perform a titration to confirm its activity before use.

    • Stoichiometry: On scale-up, it is common to increase the molar excess of the chlorinating agent (e.g., from 1.2 equivalents to 1.5-2.0 equivalents) to drive the reaction to completion. This compensates for any minor degradation and ensures sufficient reagent is present throughout the batch.

    • Temperature and Time: While the reaction is often run at or below room temperature to control exothermicity, a gentle warming phase (e.g., to 40-50°C) for a few hours post-addition can help push the reaction to completion. Monitor the reaction progress using an in-process control (IPC) like HPLC.

    • Solvent Choice: Ensure the hydroxymethyl starting material is fully dissolved or well-slurried in the chosen solvent (e.g., toluene, dichloromethane). Poor solubility can severely limit the reaction rate.

Q: I am observing a significant amount of an insoluble, high-molecular-weight impurity. What is it and how can I prevent it?

A: This is likely a dimer or oligomer formed by the self-condensation of the product. The highly reactive chloromethyl group of one molecule can be attacked by a basic nitrogen atom of another.

  • Causality: This side reaction is favored by elevated temperatures and the presence of the product in its free-base form. During work-up, if the pH becomes neutral or basic while the product is still in solution, rapid polymerization can occur.

  • Troubleshooting Steps:

    • Maintain Acidic Conditions: Throughout the reaction and work-up, ensure the system remains acidic. The product is significantly more stable as the hydrochloride salt.

    • Control Temperature: Avoid excessive temperatures during the reaction and distillation of the solvent. After the reaction is complete, cool the mixture before quenching or work-up.

    • Rapid Isolation: Once the reaction is complete, proceed to the isolation of the hydrochloride salt without unnecessary delays. The goal is to minimize the time the reactive species spends in solution.

Category 2: Purification and Isolation Issues

Q: During work-up and crystallization, my product yield is low, and the product seems to be "oiling out" instead of forming a solid.

A: "Oiling out" during crystallization indicates that the product's solubility in the chosen solvent system is too high or that impurities are depressing the melting point and interfering with lattice formation.

  • Causality: The presence of residual solvents from the reaction (e.g., DMF, if used as a catalyst) or water can dramatically alter the solubility profile. The presence of hydrolyzed starting material (the hydroxymethyl compound) can also act as a crystallization inhibitor.

  • Troubleshooting Steps:

    • Solvent Selection: A common and effective method for isolating the hydrochloride salt is to quench the reaction mixture into a non-polar anti-solvent like methyl tert-butyl ether (MTBE) or heptane. The product hydrochloride should precipitate as a solid.

    • Water Control: Ensure all solvents are anhydrous. During work-up, if an aqueous wash is necessary, use brine to reduce the amount of water carried into the organic phase and dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄) before crystallization.

    • Purity Check: Analyze the crude product before crystallization. If significant levels of the hydroxymethyl starting material are present (>5%), it may be necessary to perform a reslurry or purification step before final crystallization.

Q: My final product has a persistent yellow or brown color, even after crystallization. How can I improve the color?

A: Color is often due to trace, highly conjugated impurities formed from degradation or side reactions.

  • Causality: Overheating during the reaction or solvent distillation can lead to thermal decomposition and the formation of colored byproducts. Certain impurities from starting materials can also carry through the process.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or isopropanol) and treat with a small amount of activated carbon (0.5-1% w/w) at a slightly elevated temperature (40-50°C) for 30-60 minutes. Filter the carbon through a pad of celite and recrystallize the product from the filtrate.

    • Temperature Control: Re-evaluate the maximum temperatures used in your process. Ensure that distillation of solvents is performed under reduced pressure to keep the pot temperature low.

    • Re-crystallization: A second crystallization from a different solvent system can be effective at removing color-causing impurities.

Key Process Protocols & Data

Protocol 1: Synthesis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Hydrochloride

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific equipment and scale. All operations should be performed by trained personnel in a controlled environment with appropriate safety measures.

Step 1: Chlorination

  • Charge a clean, dry, nitrogen-purged reactor with 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (1.0 eq).

  • Add a suitable anhydrous solvent, such as toluene or dichloromethane (5-10 volumes).

  • Begin agitation and cool the slurry to 0-5°C.

  • Slowly add thionyl chloride (1.5 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours.

  • Monitor the reaction for completion by HPLC until the starting material is <1.0%.[11][12]

Step 2: Isolation and Purification

  • Cool the reaction mixture back to 0-5°C.

  • Slowly add an anti-solvent, such as MTBE or heptane (5-7 volumes), over 1 hour to precipitate the product hydrochloride.

  • Stir the resulting slurry at 0-5°C for at least 2 hours to ensure complete precipitation.

  • Filter the solid product using a centrifuge or filter-dryer.

  • Wash the filter cake with cold anti-solvent (2 x 2 volumes) to remove residual impurities.

  • Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Table 1: Common Impurities and Mitigation Strategies
Impurity NameStructurePotential OriginMitigation Strategy
2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridineStarting MaterialIncomplete chlorination or hydrolysis of the product during work-up.Increase excess of chlorinating agent; ensure anhydrous conditions; avoid exposure to water/base.
Bis(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methaneDimerSelf-condensation of the product, especially under neutral/basic conditions or at high temperatures.Maintain acidic conditions throughout the process; control temperature; minimize reaction/work-up time.
5-methoxy-3H-imidazo[4,5-b]pyridine-2-carbaldehydeOxidation ProductOxidation of the hydroxymethyl starting material or the product.Maintain an inert (nitrogen) atmosphere; use high-quality, peroxide-free solvents.

Visualizations and Workflows

Diagram 1: General Synthesis and Isolation Workflow

The following diagram illustrates the key steps in the manufacturing process, from raw materials to the final, isolated product.

G cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_waste Waste Streams SM Hydroxymethyl Intermediate Reactor Reactor (0-10°C) SM->Reactor Solvent Anhydrous Solvent Solvent->Reactor Reagent Chlorinating Agent (SOCl2) Reagent->Reactor Slow Addition Reaction Chlorination Reaction (IPC by HPLC) Reactor->Reaction Quench Precipitation with Anti-Solvent (MTBE) Reaction->Quench Gaseous HCl Gas (to Scrubber) Reaction->Gaseous Filter Filtration Quench->Filter Wash Cake Washing Filter->Wash Liquid Filtrate (Mother Liquor) Filter->Liquid Dry Vacuum Drying Wash->Dry API Final Product: Hydrochloride Salt Dry->API

Caption: High-level process flow for synthesis and isolation.

Diagram 2: Troubleshooting Decision Tree for Low Purity

This diagram provides a logical path for diagnosing and resolving issues related to low product purity detected in the final material.

G start Low Purity Detected in Final Product check_ipc Review In-Process Control (IPC) Data start->check_ipc incomplete_rxn Incomplete Reaction? check_ipc->incomplete_rxn IPC data available impurity_id Identify Major Impurity (LC-MS/NMR) incomplete_rxn->impurity_id No sm_present Action: Re-process or Increase Reagent Stoichiometry in Future Batches incomplete_rxn->sm_present Yes hydrolysis Impurity is Hydroxymethyl SM? (Hydrolysis) impurity_id->hydrolysis Impurity identified repurify Repurify Lot: Recrystallization or Carbon Treatment sm_present->repurify dimer Impurity is Dimer? hydrolysis->dimer No hydrolysis_action Action: Ensure Anhydrous Conditions in Work-up. Purify via Re-slurry. hydrolysis->hydrolysis_action Yes other Other Impurity dimer->other No dimer_action Action: Lower Reaction/Work-up Temperature. Ensure Acidic pH. dimer->dimer_action Yes other_action Action: Trace Impurity to Raw Material or Side Reaction. Develop Purification Method. other->other_action Yes hydrolysis_action->repurify dimer_action->repurify other_action->repurify

Caption: Decision tree for troubleshooting low product purity.

References

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • EP0393453B1 - Process for the preparation of 2-chloro-5-chloromethyl-pyridine and new intermediates. Google Patents.
  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. Available at: [Link]

  • MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride. Capot Chemical. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives. Encyclopedia.pub. Available at: [Link]

  • Synthesis of 2-(4-Chlorophenyl)-3H-imidazo[4,5-b]pyridine. PrepChem.com. Available at: [Link]

  • Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same. European Patent. Available at: [Link]

  • Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. ResearchGate. Available at: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available at: [Link]

  • CN101948424A - Preparation method for 2-chloro-5-chloromethyl pyridine. Google Patents.
  • Synthesis of Highly Functionalized Imidazopyridine. Taylor & Francis. Available at: [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
  • A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry. Available at: [Link]

  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine purity

Title: HPLC Method Validation for 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Purity: A Comparative Guide Introduction 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (CAS 1432680-10-8)[1] is a highly react...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Validation for 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Purity: A Comparative Guide

Introduction

2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (CAS 1432680-10-8)[1] is a highly reactive, critical pharmaceutical intermediate utilized in the synthesis of advanced proton pump inhibitors (PPIs) such as Tenatoprazole[2]. The structural hallmark of this compound—a chloromethyl group at the C2 position of an electron-rich imidazopyridine ring—presents a significant analytical challenge.

In its free-base form, the electrophilic chloromethyl group is highly susceptible to nucleophilic attack. In aqueous or basic environments, it undergoes rapid hydrolysis to form the degradant 2-(hydroxymethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine. Furthermore, intermolecular self-alkylation (polymerization) can occur if the nucleophilic imidazopyridine nitrogen is not properly stabilized[3]. Consequently, traditional analytical methods often artificially degrade the sample during preparation or on-column execution, leading to inaccurate purity reporting.

This guide objectively compares a newly developed, stability-indicating Reversed-Phase HPLC (RP-HPLC) method against traditional pharmacopeial approaches, providing self-validating protocols rigorously aligned with ICH Q2(R2) guidelines[4][5].

Mechanistic Rationale & Method Selection

As an Application Scientist, method development cannot rely on trial and error; every parameter must be grounded in chemical causality.

1. Causality Behind Diluent Choice Standard pharmacopeial methods often utilize aqueous-organic mixtures for sample preparation. However, introducing water to 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine initiates immediate solvolysis.

  • The Solution: We mandate anhydrous Acetonitrile (ACN) as the primary sample diluent. This choice acts as a self-validating system: by completely excluding water from the sample preparation step, any hydroxymethyl degradant detected during the chromatographic run is definitively proven to be a true process impurity from manufacturing, rather than an artifact of the analytical procedure.

2. Causality Behind Mobile Phase pH Traditional RP-HPLC methods frequently employ 0.1% Trifluoroacetic acid (TFA, pH ~2.0) to suppress silanol ionization and improve peak shape. However, this highly acidic environment accelerates the hydrolysis of the chloromethyl group on-column.

  • The Solution: A buffered mobile phase utilizing 10 mM Ammonium Acetate adjusted to pH 4.5. This specific pH is critical; it is acidic enough to keep the imidazopyridine nitrogen protonated (preventing self-alkylation and peak tailing) but mild enough to prevent the acid-catalyzed hydrolysis of the carbon-chlorine bond[3].

3. Column Chemistry: Phenyl-Hexyl vs. Standard C18 A standard C18 column relies purely on hydrophobic partitioning. Because the chloromethyl API and its hydroxymethyl degradant have nearly identical hydrophobicities, a C18 column fails to resolve this critical pair.

  • The Solution: A Phenyl-Hexyl stationary phase. The phenyl ring provides enhanced π−π interactions with the aromatic imidazopyridine system. The highly electronegative chlorine atom alters the electron density of the imidazopyridine ring differently than a hydroxyl group. The Phenyl-Hexyl column recognizes this subtle electronic difference, achieving baseline resolution.

Experimental Workflows

HPLC_Validation_Workflow cluster_Validation ICH Q2(R2) Validation Parameters Start Sample Prep: Anhydrous ACN Diluent SST System Suitability Test (Resolution > 2.0) Start->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range (R² > 0.999) SST->Linearity Precision Precision (RSD < 2.0%) SST->Precision Accuracy Accuracy (Recovery 98-102%) SST->Accuracy Report Validated Method Ready for QC Specificity->Report Linearity->Report Precision->Report Accuracy->Report

Figure 1: ICH Q2(R2) compliant method validation workflow for chloromethyl imidazopyridines.

Step-by-Step Methodology

Sample Preparation Protocol:

  • Stock Solution: Accurately weigh 10.0 mg of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine reference standard.

  • Dissolution: Transfer to a 10 mL volumetric flask and dissolve in 10.0 mL of anhydrous Acetonitrile (ACN) to yield a 1.0 mg/mL stock.

  • Sonication: Sonicate for 5 minutes in a cold water bath (< 15°C) to facilitate dissolution while preventing thermal degradation.

  • Working Solution: Dilute to a working concentration of 100 µg/mL using the mobile phase immediately prior to injection to minimize residence time in the aqueous buffer.

Chromatographic Conditions:

  • Column: Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 4.5 with glacial acetic acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% → 70% B), 10-12 min (70% B), 12-15 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 306 nm (optimal absorption for the imidazopyridine chromophore)[6][7].

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Comparative Experimental Data

The following tables summarize the objective performance data comparing the traditional approach to the optimized Phenyl-Hexyl method, followed by the ICH Q2(R2) validation results[4][5].

Table 1: Chromatographic Performance Comparison

Performance MetricTraditional Method (C18, 0.1% TFA)Optimized Method (Phenyl-Hexyl, pH 4.5)
Retention Time (RT) 6.2 min7.8 min
Peak Asymmetry ( Tf​ ) 1.8 (Significant Tailing)1.1 (Excellent Symmetry)
Resolution ( Rs​ ) from Hydroxymethyl 1.2 (Co-elution)2.8 (Baseline Separated)
On-Column Degradation ~2.5% artificial degradation< 0.1%

Table 2: ICH Q2(R2) Validation Summary (Optimized Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity & Range R2 > 0.999 (10 - 150 µg/mL) R2 = 0.9998Pass
Precision (Intra-day) %RSD < 2.0% (n=6 injections)0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.5%Pass
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mLPass
Specificity No interference from blank/degradants Rs​ > 2.0 for all peaksPass

Self-Validating Protocols: Forced Degradation

To definitively prove that the method is stability-indicating (Specificity), a forced degradation study was executed. This protocol self-validates the method's resolving power by intentionally generating potential process impurities and ensuring they do not co-elute with the main API peak[8].

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1N HCl, stirred for 2 hours at room temperature. (Yields ~15% degradation to the hydroxymethyl derivative).

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1N NaOH, stirred for 2 hours at room temperature. (Yields rapid, >50% conversion to hydroxymethyl and polymeric species).

  • Oxidation: 1 mL of stock solution + 1 mL of 3% H2​O2​ , stirred for 2 hours at room temperature. (Yields N-oxide degradants).

  • Thermal Degradation: Solid standard heated at 60°C for 24 hours. (Yields minimal degradation, proving solid-state stability).

In all stress conditions, the Phenyl-Hexyl method successfully resolved the 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine peak from all generated degradation products, confirming its suitability for routine Quality Control (QC) release testing.

References

  • Angle Bio Pharma. (n.d.). Tenatoprazole Intermediate - Remarkable Purity at Attractive Price. Retrieved from [Link]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • Molport. (n.d.). 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine | 1432680-10-8. Retrieved from [Link]

  • Semantic Scholar. (2011). Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study. Retrieved from [Link]

  • Sphinx Knowledge House. (2011). Bio-analytical Method Development and Validation of Tenatoprazole using High Performance Liquid Chromatographic with UV Detection. Retrieved from [Link]

  • US Patent Office. (1989). US4808596A - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions containing same.

Sources

Comparative

A Comparative Guide to Imidazo[4,5-b]pyridine and Benzimidazole Derivatives in Medicinal Chemistry

Introduction In the landscape of heterocyclic chemistry, nitrogen-containing scaffolds form the bedrock of countless therapeutic agents. Among these, the benzimidazole and imidazopyridine cores are particularly prominent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of heterocyclic chemistry, nitrogen-containing scaffolds form the bedrock of countless therapeutic agents. Among these, the benzimidazole and imidazopyridine cores are particularly prominent. Benzimidazole, a bicyclic system composed of fused benzene and imidazole rings, is a well-established "privileged scaffold" found in numerous clinically approved drugs, from proton pump inhibitors to anthelmintics.[1][2][3] Its structural similarity to naturally occurring nucleotides allows it to interact readily with biological macromolecules.[2] The imidazo[4,5-b]pyridine system, an isomer of the purine nucleus, also presents a versatile platform for drug discovery, with derivatives showing a wide array of pharmacological activities, including anti-inflammatory and antiviral effects.[4][5][6]

This guide provides an in-depth, objective comparison of these two critical scaffolds. We will move beyond a simple catalog of activities to analyze their relative strengths and weaknesses through the lens of synthetic accessibility, physicochemical properties, and performance in key therapeutic areas. Our analysis will be grounded in mechanistic principles and supported by experimental data, with a particular focus on their roles in acid-related disorders and inflammation, two areas where both scaffolds have been extensively investigated. The specific intermediate, 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, will be contextualized as a key reactive building block for synthesizing more complex derivatives.

Core Structural and Physicochemical Properties

The fundamental differences in the electronic nature of the fused ring system dictate the scaffolds' behavior in biological environments.

  • Benzimidazole: The fusion of an electron-rich imidazole ring with a benzene ring results in a stable, aromatic system.[7] The presence of two nitrogen atoms, one pyrrole-like and one pyridine-like, allows it to act as both a hydrogen bond donor and acceptor. This amphoteric nature is critical for its biological activity.[7]

  • Imidazo[4,5-b]pyridine: Replacing the benzene ring with pyridine introduces an additional nitrogen atom, significantly altering the molecule's electronics and basicity. This "azabenzimidazole" is generally more polar and possesses different hydrogen bonding capabilities, which can be exploited to achieve unique target interactions and pharmacokinetic profiles.

Core structures and key features of the two scaffolds.

Comparative Synthetic Accessibility

The ease and versatility of synthesis are critical factors in drug development. Both scaffolds are accessible through established synthetic routes.

Synthesis of Benzimidazole Derivatives

The most common and robust method for benzimidazole synthesis is the Phillips-Ladenburg reaction , which involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent (e.g., aldehyde) under acidic conditions.[8][9] The simplicity of starting materials and the tolerance for a wide range of functional groups make this a preferred method for generating large libraries of derivatives.

Workflow for the Phillips-Ladenburg benzimidazole synthesis.
Synthesis of Imidazo[4,5-b]pyridine Derivatives

The synthesis of the imidazo[4,5-b]pyridine core typically starts from a substituted 2,3-diaminopyridine.[10][11] Similar to the benzimidazole synthesis, this precursor can be condensed with aldehydes or carboxylic acids. More modern approaches utilize palladium-catalyzed amidation reactions to provide regioselective access to complex derivatives, highlighting the ongoing innovation in this area.[12]

Protocol 1: General Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines

  • Reactant Preparation: Dissolve 2,3-diaminopyridine (1.0 eq) and a substituted benzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Addition of Oxidant/Catalyst: Add sodium metabisulfite (Na₂S₂O₅) (0.55 eq) to the mixture. The causality here is that Na₂S₂O₅ facilitates the oxidative cyclization process.

  • Reaction: Heat the mixture at 120-140 °C for several hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under a vacuum to yield the desired 2-aryl-imidazo[4,5-b]pyridine.[10]

Case Study 1: Inhibition of Gastric H+/K+-ATPase (Proton Pump)

The most successful application of the benzimidazole scaffold is undoubtedly in the development of Proton Pump Inhibitors (PPIs) for treating acid-related gastrointestinal disorders.[13][14] Drugs like omeprazole, lansoprazole, and pantoprazole are all substituted 2-(pyridinylmethylsulfinyl)benzimidazoles.[14][15]

Mechanism of Action

PPIs are prodrugs that require activation in an acidic environment.[16] Their mechanism relies on the pKa of both the pyridine and benzimidazole rings.[17]

  • Selective Accumulation: As weak bases, PPIs cross cell membranes and accumulate in the highly acidic secretory canaliculi of gastric parietal cells (pH < 1.0).[16]

  • Acid-Catalyzed Activation: The low pH triggers a two-step protonation and subsequent molecular rearrangement, converting the inactive prodrug into a reactive tetracyclic sulfenamide intermediate.[15][18]

  • Covalent Inhibition: This highly reactive species forms a stable disulfide bond with cysteine residues (primarily Cys813) on the luminal side of the H+/K+-ATPase enzyme, leading to its irreversible inhibition.[16][19] Acid secretion can only resume upon the synthesis of new enzyme units.[18]

The imidazo[4,5-b]pyridine scaffold, being a bioisostere of benzimidazole, has also been explored for this application, with compounds like 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine serving as intermediates in the synthesis of potential PPIs.[20]

G Figure 3: Mechanism of Benzimidazole-Based Proton Pump Inhibition Prodrug PPI Prodrug (Benzimidazole) in Blood (pH 7.4) ParietalCell Accumulation in Parietal Cell Canaliculus (pH < 1.0) Prodrug->ParietalCell Selective Trapping Activation Acid-Catalyzed Rearrangement ParietalCell->Activation Low pH Trigger ActiveSpecies Reactive Sulfenamide Intermediate Activation->ActiveSpecies Inhibition Covalent Disulfide Bond Formation with Cysteine Residues ActiveSpecies->Inhibition Enzyme H+/K+-ATPase (Proton Pump) Enzyme->Inhibition Target Result Irreversible Inhibition of Gastric Acid Secretion Inhibition->Result

Activation and inhibition pathway of benzimidazole PPIs.
Comparative Performance Data

The efficacy of a PPI is related to its rate of acid-catalyzed conversion. While both scaffolds can function as the core, the vast majority of clinically successful PPIs are benzimidazole-based.

CompoundCore ScaffoldpKa (Pyridine)Rate of Conversion (Relative)
Omeprazole Benzimidazole~4.0Moderate
Lansoprazole Benzimidazole~4.1Fast
Pantoprazole Benzimidazole~3.8Slow
Rabeprazole Benzimidazole~5.0Very Fast

Table 1: Physicochemical properties of common benzimidazole-based PPIs. The rate of conversion is pH-dependent; rabeprazole's higher pKa allows for faster activation at a less acidic pH compared to other PPIs.[16]

Protocol 2: Synthesis of Omeprazole

This protocol exemplifies the coupling of a benzimidazole core with a pyridine moiety, a process where an imidazopyridine intermediate like 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine could conceptually replace the pyridine component.

  • Thiolate Formation: Dissolve 2-mercapto-5-methoxybenzimidazole (1.0 eq) in a suitable solvent like ethanol with a base (e.g., sodium hydroxide, 1.0 eq) to generate the sodium thiolate salt in situ.

  • Nucleophilic Substitution: Add a solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq) dropwise to the thiolate solution. The highly nucleophilic sulfur attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a thioether linkage.[21]

  • Reaction: Stir the mixture at room temperature for 12-16 hours until the reaction is complete (monitored by TLC).

  • Oxidation: Cool the reaction mixture to 0-5 °C. Add a solution of a selective oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq), dropwise. This step must be carefully controlled to convert the sulfide to the desired sulfoxide (omeprazole) without over-oxidation to the inactive sulfone.[22][23]

  • Purification: After the oxidation is complete, perform an aqueous work-up to remove byproducts. The crude omeprazole can be purified by recrystallization from a solvent system like dichloromethane/diethyl ether to yield the final product.[21]

Case Study 2: Anti-inflammatory Activity

While benzimidazoles are known to possess anti-inflammatory properties, a direct comparative study provides compelling evidence for the potential superiority of the imidazopyridine scaffold in this domain. A study by Chen et al. synthesized and screened two series of compounds against lipopolysaccharide (LPS)-stimulated macrophages, a standard in vitro model for inflammation.[5][24]

Experimental Design
  • Cell Line: RAW 264.7 macrophage cells.

  • Stimulus: Lipopolysaccharide (LPS), an endotoxin that potently induces an inflammatory response.

  • Endpoint: Measurement of pro-inflammatory cytokine levels (TNF-α and IL-6) in the cell culture media via ELISA.

  • Comparison: A series of novel benzimidazole derivatives were tested against a series of novel imidazopyridine derivatives.

Workflow for evaluating cytokine inhibition in macrophages.
Comparative Performance Data

The results from the study clearly demonstrated that the imidazopyridine series exhibited more potent inhibition of inflammatory cytokines.[5][24]

Compound IDCore Scaffold% Inhibition of TNF-α% Inhibition of IL-6
X7 Benzimidazole50-65%< 50%
X10 Imidazopyridine64.8% 81.4%
X12 Imidazopyridine> 50%> 50%
X13 Imidazopyridine> 50%> 50%
X14 Imidazopyridine> 50%> 50%
X15 Imidazopyridine> 50%> 50%

Table 2: Comparative anti-inflammatory activity of representative benzimidazole and imidazopyridine derivatives. Data synthesized from Chen et al.[5][24] The imidazopyridine derivative X10 was the most potent compound identified in the study.

The causality for this enhanced activity may lie in the imidazopyridine scaffold's ability to form more optimal interactions with kinase targets involved in inflammatory signaling pathways, such as protein kinase B (AKT), which has been a target for other imidazopyridine inhibitors.[24]

Conclusion and Future Perspectives

This guide demonstrates that while both benzimidazole and imidazo[4,5-b]pyridine are powerful scaffolds in medicinal chemistry, their optimal applications differ based on their intrinsic properties.

  • Benzimidazole Derivatives are a cornerstone of drug discovery, exemplified by their unparalleled success as proton pump inhibitors. Their well-understood synthesis, favorable physicochemical properties for oral absorption, and proven track record make them a reliable choice for a wide range of therapeutic targets.[1][25]

  • Imidazo[4,5-b]pyridine Derivatives , including reactive intermediates like 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, represent a more modern and perhaps more tunable scaffold. The direct comparative data in the anti-inflammatory model suggests that for certain targets, the introduction of the pyridine nitrogen can lead to superior potency.[5][24] Their role as bioisosteres for purines and benzimidazoles will continue to be exploited in the search for next-generation therapeutics.[6][26]

For researchers and drug development professionals, the choice between these scaffolds is not a matter of inherent superiority but of strategic design. For well-validated targets where the benzimidazole mechanism is proven (like the H+/K+-ATPase), it remains the gold standard. However, for novel targets, particularly in kinase and inflammation-related pathways, the imidazopyridine scaffold offers exciting opportunities and may provide a critical performance edge.

References

  • Palani, S., Balakrishnan, V. S., Dubey, V., Muthukumaran, V., & Pugazhendhi, I. (2026, March 4). Exploring the Pharmacological Profiles of Benzimidazole Derivatives: A Comprehensive Review. Preprints.org.
  • Synthesis and Pharmacological Profile of Benzimidazoles. (n.d.). SciSpace.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). Semantic Scholar.
  • Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. (n.d.). Benchchem.
  • Benzimidazole: Pharmacological Profile. (2022, January 21). IntechOpen.
  • SYNTHESIS OF BENZIMIDAZOLE DERIV
  • Tripathi, R., et al. (2013). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry.
  • Recent achievements in the synthesis of benzimidazole deriv
  • Synthesis and Pharmacological Profile of Benzimidazoles. (n.d.). Semantic Scholar.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (n.d.). PMC - NIH.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). PMC.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). SciSpace.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023, February 11). MDPI.
  • A systematic review of benzimidazole derivatives as an antiulcer agent. (n.d.). Rasayan Journal of Chemistry.
  • OMEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 22).
  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. (2015, January 25).
  • Structure of proton pump inhibitors (PPIs) that contain benzimidazole,.... (n.d.).
  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Deriv
  • What is the mechanism of Omeprazole?. (2024, July 17).
  • Biology and Chemistry of Benzimidazole Derivatives as Antiulcer Agents: A Review. (2025, February 28). Der Pharma Chemica.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3).
  • Structure–Function Evaluation of Imidazopyridine Derivatives Selective for δ-Subunit-Containing γ-Aminobutyric Acid Type A (GABAA) Receptors. (2018, February 16).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. (n.d.). PMC - NIH.
  • 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. (2009, December 15). MDPI.
  • Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA. (2005, November 8). ASM Journals.
  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (2012, November 21).
  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (n.d.).
  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (2025, August 9).
  • Literature review for imidazo[1,2‐a]pyridine derivatives, similarities drawn in red ink.. (n.d.).
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. (n.d.). Organic Chemistry Portal.
  • Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. (n.d.).
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies.
  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. (2024, March 15). PubMed.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Safety and Efficacy of Proton-Pump Inhibitors are Relevant to their Distinctive Chemical Structures and Physicochemical Properties. (2022, September 26).
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2024, July 16). Macao Polytechnic University.
  • Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same. (n.d.).
  • Proton Pump Inhibitors. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Proton Pump | Inhibitors. (n.d.). MedChemExpress.
  • Proton pump inhibitors improve acid-related dyspepsia in gastroesophageal reflux disease p

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Validation

A Comparative Guide to the NMR Spectral Analysis and Validation of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

This guide provides an in-depth protocol for the structural verification of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. We will ex...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth protocol for the structural verification of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. We will explore the principles of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool, detailing a robust workflow from sample preparation to final validation. Furthermore, we will objectively compare the insights derived from NMR with those from complementary techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing a holistic framework for comprehensive characterization.

The core philosophy of this guide is not merely to present a protocol but to explain the causality behind each step. In the fast-paced environment of drug discovery, confidence in a molecule's structure is paramount.[1] A flawed structural assignment can lead to wasted resources and misinterpreted biological data. Therefore, the methodologies described herein are designed as a self-validating system, integrating predictive knowledge with rigorous experimental practice and adherence to international standards.

Predicted NMR Profile of the Target Molecule

Before any experimental work, a foundational step is to predict the ¹H and ¹³C NMR spectra based on the molecule's structure. This predictive analysis allows for a more targeted approach to spectral interpretation and immediate identification of inconsistencies. The structure and proposed numbering scheme for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine are shown below.

Caption: Workflow for NMR analysis and validation.

Step 1: Sample Preparation and Initial ¹H NMR
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is an excellent choice as it dissolves a wide range of polar organic compounds and its residual proton peak (δ ≈ 2.50 ppm) rarely overlaps with signals of interest. It also helps in observing exchangeable protons like N-H.

  • Sample Concentration: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm. The use of TMS as a universal reference is recommended by IUPAC. [2][3]4. Acquisition: Acquire a standard ¹H NMR spectrum. The field strength of the instrument should be noted (e.g., 400 MHz). [4]5. Initial Check: Verify that the largest peak in the spectrum (excluding the solvent) belongs to the compound. [4]Integrate all peaks and check for unexpected signals that may indicate impurities.

Step 2: Carbon and 2D NMR Experiments
  • ¹³C and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum. Following this, run a DEPT-135 experiment, which is invaluable for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent in DEPT-135 spectra. [5]2. gCOSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecular structure. For our target, it will confirm the coupling between H6 and H7.

  • gHSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming, for example, which carbon signal corresponds to H4, H6, H7, H8, and H9.

  • gHMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is crucial for assigning quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the methoxy protons (H9) to the C5 carbon would confirm their connection.

Data Interpretation and Validation

With the full dataset, the validation process begins. The goal is to build an evidence-based argument that confirms the proposed structure.

  • Assign Protons: Use the chemical shifts, integrals, and multiplicities from the ¹H spectrum, along with COSY correlations, to assign the aromatic protons (H4, H6, H7) and substituent protons (H8, H9).

  • Assign Carbons: Use the HSQC spectrum to assign all protonated carbons (C4, C6, C7, C8, C9). Use the DEPT-135 spectrum to confirm the CH (C4, C6, C7) and CH₂/CH₃ (C8, C9) assignments.

  • Assign Quaternary Carbons: Use the HMBC spectrum to assign the remaining quaternary carbons (C2, C3a, C5, C7a). Look for long-range correlations from known protons. For example, the methylene protons (H8) should show a correlation to C2, and the aromatic protons H4 and H6 should show correlations to the bridgehead carbons.

  • Final Check: Compare the complete assignment with the initial predictions. Any significant deviation warrants further investigation.

Predicted vs. Experimental Data Summary
Atom NumberTypePredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)Assignment Confirmation
H4 / C4CH8.0 - 8.2d115 - 120HSQC, HMBC from H6
H6 / C6CH7.0 - 7.2d105 - 110HSQC, COSY to H7
H7 / C7CH7.8 - 8.0d135 - 140HSQC, COSY to H6
H8 / C8CH₂4.8 - 5.1s40 - 45HSQC, HMBC to C2
H9 / C9CH₃3.9 - 4.1s55 - 60HSQC, HMBC to C5
N3-HNH12.0 - 13.5br s-D₂O exchange
C2Cq--150 - 155HMBC from H8
C3aCq--140 - 150HMBC from H4
C5Cq--150 - 155HMBC from H9, H4, H6
C7aCq--140 - 150HMBC from H6, H7

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation in solution, a multi-technique approach provides the highest level of confidence. [6]NMR, MS, and IR spectroscopy provide complementary, not redundant, information.

TechniqueStrengths for this MoleculeLimitations for this Molecule
NMR Spectroscopy - Unambiguous determination of atom connectivity and 3D structure.<[7]br>- Provides quantitative information on purity.- Non-destructive. [8]- Relatively low sensitivity compared to MS.<[9][10]br>- Cannot easily distinguish between some isomers without 2D NMR.
Mass Spectrometry (MS) - High sensitivity, requiring very little sample.<[10]br>- Provides accurate molecular weight and elemental formula (HRMS).- Fragmentation patterns can confirm substructures.- Does not provide information on atom connectivity (e.g., cannot distinguish between positional isomers).- Destructive technique.
Infrared (IR) Spectroscopy - Quickly confirms the presence of key functional groups (N-H, C=N, C-O, C-Cl).- Can be used to monitor reaction progress.- Non-destructive.- Provides limited information on the overall carbon skeleton.<[11]br>- The "fingerprint region" can be complex and difficult to interpret from first principles. [12]

Synergistic Use: For 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, an ideal validation workflow would involve:

  • HRMS: To confirm the elemental formula (C₈H₈ClN₃O).

  • IR: To confirm the presence of an N-H bond (broad absorption ~3100-3300 cm⁻¹), aromatic C-H, and C-O stretching.

  • NMR: To definitively establish the connectivity, confirm the substitution pattern on the pyridine ring, and ensure isomeric purity.

This integrated approach ensures that every aspect of the molecule's proposed structure is supported by direct experimental evidence, fulfilling the rigorous demands of modern pharmaceutical development.

References

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142. [Link]

  • ResearchGate. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. [Link]

  • University of Wisconsin-Madison. (2010). The Unified Scale for Referencing in NMR: New IUPAC Recommendations. [Link]

  • Creative Biostructure. (2025). NMR Techniques for Structure-Based Drug Discovery. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. [Link]

  • Technology Networks. (2025). Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. [Link]

  • ACS Publications. (2018). Structure–Function Evaluation of Imidazopyridine Derivatives Selective for δ-Subunit-Containing γ-Aminobutyric Acid Type A (GABAA) Receptors. [Link]

  • AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. [Link]

  • National Center for Biotechnology Information. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]

  • Bentham Science. (2024). Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. [Link]

  • ACS Publications. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Organometallics. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?. [Link]

  • Patsnap. (2025). Differences in NMR vs Mass Spectrometry for Identification. [Link]

  • SpringerLink. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... [Link]

  • ResearchGate. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. [Link]

  • Semantic Scholar. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • Rasayan Journal of Chemistry. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • National Center for Biotechnology Information. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

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Comparative

Comparative Reactivity Guide: 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine vs. 2-Chloromethyl-3,5-dimethylpyridine

Executive Summary In the synthesis of proton pump inhibitors (PPIs) and related pharmaceutical active ingredients, the nucleophilic substitution of chloromethyl heterocycles is a critical carbon-sulfur bond-forming step....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of proton pump inhibitors (PPIs) and related pharmaceutical active ingredients, the nucleophilic substitution of chloromethyl heterocycles is a critical carbon-sulfur bond-forming step. This guide provides an objective comparison of two pivotal electrophilic building blocks: 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (used in imidazopyridine-based therapeutics like tenatoprazole) and 2-chloromethyl-3,5-dimethylpyridine (a key precursor and related impurity in the synthesis of omeprazole and esomeprazole)[1].

By analyzing their electronic environments, steric profiles, and experimental reactivity, researchers can optimize coupling conditions, minimize side reactions (such as hydrolysis or dimerization), and improve overall synthetic yields.

Structural & Electronic Profiling

The reactivity of the chloromethyl group in both compounds is governed by the SN​2 mechanism, where the adjacent heteroaromatic system significantly influences the transition state.

2-Chloromethyl-3,5-dimethylpyridine

This compound features a single pyridine ring enriched by two electron-donating methyl groups[1].

  • Electronic Effect: The +I (inductive) effect of the methyl groups increases the electron density of the pyridine ring. This electron richness stabilizes the partial positive charge that develops at the benzylic carbon during the SN​2 transition state, accelerating the reaction rate with nucleophiles like 2-mercaptobenzimidazole[2].

  • Stability: As a hydrochloride salt, it is highly soluble in water but prone to hydrolysis if not kept strictly anhydrous during basic coupling[1].

2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

This compound contains a fused bicyclic imidazopyridine system.

  • Electronic Effect: The imidazo[4,5-b]pyridine core is highly electron-withdrawing compared to a simple pyridine. Although the 5-methoxy group provides some +M (mesomeric) electron donation, the overall fused system pulls electron density away from the chloromethyl carbon. This makes the carbon highly electrophilic but less capable of stabilizing SN​1 -like transition states, demanding stronger nucleophiles or slightly elevated temperatures to achieve comparable kinetics.

  • Steric Bulk: The fused bicyclic system introduces greater steric hindrance around the reactive center compared to the monocyclic dimethylpyridine.

Comparative Quantitative Data

The following table summarizes the typical reactivity profiles and optimal conditions for coupling these electrophiles with a standard thiol nucleophile (e.g., 5-methoxy-2-mercaptobenzimidazole)[2][3].

Parameter2-Chloromethyl-3,5-dimethylpyridine2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine
Primary Mechanism SN​2 (with borderline SN​1 character due to stabilization)Strict SN​2
Optimal Solvent THF or Methanol / Water (Phase Transfer)[2]DMF or Acetonitrile (Polar Aprotic)
Preferred Base NaOH (aq) or K2​CO3​ [2][3] Cs2​CO3​ or DIPEA
Typical Reaction Temp 25°C - 35°C (Exothermic)[3]40°C - 60°C
Relative Reaction Rate Fast (< 2 hours)Moderate (4 - 6 hours)
Major Side Reaction Hydrolysis to hydroxymethyl derivativeDimerization / N-alkylation

Mechanistic Workflow & Pathway Visualization

The diagram below illustrates the divergent optimization pathways required for these two substrates based on their electronic properties.

ReactivityPathway Start Chloromethyl Heterocycle Substrate1 2-Chloromethyl-3,5-dimethylpyridine (Electron-Rich) Start->Substrate1 Substrate2 2-(Chloromethyl)-5-methoxy-imidazo[4,5-b]pyridine (Electron-Deficient) Start->Substrate2 Mech1 Transition State Stabilization (Faster Kinetics) Substrate1->Mech1 Mech2 Strict SN2 / Higher Activation Energy (Slower Kinetics) Substrate2->Mech2 Cond1 Mild Base (NaOH) THF/Water, 25°C Mech1->Cond1 Cond2 Stronger Base (Cs2CO3) DMF, 50°C Mech2->Cond2 Product Thioether Intermediate (High Yield) Cond1->Product Cond2->Product

Mechanistic divergence in SN2 coupling based on the electronic nature of the chloromethyl heterocycle.

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols leverage the causality of solvent and base selection.

Protocol A: Coupling of 2-Chloromethyl-3,5-dimethylpyridine

Causality: The electron-rich nature of the pyridine ring allows for rapid coupling at room temperature. A biphasic or polar aprotic system (like THF) with NaOH is sufficient to deprotonate the thiol without degrading the electrophile[2][3].

  • Preparation: In a 250 mL round-bottom flask, dissolve 5-methoxy-2-mercaptobenzimidazole (43.5 mmol) in 150 mL of anhydrous Tetrahydrofuran (THF)[2].

  • Electrophile Addition: Add 2-chloromethyl-3,5-dimethylpyridine hydrochloride (43.6 mmol) to the stirring solution[2]. Note: The hydrochloride salt is used directly; the base equivalent will neutralize it.

  • Base Introduction: Slowly add a 2M aqueous Sodium Hydroxide (NaOH) solution (60 mL) dropwise over 15 minutes[2]. The reaction is mildly exothermic; maintain the internal temperature below 35°C[3].

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor the disappearance of the starting materials via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Concentrate the THF under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the thioether intermediate.

Protocol B: Coupling of 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Causality: The electron-withdrawing imidazopyridine core requires a strictly anhydrous polar aprotic solvent (DMF) to maximize the nucleophilicity of the thiol and an elevated temperature to overcome the higher activation energy barrier.

  • Preparation: Dissolve the thiol nucleophile (40.0 mmol) in 100 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ , 85.0 mmol). Reasoning: Cs2​CO3​ provides superior solubility in DMF and creates a highly reactive, "naked" thiolate anion.

  • Electrophile Addition: Add 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine (40.0 mmol) in one portion.

  • Heating: Heat the reaction mixture to 50°C and stir for 5 hours.

  • Workup: Quench the reaction by pouring it into 400 mL of ice-cold water to precipitate the product. Filter the resulting solid, wash extensively with cold water to remove DMF and inorganic salts, and dry under vacuum.

References

  • Google Patents. "EP0484265A1 - A process for the preparation of omeprazol". Google Patents.

Sources

Validation

Validating the Biological Efficacy of Novel 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Analogues as PI3K/mTOR Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological efficacy of novel 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine analogues,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological efficacy of novel 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine analogues, a promising class of PI3K/mTOR inhibitors. We will delve into the experimental design, provide detailed protocols, and present a comparative analysis against established inhibitors, ensuring a scientifically rigorous and practical approach to preclinical validation.

Introduction: The Rationale for Targeting PI3K/mTOR with Imidazo[4,5-b]pyridine Analogues

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Imidazo[4,5-b]pyridine derivatives have emerged as a versatile scaffold for developing potent and selective kinase inhibitors, with several analogues demonstrating promising activity against the PI3K/mTOR pathway.

This guide will use a hypothetical lead compound, IMP-001 (2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine), and its analogues, IMP-002 (with a morpholino substitution) and IMP-003 (with a piperazine substitution), to illustrate the validation process. Their efficacy will be compared against the well-characterized dual PI3K/mTOR inhibitor, Omipalisib (GSK2126458) , and a standard-of-care chemotherapy agent, Paclitaxel .

The PI3K/AKT/mTOR Signaling Pathway: A Visual Overview

Understanding the target pathway is fundamental to designing relevant validation assays. The following diagram illustrates the key components of the PI3K/AKT/mTOR signaling cascade and the points of inhibition for our compounds of interest.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2->AKT Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor IMP Analogues Omipalisib Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.

A Multi-Stage Workflow for Efficacy Validation

A structured, multi-stage approach is crucial for efficiently validating novel compounds. This workflow ensures that only the most promising candidates advance to more complex and resource-intensive studies.

Validation_Workflow cluster_0 Stage 1: In Vitro Characterization cluster_1 Stage 2: Mechanistic Validation cluster_2 Stage 3: In Vivo Efficacy Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Viability Promising Candidates Western_Blot Western Blot Analysis (Target Engagement) Cell_Viability->Western_Blot Active Compounds Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Western_Blot->Apoptosis_Assay Xenograft Human Tumor Xenograft Model (Tumor Growth Inhibition) Apoptosis_Assay->Xenograft Lead Candidate(s) Toxicity Preliminary Toxicity Assessment Xenograft->Toxicity

Caption: A multi-stage workflow for validating novel PI3K/mTOR inhibitors.

Stage 1: In Vitro Characterization

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of the analogues against PI3K isoforms and mTOR kinases.

Rationale: This cell-free assay provides a clean measure of a compound's potency (IC50) against its intended targets without the complexities of cellular uptake, metabolism, or off-target effects.

Protocol:

  • Reagents: Recombinant human PI3Kα/β/δ/γ and mTOR kinases, ATP, and a suitable substrate (e.g., PIP2).

  • Assay Principle: Utilize a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity and weaker inhibition.

  • Procedure: a. Serially dilute the test compounds (IMP-001, IMP-002, IMP-003, Omipalisib) in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for 1 hour. e. Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal. f. Read the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability/Proliferation Assays

Objective: To assess the anti-proliferative effect of the analogues on cancer cell lines.

Rationale: This assay determines a compound's ability to inhibit cell growth (GI50) in a cellular context. The choice of cell lines is critical; we recommend using a panel that includes cell lines with known PIK3CA mutations (e.g., MCF-7, HCT116) and wild-type cell lines (e.g., MDA-MB-231) to assess target-dependent activity.

Protocol:

  • Cell Lines: MCF-7 (breast cancer, PIK3CA mutant), HCT116 (colorectal cancer, PIK3CA mutant), and MDA-MB-231 (breast cancer, PIK3CA wild-type).

  • Assay Principle: Use a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo® to quantify the number of viable cells.

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds for 72 hours. c. Add the viability reagent and incubate according to the manufacturer's instructions. d. Measure the absorbance or luminescence.

  • Data Analysis: Calculate the GI50 value, the concentration at which cell growth is inhibited by 50%, using a non-linear regression analysis.

Comparative In Vitro Data
CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 GI50 (nM)HCT116 GI50 (nM)MDA-MB-231 GI50 (nM)
IMP-001 15305075>1000
IMP-002 5101220850
IMP-003 255090120>1000
Omipalisib 25815700
Paclitaxel N/AN/A10128

Note: Data are hypothetical and for illustrative purposes.

Interpretation: IMP-002 shows the most potent activity, comparable to Omipalisib, with selectivity for PIK3CA mutant cell lines. Paclitaxel is potent across all cell lines, as expected from its different mechanism of action (microtubule stabilization).

Stage 2: Mechanistic Validation

Western Blot Analysis

Objective: To confirm that the compounds inhibit the PI3K/mTOR pathway in cells at the protein level.

Rationale: This experiment provides direct evidence of target engagement by measuring the phosphorylation status of key downstream effectors of the pathway, such as Akt and S6 kinase.

Protocol:

  • Cell Treatment: Treat MCF-7 cells with the GI50 concentration of each compound for 2-4 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk. b. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin). c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Results: Treatment with active IMP analogues and Omipalisib should lead to a significant reduction in the levels of p-Akt and p-S6K compared to the vehicle-treated control, with little to no change in total protein levels.

Stage 3: In Vivo Efficacy

Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the lead candidate (IMP-002) in a living organism.

Rationale: This is a critical step in preclinical validation, providing data on a compound's efficacy in a more complex biological system.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant MCF-7 cells into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, IMP-002, Omipalisib, Paclitaxel). Administer the compounds daily via oral gavage or intraperitoneal injection.

  • Efficacy Endpoints: a. Measure tumor volume and body weight 2-3 times per week. b. At the end of the study, calculate the tumor growth inhibition (TGI) percentage. c. Excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt).

Comparative In Vivo Data
Treatment GroupDoseTumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle-0+2
IMP-002 20 mg/kg65-3
Omipalisib 10 mg/kg75-5
Paclitaxel 15 mg/kg85-10

Note: Data are hypothetical and for illustrative purposes.

Interpretation: IMP-002 demonstrates significant anti-tumor efficacy with a favorable toxicity profile compared to Paclitaxel.

Conclusion and Future Directions

This guide outlines a robust, multi-stage workflow for validating the biological efficacy of novel 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine analogues as PI3K/mTOR inhibitors. Through a combination of in vitro characterization, mechanistic validation, and in vivo efficacy studies, researchers can build a comprehensive data package to support the advancement of promising lead candidates. The hypothetical data presented for IMP-002 suggests a potent and selective compound with promising in vivo activity, warranting further investigation into its pharmacokinetic properties, off-target effects, and potential for clinical development.

References

  • Title: The PI3K/AKT/mTOR pathway in the context of cancer development and therapy. Source: Oncotarget URL: [Link]

  • Title: Targeting the PI3K-Akt-mTOR pathway in cancer. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Discovery of Novel Imidazo[4,5-b]pyridine Derivatives as Potent Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A review on recent advances of imidazo[4,5-b]pyridine-based anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are two sides of the same coin. The proper handling and disposal of specialized chemical reagents like 2-(chloromethyl)-5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are two sides of the same coin. The proper handling and disposal of specialized chemical reagents like 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine are not just procedural formalities; they are integral to the integrity of your work, the safety of your team, and our shared environmental responsibility. This guide provides a comprehensive, technically grounded framework for managing this compound's waste stream, moving beyond a simple checklist to explain the critical reasoning behind each step.

Hazard Characterization: Understanding the Risk Profile

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic compound whose structure necessitates careful handling. Its primary risks stem from two key features: the reactive chloromethyl group and the pyridine core.

  • Classification as a Halogenated Organic Compound: The presence of a carbon-halogen bond (C-Cl) places this compound in a specific category of chemical waste.[1] Halogenated organic compounds are subject to stringent disposal regulations because their improper disposal, such as through standard combustion, can lead to the formation of highly toxic and environmentally persistent byproducts like hydrogen chloride gas.[2][3] The U.S. Environmental Protection Agency (EPA) explicitly lists and regulates halogenated organic compounds (HOCs) to prevent their release into the environment.[4][5]

  • Toxicological Profile: While specific data for this exact compound is limited, analogous chlorinated pyridine derivatives are known to be hazardous. They are often classified as causing skin and eye irritation or serious eye damage.[6][7][8][9][10][11] Furthermore, many are harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[6][7][8][9][12] It is also considered toxic to aquatic life with long-lasting effects, making containment a priority.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before any handling or disposal procedures begin, establishing the correct PPE is paramount. This is your first and most effective line of defense against chemical exposure.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2][6]Protects against splashes and potential vapors that can cause serious eye damage. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[2][6]Prevents direct skin contact, which can cause irritation or allergic reactions. Gloves must be inspected for integrity before each use.[6]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.[2][6]Recommended for handling bulk quantities, managing spills, or working in areas with inadequate ventilation to prevent inhalation of vapors or aerosols.
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.[2][13]Minimizes the risk of accidental skin exposure. For larger spills, a chemical-resistant apron or suit may be necessary.[2]

Operational Mandate: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2][14] An emergency eyewash station and safety shower must be readily accessible.[2]

Spill Management Protocol

In the event of a spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area.[2] Restrict access and ensure the area is well-ventilated, preferably under a fume hood.

  • Assess & Select PPE: Don the appropriate PPE as outlined in the table above before approaching the spill.

  • Containment:

    • For Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[2][13]

    • For Liquid Spills/Solutions: Use an inert, non-combustible absorbent material like vermiculite, sand, or earth to dike and absorb the spill.[2][9][14]

  • Collection: Carefully place the contained material and any contaminated absorbents into a clearly labeled, sealable container designated for hazardous waste.[2][9][13]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[2] All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste in the same container.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Waste Collection & Segregation: The Critical Step

The single most important rule in disposing of this compound is proper segregation .

  • Designated Waste Stream: As a halogenated organic compound, 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine waste must be collected in a dedicated container specifically for halogenated organic waste .[1]

  • No Cross-Contamination: Never mix halogenated waste with non-halogenated organic waste.[2] This is because the disposal methods for these two streams are different and mixing them complicates and increases the cost of disposal, and can pose safety risks.

  • Container Requirements: Use a robust, sealable, and chemically compatible container.[14] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards. Attach a completed hazardous waste label as soon as the first drop of waste is added.[14]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials.[14]

Final Disposal Pathway: Incineration

The recommended and most environmentally sound method for the final disposal of chlorinated organic compounds is high-temperature incineration .[2][15]

This process must be carried out in a licensed hazardous waste incineration facility.[2] These facilities are equipped with specialized technology, including afterburners and alkaline scrubbers, which are essential for neutralizing the harmful acidic gases (like HCl) that are generated during the combustion of halogenated materials.[2][3] This ensures that the compound is destroyed without releasing toxic substances into the atmosphere.

Actionable Step: Your institution must contract a certified hazardous waste disposal company to handle the transportation and final destruction of the chemical waste.[2][16] Do not attempt to dispose of this material via standard laboratory or municipal waste streams.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine.

DisposalWorkflow start Start: Generation of Waste identify Identify Waste as 2-(chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine start->identify classify Classify as Hazardous: Halogenated Organic Waste identify->classify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe collect Collect Waste in a Dedicated, Compatible Container ppe->collect label Label Container Clearly: 'Hazardous Waste - Halogenated Organics' + Full Chemical Name collect->label store Store Securely in a Designated Waste Accumulation Area label->store contact Contact Certified Hazardous Waste Disposal Vendor store->contact pickup Prepare for Pickup & Complete Manifest contact->pickup incinerate Final Disposal: Licensed High-Temperature Incineration pickup->incinerate

Caption: Decision workflow for safe disposal.

By adhering to these scientifically-backed procedures, you ensure that your innovative work in the lab is matched by an unwavering commitment to safety and environmental stewardship.

References

  • Benchchem. (n.d.). Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Apollo Scientific. (2023, July 6). Safety Data Sheet for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Capot Chemical. (2010, December 19). MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for Pyridine.
  • Unknown. (n.d.). Hazardous Waste Segregation Guidelines.
  • NextSDS. (n.d.). 2-chloro-5-methyl-3H-imidazo[4,5-b]pyridine — Chemical Substance Information.
  • Tokyo Chemical Industry. (2025, November 4). Safety Data Sheet.
  • NextSDS. (n.d.). 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride — Chemical Substance Information.
  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • ChemScene. (2026, January 5). Safety Data Sheet.
  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Unknown. (n.d.). Standard Operating Procedure for Pyridine.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet for 2-Chloro-5-(chloromethyl)pyridine.
  • TCI Chemicals. (2025, October 31). Safety Data Sheet.
  • Fisher Scientific. (2024, March 15). Safety Data Sheet for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.

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Handling

Personal protective equipment for handling 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Comprehensive Safety and Operational Guide for Handling 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine Executive Summary & Mechanistic Hazard Profile 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

Executive Summary & Mechanistic Hazard Profile

2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a highly reactive electrophilic building block, primarily utilized in the synthesis of substituted imidazopyridines and benzimidazole-like proton pump inhibitors (e.g., Tenatoprazole analogs). As a Senior Application Scientist, I must emphasize that handling this compound requires strict adherence to specialized protocols.

Mechanistic Causality: The presence of the benzylic-like chloromethyl group attached to an electron-rich heterocycle renders the C-Cl bond exceptionally susceptible to nucleophilic attack. This reactivity, while synthetically desirable, makes the compound a potent alkylating agent, a severe lachrymator, and a suspected mutagen. When exposed to ambient moisture or mucosal membranes (eyes, respiratory tract), it rapidly hydrolyzes to release hydrochloric acid (HCl), causing immediate and severe tissue necrosis[1]. Furthermore, its ability to act as an alkylating agent allows it to covalently bond with nucleophilic sites on proteins and DNA, leading to severe skin sensitization and suspected carcinogenicity[2].

Table 1: Physical Properties & Hazard Classification Summary

Property/HazardValue / ClassificationMechanistic Implication
Appearance Off-white to pale yellow powderHigh risk of dust generation and aerosolization during weighing/transfer.
GHS Hazard H314 Causes severe skin burns and eye damageCorrosive due to spontaneous HCl generation upon hydration[1].
GHS Hazard H317 May cause an allergic skin reactionAlkylating agent; cross-links with epidermal proteins.
GHS Hazard H335 May cause respiratory irritationLachrymator; reacts violently with mucosal moisture[1].
GHS Hazard H351 Suspected of causing cancerDNA alkylation via SN​2 displacement of the chloride[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling potent alkylating agents. Every piece of equipment must be chosen based on the chemical's specific permeation and reactivity profile.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationMechanistic Causality / Rationale
Eye/Face Unvented chemical splash goggles + Full-face shield.Lachrymators require vapor-tight protection. A face shield prevents droplet/dust deposition on facial skin.
Skin/Body Tyvek® sleeves or chemical-resistant lab coat with elastic cuffs.Prevents microscopic powder particulates from settling on exposed wrists, mitigating sensitization risks.
Gloves (Inner) Nitrile (4-6 mil thickness).Provides necessary tactile dexterity for precision weighing.
Gloves (Outer) Butyl rubber or heavy-duty Nitrile (≥8 mil).Alkylating agents and halogenated organics rapidly permeate thin, single-use gloves. Double-gloving provides a fail-safe barrier[3].
Respiratory NIOSH-approved N95/P100 particulate respirator.Prevents inhalation of aerosolized powders during transfer. If handled outside a hood, use a full-face respirator with OV/AG cartridges.

Operational Protocols: A Self-Validating Workflow

Every protocol involving 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine must be a self-validating system designed to prevent exposure and preserve the chemical integrity of the reagent.

Step-by-Step Methodology for Reaction Setup:

  • Environmental Verification: Ensure the Class II Type B2 fume hood is operating with a face velocity between 0.4 and 0.6 m/s. Clear the hood of any incompatible materials (e.g., strong oxidizers or unsealed aqueous solutions).

  • Static Mitigation: Purge the analytical balance area with an anti-static ionizing bar. The powder is prone to static cling, which can cause sudden aerosolization upon opening the container.

  • Closed-System Weighing: Tare a dry vial with a septum cap. Inside the fume hood, transfer the required mass into the vial, immediately seal it, and weigh the closed system to determine the exact mass. Never transport the open container across the laboratory.

  • Inert Atmosphere Transfer: Connect the sealed vial to a Schlenk line. Purge with Argon or Nitrogen for 5 minutes to displace ambient moisture, preventing premature hydrolysis of the chloromethyl group[1].

  • Solvent Addition: Inject anhydrous solvent (e.g., anhydrous DMF or THF) directly through the septum using a chemically resistant syringe.

Chemical Quenching and Disposal Plan

Disposing of unreacted chloromethyl intermediates directly into bulk waste streams is a severe safety violation, as it can generate pressurized gas (HCl) or react dangerously with incompatible waste. The reactive C-Cl bond must be neutralized via a controlled nucleophilic substitution prior to disposal.

Step-by-Step Quenching Protocol:

  • Solubilization: Dissolve residual chemical or contaminated glassware washings in a miscible, non-reactive solvent (e.g., THF or isopropanol).

  • Nucleophilic Quench: Slowly add a 5-10% aqueous ammonia solution or saturated sodium thiosulfate ( Na2​S2​O3​ ) solution under continuous stirring. The ammonia or thiosulfate acts as a sacrificial nucleophile, displacing the chloride ion and permanently deactivating the alkylating potential[2].

  • Incubation: Stir the mixture at room temperature for 1 to 2 hours to ensure complete consumption of the electrophile.

  • Verification & Disposal: Verify the pH is between 6 and 8. Transfer the neutralized solution to a designated halogenated organic waste container.

Emergency Spill Response

In the event of a solid spill, do not sweep the powder, as this generates hazardous dust.

  • Evacuate personnel from the immediate vicinity.

  • Don maximum PPE (including a full-face respirator).

  • Carefully cover the spill with absorbent pads slightly dampened with a 5% sodium carbonate or sodium thiosulfate solution (avoid pure water, which initiates uncontrolled HCl generation)[3].

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste drum.

  • Wipe the contaminated surface with additional sodium thiosulfate solution to destroy any microscopic residual alkylating agent.

Workflow Visualization

G Start 2-(Chloromethyl)-5-methoxy- 3H-imidazo[4,5-b]pyridine (Solid/Powder) PPE Don Maximum PPE (Respirator, Double Gloves, Tyvek Sleeves) Start->PPE Hood Transfer to Class II Type B2 Fume Hood PPE->Hood Weighing Closed-System Weighing (Anti-static tools) Hood->Weighing Reaction Nucleophilic Substitution (Target Synthesis) Weighing->Reaction Spill Accidental Spill Weighing->Spill Waste Collect as Halogenated Organic Waste Reaction->Waste Quench Quench with 5% NH3 or Na2S2O3 Solution Spill->Quench Quench->Waste

Figure 1: Safe handling and emergency quenching pathway for reactive chloromethyl intermediates.

References

  • Title: Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine
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